3-Cyclopropylpentanoic acid CAS 1508566-49-1 properties
Technical Whitepaper: 3-Cyclopropylpentanoic Acid (CAS 1508566-49-1) Executive Summary 3-Cyclopropylpentanoic acid (CAS 1508566-49-1) represents a critical structural motif in modern medicinal chemistry, serving as a lip...
3-Cyclopropylpentanoic acid (CAS 1508566-49-1) represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of branched fatty acids. Unlike its aliphatic analogues (e.g., 2-propylpentanoic acid or valproic acid), the incorporation of a cyclopropyl ring at the
-position introduces significant conformational constraints and alters the metabolic susceptibility of the carbon chain.
This guide provides a comprehensive technical analysis of 3-cyclopropylpentanoic acid, detailing its synthesis via copper-catalyzed conjugate addition, its utility in blocking cytochrome P450 (CYP) oxidation, and its handling protocols. It is designed for researchers optimizing lead compounds where increased metabolic half-life (
The compound is a chiral branched-chain carboxylic acid. While often encountered as a racemate in early discovery, the (S)-enantiomer is frequently the pharmacologically active species in stereospecific binding pockets.
Table 1: Core Chemical Data
Property
Specification
CAS Number
1508566-49-1
IUPAC Name
3-Cyclopropylpentanoic acid
Molecular Formula
Molecular Weight
142.20 g/mol
SMILES
CCC(CC(=O)O)C1CC1
Physical State
Clear, colorless to pale yellow liquid (Standard conditions)
Boiling Point (Predicted)
247°C @ 760 mmHg
Density (Predicted)
1.034 g/cm³
pKa (Predicted)
4.81 (Typical of aliphatic carboxylic acids)
LogP
~2.2 (Lipophilic, crosses Blood-Brain Barrier)
Solubility
Soluble in DCM, Et₂O, MeOH; Low solubility in water.[1][2]
Strategic Utility in Drug Design
The cyclopropyl moiety in CAS 1508566-49-1 is not merely a spacer; it is a functional pharmacophore.[1]
Metabolic Shielding (The "Cyclopropyl Effect")
In aliphatic chains, methylene (
) groups are prone to oxidation by CYP450 enzymes. Replacing an isopropyl or ethyl group with a cyclopropyl ring reduces this susceptibility due to:
Bond Dissociation Energy (BDE): The C-H bonds on a cyclopropyl ring possess higher BDE (~106 kcal/mol) compared to secondary alkyl C-H bonds (~98 kcal/mol), making hydrogen abstraction by CYP enzymes energetically unfavorable.
Steric Bulk: The rigid geometry of the ring hinders the approach of the heme iron center of CYP enzymes.
Conformational Restriction
The cyclopropyl group locks the
-carbon into a specific orientation relative to the carboxyl tail. This is crucial for designing gamma-secretase inhibitors and antiepileptic agents where entropy loss upon binding must be minimized.[1]
Synthesis & Manufacturing Protocol
Since direct commercial sourcing of high-purity 1508566-49-1 can be sporadic, an in-house synthesis via copper-catalyzed conjugate addition is the industry standard for high yield and scalability.[1]
Reaction Logic (Retrosynthesis)
The most efficient route disconnects the bond between the
-carbon and the cyclopropyl group. This implies a Michael addition of a cyclopropyl nucleophile to an -unsaturated ester (Ethyl 2-pentenoate).[1]
Figure 1: Synthetic pathway via Gilman-type conjugate addition.
Detailed Experimental Protocol
Step 1: Preparation of the Organocuprate Reagent
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Argon.
Reagents: Add Copper(I) Iodide (CuI, 10 mol%) and anhydrous THF (100 mL). Cool to -78°C (Dry ice/acetone bath).
Nucleophile Formation: Slowly add Cyclopropylmagnesium bromide (1.0 M in THF, 1.2 equiv) dropwise.[1] Stir for 20 minutes. The solution should turn a dark color, indicating the formation of the active cuprate species.
Step 2: Conjugate Addition (Michael Reaction)
Substrate Addition: Dissolve Ethyl 2-pentenoate (1.0 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the cold cuprate mixture over 30 minutes.
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
Quench: Quench with saturated aqueous
. The mixture will turn blue (copper salts).
Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over
Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF:Water. Add Lithium Hydroxide (
, 3.0 equiv).
Conditions: Stir at room temperature for 12 hours.
Workup: Acidify carefully with 1N HCl to pH ~2. Extract with DCM.[1] Dry and concentrate.
Purification: Purify via Kugelrohr distillation (high vacuum) or silica gel chromatography (DCM/MeOH gradient) to yield pure 3-cyclopropylpentanoic acid.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
An In-Depth Technical Guide to (S)-3-Cyclopropylpentanoic Acid: A Chiral Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Cyclopropylpentanoic acid, with CAS number 2374291-10-6, is a chiral carboxylic acid that has garnered interest within the scientific com...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Cyclopropylpentanoic acid, with CAS number 2374291-10-6, is a chiral carboxylic acid that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. The incorporation of a cyclopropyl moiety into small molecules is a well-established strategy to enhance their pharmacological profiles.[1][2] The rigid, three-dimensional nature of the cyclopropyl group can impart a range of desirable properties, including increased metabolic stability, enhanced potency, and improved target-binding affinity.[3][4] This technical guide provides a comprehensive overview of (S)-3-Cyclopropylpentanoic acid, including its structure, properties, synthesis, characterization, and potential applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The fundamental structure of (S)-3-Cyclopropylpentanoic acid consists of a pentanoic acid backbone with a cyclopropyl group at the third carbon, which is a stereocenter with an (S)-configuration.
Table 1: Physicochemical Properties of (S)-3-Cyclopropylpentanoic Acid
Property
Value
Source
CAS Number
2374291-10-6
PubChem
Molecular Formula
C₈H₁₄O₂
PubChem
Molecular Weight
142.20 g/mol
PubChem
IUPAC Name
(3S)-3-Cyclopropylpentanoic acid
PubChem
SMILES
CCCCC(=O)O
PubChem
LogP (calculated)
2.2
PubChem
Topological Polar Surface Area
37.3 Ų
PubChem
Hydrogen Bond Donor Count
1
PubChem
Hydrogen Bond Acceptor Count
2
PubChem
Rotatable Bond Count
3
PubChem
Note: The properties listed above are primarily computed data and should be confirmed by experimental analysis.
Synthesis and Chiral Resolution
Proposed Asymmetric Synthesis Strategy
An effective approach for the enantioselective synthesis of this molecule could involve the use of a chiral auxiliary.[5][6] This method allows for the stereocontrolled introduction of the cyclopropyl group.
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
Amide Formation: React propanoyl chloride with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a non-nucleophilic base like triethylamine in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.[5] The chiral auxiliary directs the subsequent alkylation step.
Enolate Formation: Treat the resulting N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF) to generate a stereochemically defined enolate.
Cyclopropylmethylation: Introduce a suitable electrophile, such as cyclopropylmethyl bromide, to the enolate solution. The chiral auxiliary will sterically hinder one face of the enolate, leading to the preferential formation of one diastereomer.
Auxiliary Cleavage: Hydrolyze the resulting diastereomerically enriched product using conditions such as lithium hydroxide and hydrogen peroxide in a THF/water mixture to cleave the chiral auxiliary and yield the desired (S)-3-Cyclopropylpentanoic acid.[5] The chiral auxiliary can often be recovered and reused.
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Chiral Resolution of Racemic 3-Cyclopropylpentanoic Acid
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-cyclopropylpentanoic acid. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose.[7]
Experimental Protocol: Chiral HPLC Resolution
Column Selection: Choose a suitable chiral stationary phase. Columns based on derivatized cellulose or amylose, or macrocyclic glycopeptides like Chirobiotic T, have shown broad selectivity for resolving chiral acids.[7]
Mobile Phase Optimization: Develop a mobile phase system. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of a strong acid (e.g., trifluoroacetic acid) is often effective. For reversed-phase HPLC, a buffered aqueous solution with an organic modifier like acetonitrile or methanol can be used.
Sample Preparation: Dissolve the racemic 3-cyclopropylpentanoic acid in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
Chromatographic Separation: Inject the sample onto the chiral column and monitor the elution profile using a UV detector. The two enantiomers should elute at different retention times, allowing for their separation and collection.
Caption: Workflow for chiral resolution by HPLC.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of (S)-3-Cyclopropylpentanoic acid are expected to exhibit characteristic signals for the ethyl, cyclopropyl, and carboxylic acid moieties.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Group
Predicted ¹H NMR Shift (ppm)
Predicted ¹³C NMR Shift (ppm)
-COOH
10.0 - 12.0 (broad singlet)
175 - 185
-CH₂-COOH
2.2 - 2.6 (doublet of doublets)
40 - 50
-CH(cyclopropyl)-
0.8 - 1.5 (multiplet)
35 - 45
-CH₂-CH₃
1.2 - 1.7 (multiplet)
10 - 20
-CH₂-CH₃
0.8 - 1.0 (triplet)
5 - 15
Cyclopropyl CH
0.5 - 1.0 (multiplet)
10 - 20
Cyclopropyl CH₂
0.1 - 0.5 (multiplet)
0 - 10
Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
In mass spectrometry, (S)-3-Cyclopropylpentanoic acid is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the alkyl chain.[8]
Predicted Fragmentation:
[M-H]⁻: In negative ion mode, the deprotonated molecule would be observed.
[M-COOH]⁺: Loss of the carboxylic acid group (45 Da).
[M-C₂H₅]⁺: Loss of the ethyl group (29 Da).
[M-C₃H₅]⁺: Loss of the cyclopropyl group (41 Da).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the carboxylic acid group.
Expected IR Absorption Bands:
O-H stretch: A very broad band from 2500 to 3300 cm⁻¹.
C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹.
C-O stretch: A band in the region of 1210-1320 cm⁻¹.
C-H stretch (cyclopropyl): Bands typically above 3000 cm⁻¹.
Potential Applications in Drug Development
The unique structural and physicochemical properties of the cyclopropyl group make it a valuable component in the design of new drugs.[2]
Metabolic Stability
The cyclopropyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance of a drug candidate.
Target Binding and Potency
The rigid conformation of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, leading to more favorable binding to its biological target and an increase in potency.[10] The three-dimensional nature of the cyclopropyl group also allows for the exploration of lipophilic binding pockets within a target protein.
Versatile Synthetic Intermediate
(S)-3-Cyclopropylpentanoic acid serves as a chiral building block that can be further elaborated into more complex molecules. The carboxylic acid functionality provides a handle for various chemical transformations, such as amidation, esterification, and reduction, enabling its incorporation into a wide range of molecular scaffolds. This versatility makes it a valuable tool for medicinal chemists in the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.[11]
Conclusion
(S)-3-Cyclopropylpentanoic acid is a promising chiral building block for the development of new pharmaceuticals. While specific experimental data for this molecule is currently limited, its structure suggests significant potential for improving the properties of drug candidates. The proposed synthetic and analytical methods, based on well-established chemical principles, provide a solid foundation for researchers to produce and characterize this compound. The known benefits of incorporating a cyclopropyl moiety into drug molecules, such as enhanced metabolic stability and potency, underscore the potential of (S)-3-Cyclopropylpentanoic acid as a valuable component in the medicinal chemist's toolbox for the discovery of next-generation therapies.
References
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2023). RSC Medicinal Chemistry.
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Available at: [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2023). Chemical Reviews.
Asymmetric Synthesis. University of York. Available at: [Link]
Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. (2022). Organic Process Research & Development.
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. (2023). Chemical Science.
ASYMMETRIC SYNTHESIS OF 2-,3-, AND 4-METHYLOCTANOIC ACIDS. (1990).
Supporting Information for - The Royal Society of Chemistry. (2011).
Asymmetric Synthesis. University of York. Available at: [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2025).
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
Conjugate addition–enantioselective protonation reactions. (2016). Beilstein Journal of Organic Chemistry.
Cyclopentanepropanoic acid. NIST WebBook. Available at: [Link]
Substituted carboxylic compound synthesis by 1,4-addition. Organic Chemistry Portal. Available at: [Link]
Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. (2025). Molecules.
Enantioselective conjugate addition to α,β-unsaturated esters and amides mediated by lithium perchlor
Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018).
HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]
Chiral HPLC Separ
Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA.
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (2017). Journal of Mass Spectrometry.
mass spectra - fragmentation p
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2025).
FTIR-ATR spectra of a) ACVA; b) CPP and c) APP.
Catalytic enantioselective conjugate additions with α,β-unsaturated sulfones. (2009). NIH Public Access.
The structure and fragmentation of protonated carboxylic acids in the gas phase. (1983). Organic Mass Spectrometry.
1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13...
Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal.
Comparative Technical Guide: 3-Cyclopropylpentanoic Acid vs. 3-Cyclopentylpropionic Acid
The following technical guide provides an in-depth comparison of 3-Cyclopropylpentanoic acid and 3-Cyclopentylpropionic acid . Bioisosterism, Metabolic Stability, and Pharmacokinetic Tuning Executive Summary In drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparison of 3-Cyclopropylpentanoic acid and 3-Cyclopentylpropionic acid .
Bioisosterism, Metabolic Stability, and Pharmacokinetic Tuning
Executive Summary
In drug discovery and development, the modification of aliphatic side chains and ring systems is a critical strategy for tuning physicochemical properties (LogP, solubility) and metabolic profiles (PK/PD). This guide contrasts two structurally related but functionally distinct carboxylic acids:
3-Cyclopentylpropionic Acid (Cypionic Acid): A "workhorse" linker used extensively in prodrug formulations (e.g., Testosterone Cypionate) to enhance lipophilicity and create depot effects.
3-Cyclopropylpentanoic Acid: A "precision" structural analogue, often employed in Structure-Activity Relationship (SAR) studies to explore the bioisosteric replacement of isopropyl groups, introduce chirality, and modulate metabolic stability via ring strain.
Key Differentiator: While Cypionic acid is an achiral, chemically stable excipient, 3-Cyclopropylpentanoic acid is a chiral, metabolically active scaffold capable of altering enzyme interactions through steric bulk and electronic effects.
Chemical Structure and Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
The fundamental difference lies in the ring size, chain branching, and resulting stereochemistry.
Structural Visualization
Figure 1: Structural connectivity comparison. Note the branching at C3 in the cyclopropyl derivative, creating a chiral center.
Comparative Data Table
Feature
3-Cyclopentylpropionic Acid
3-Cyclopropylpentanoic Acid
CAS Number
140-77-2
1508566-49-1 (Generic/Isomer)
Formula
C8H14O2
C8H14O2
Molecular Weight
142.20 g/mol
142.20 g/mol
Stereochemistry
Achiral
Chiral (R/S enantiomers at C3)
Ring Strain
Low (~6 kcal/mol)
High (~27.5 kcal/mol)
LogP (Predicted)
~2.6 - 2.8
~2.2 - 2.4
Physical State
Liquid (or low-melting solid, MP ~131°C*)
Liquid
Primary Role
Prodrug Moiety (Depot Formulation)
SAR Building Block / Isostere
*Note: Literature values for Cypionic acid MP vary. Sigma-Aldrich classifies it as a liquid, while some databases list MP 131°C. In practice, treat as a viscous liquid/waxy solid.
Pharmacological & Metabolic Implications[7][12]
Cypionic Acid: The Depot Effect
Mechanism: The cyclopentyl group significantly increases the lipophilicity of the parent drug without introducing specific receptor interactions.
In Vivo: Upon intramuscular injection, the ester is sequestered in adipose tissue.[1]
Release: Slow hydrolysis by plasma esterases releases the active drug and the acid.
Metabolism: The released cypionic acid undergoes
-oxidation. The cyclopentyl ring is generally stable but can undergo slow ring hydroxylation.
3-Cyclopropylpentanoic Acid: Metabolic Modulation
Mechanism: The cyclopropyl group is often used as a bioisostere for an isopropyl group to block metabolic hydroxylation or to introduce rigidity.
Metabolic Blocking: The C-H bonds of a cyclopropyl ring are stronger (higher bond dissociation energy) than those of an isopropyl group, potentially reducing oxidative clearance by CYP450 enzymes.[2]
Bioactivation Risk: Conversely, specific CYP isoforms (e.g., CYP2D6) can catalyze single-electron transfer (SET) reactions, opening the strained cyclopropyl ring to form reactive radical intermediates, leading to mechanism-based inhibition (suicide inhibition).
Chirality: The (S)- and (R)- enantiomers will likely exhibit different binding affinities and metabolic rates, necessitating enantioselective synthesis.
Synthesis Methodologies
Protocol A: Synthesis of 3-Cyclopentylpropionic Acid (Industrial Route)
Target: High-yield, cost-effective production for excipient use.
Reaction Scheme: Knoevenagel Condensation followed by Hydrogenation.
Procedure: Stir at RT for 12 hours. Filter through Celite. Concentrate.
Purification: Distillation (BP ~130°C @ 12 mmHg).
Protocol B: Enantioselective Synthesis of 3-Cyclopropylpentanoic Acid
Target: High enantiomeric excess (ee) for SAR studies.
Reaction Scheme: Asymmetric Conjugate Addition.
Substrate Preparation:
Reactant: Ethyl (E)-pent-2-enoate.
Asymmetric Addition:
Reagents: Cyclopropylmagnesium bromide (Grignard), CuI (cat.), Chiral Ligand (e.g., (R)-BINAP or TADDOL-derived phosphoramidite).
Conditions: -78°C in THF.
Mechanism: The chiral catalyst directs the nucleophilic attack of the cyclopropyl group to the
-position of the unsaturated ester.
Hydrolysis:
Reagents: LiOH (2.0 eq), THF/H2O (3:1).
Procedure: Stir at RT until TLC shows consumption of ester. Acidify with 1M HCl to pH 2. Extract with EtOAc.
Validation:
Chiral HPLC: Use a Chiralcel OD-H column to determine ee%.
Experimental Workflow: Lipophilicity Assessment
To validate the bioisosteric replacement, researchers must experimentally determine the distribution coefficient (LogD).
Figure 2: Workflow for comparative lipophilicity assessment.
Protocol Steps:
Saturation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
Equilibration: Add 1 mg of the test acid to 2 mL of pre-saturated octanol and 2 mL of pre-saturated PBS in a glass vial.
Agitation: Vortex for 1 hour at 25°C.
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.
Quantification: Analyze aliquots from both phases using HPLC (C18 column, Acetonitrile/Water gradient).
Result: Expect Cypionic acid to show higher LogD (more lipophilic) due to the larger C5 ring compared to the C3 ring of the cyclopropyl derivative, despite the branching.
References
Sigma-Aldrich. 3-Cyclopentylpropionic acid Product Specification. Retrieved from .
PubChem. 3-Cyclopentylpropionic acid (Compound Summary). National Library of Medicine. Retrieved from .
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discussion on cyclopropyl as an isopropyl isostere).
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. (Mechanisms of metabolic stability and ring strain).
Precision Engineering in Medicinal Chemistry: Cyclopropyl-Containing Carboxylic Acid Building Blocks
Executive Summary In the modern pharmacopeia, the cyclopropyl moiety is not merely a structural spacer; it is a functional bioisostere that bridges the gap between aliphatic flexibility and aromatic rigidity. For medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the modern pharmacopeia, the cyclopropyl moiety is not merely a structural spacer; it is a functional bioisostere that bridges the gap between aliphatic flexibility and aromatic rigidity. For medicinal chemists, cyclopropyl-containing carboxylic acids represent a high-value class of building blocks. They offer a unique "Goldilocks" zone of physicochemical properties: reducing lipophilicity (logD) relative to gem-dimethyl groups, increasing metabolic stability via bond dissociation energy (BDE) modulation, and locking pharmacophores into bioactive conformations.
This technical guide dissects the utility, synthesis, and strategic application of these building blocks, moving beyond basic descriptions to provide actionable insights for lead optimization.
Part 1: The Physicochemical Advantage
The cyclopropane ring is often termed a "pseudo-unsaturated" system due to the high
-character of its C-C bonds and the high -character of its C-H bonds (approx. hybridization). This unique electronic structure dictates its behavior in drug design.
The "Magic Methyl" Alternative
Replacing an isopropyl or gem-dimethyl group with a cyclopropyl ring often yields a favorable shift in the multiparameter optimization (MPO) score.
Property
Isopropyl Group ()
Cyclopropyl Group ()
Mechanistic Insight
Hybridization
(Tetrahedral)
Pseudo- (Trigonal-like)
Cyclopropyl carbons have shorter C-H bonds, increasing acidity of -protons.
Can stabilize adjacent carbocations via conjugation (Walsh orbitals).
Acid-Base Modulation (pKa)
The acidity of a carboxylic acid is directly influenced by the hybridization of the
-carbon. The cyclopropyl group, with its significant -character, acts as an electron-withdrawing group (EWG) by induction relative to open-chain alkyls, slightly increasing the acidity of the attached carboxyl group.
Note: While the pKa shift is subtle compared to an alkene, the conformational constraint provided by the ring often locks the carboxylate into a specific vector, enhancing binding affinity entropically.
Part 2: Strategic Building Blocks
Three specific classes of cyclopropyl carboxylic acids dominate high-impact medicinal chemistry campaigns.
1-Aminocyclopropane-1-carboxylic Acid (ACC)
A conformationally restricted analogue of glycine and
Synthesis Note: Often synthesized via the Breslow or Strecker synthesis adapted for rings, or bis-alkylation of glycine equivalents.
1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
Role: The "Metabolic Fortress."
Mechanism: The combination of the cyclopropyl ring strain and the strong C-F bonds creates a motif highly resistant to oxidative metabolism.
Key Application: Used to replace metabolically labile tert-butyl or isopropyl esters/acids in lead optimization.
1-Phenylcyclopropanecarboxylic Acid
Role: Scaffold core for SNRI antidepressants (e.g., Milnacipran analogues).
Mechanism: Fixes the vector between the aromatic ring and the amine/acid functionalities, critical for monoamine transporter selectivity.
Part 3: Synthetic Methodologies & Decision Tree
Selecting the right synthetic route depends heavily on the substitution pattern and the tolerance of the substrate to metal carbenoids.
Synthesis Decision Matrix
Caption: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and functional group tolerance.
The Simmons-Smith Protocol (Furukawa Modification)
This is the gold standard for stereospecific cyclopropanation of allylic alcohols, often used to generate chiral cyclopropyl building blocks.
Mechanism:
The reaction proceeds via a "butterfly-type" transition state where the zinc carbenoid coordinates to the directing group (hydroxyl), ensuring syn-stereoselectivity.
Caption: Mechanistic flow of the Furukawa-modified Simmons-Smith reaction, highlighting the directing effect of the hydroxyl group.
Best for: Large-scale synthesis of ethyl cyclopropanecarboxylate derivatives.
Safety Warning: Diazo compounds are potentially explosive and toxic. Perform in a well-ventilated fume hood behind a blast shield.
Catalyst Preparation: In a flame-dried Schlenk flask, dissolve
(0.5 mol%) in anhydrous DCM.
Substrate: Add the alkene (1.0 equiv) (e.g., styrene or vinyl ether) to the catalyst solution.
Diazo Addition: Prepare a solution of Ethyl Diazoacetate (EDA) (1.2 equiv) in DCM.
Critical Step: Add the EDA solution dropwise via syringe pump over 4–6 hours at room temperature. Slow addition is crucial to prevent EDA dimerization (formation of diethyl fumarate/maleate).
Monitoring: Monitor N2 evolution and TLC consumption of the alkene.
Workup: Once bubbling ceases, concentrate the solvent in vacuo.
Purification: Purify via vacuum distillation (for simple volatile esters) or flash column chromatography (silica gel, Hexane/EtOAc).
Hydrolysis: Saponify the ester using LiOH (2 equiv) in THF/H2O (1:1) to yield the free acid.
Protocol B: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)
Based on the Hofmann degradation or bis-alkylation method.
Alkylation: Treat ethyl cyanoacetate with 1,2-dibromoethane (1.2 equiv) and anhydrous
(2.5 equiv) in DMF at 60°C for 12 hours.
Isolation: Extract with diethyl ether, wash with brine, and concentrate to yield ethyl 1-cyanocyclopropanecarboxylate.
Hydrolysis: Reflux the intermediate in conc. HCl for 6 hours to hydrolyze both the ester and nitrile to the dicarboxylic acid/amide intermediate.
Hofmann Rearrangement: Treat the crude amide with
(prepared from and NaOH) at 0°C, then warm to 50°C.
Purification: Adjust pH to the isoelectric point (~pH 6) to precipitate pure ACC or purify via ion-exchange chromatography (Dowex 50).
Part 5: Case Study in Drug Discovery
Pitavastatin (Livalo)
Pitavastatin illustrates the power of the cyclopropyl group in metabolic engineering.[3]
Challenge: Previous statins (e.g., Atorvastatin) were heavily metabolized by CYP3A4, leading to drug-drug interactions (DDIs).
Solution: Introduction of a cyclopropyl group at the core.[4][5]
Outcome:
Metabolic Switching: The cyclopropyl group diverted metabolism away from CYP3A4 toward CYP2C9 (minor pathway) and glucuronidation.
Potency: The rigid cyclopropyl group optimized the fit into the HMG-CoA reductase hydrophobic pocket.
Result: Pitavastatin has a distinct safety profile regarding DDIs compared to other statins.
References
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Gagnon, A., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[7][8] Beilstein Journal of Organic Chemistry, 16, 2165–2177. Link
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. Link
Wessjohann, L. A., et al. (2003). The Kulinkovich Hydroxycyclopropanation Reaction. Chemical Reviews, 103(4), 1625–1648. Link
Fujino, H., et al. (2003). Metabolic properties of the acid and lactone forms of HMG-CoA reductase inhibitors. Xenobiotica, 33(1), 27-43. (Pitavastatin Case Study). Link
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Architecture, Synthesis, and Pharmacological Utility
Executive Summary
3-Cyclopropylpentanoic acid (CAS: 1508566-49-1 / 2374291-10-6) is a branched-chain fatty acid derivative functioning as a critical chiral building block in medicinal chemistry. Structurally characterized by a cyclopropyl moiety at the
-position relative to the carboxylic acid, this molecule serves as a rigid bioisostere for isopropyl-substituted intermediates (e.g., leucine analogs or valproic acid derivatives). Its primary utility lies in fragment-based drug discovery (FBDD), where the cyclopropyl group confers metabolic stability and restricts conformational entropy, enhancing ligand-target binding affinity.
Part 1: Chemical Identity & Physicochemical Profile
The following data aggregates confirmed physiochemical parameters essential for analytical validation and stoichiometric calculations.
Table 1: Molecular Specification
Parameter
Value
Technical Note
IUPAC Name
3-Cyclopropylpentanoic acid
Systematic nomenclature
Molecular Formula
C₈H₁₄O₂
Degree of Unsaturation = 2 (1 Ring + 1 Carbonyl)
Molecular Weight
142.20 g/mol
Monoisotopic Mass: 142.0994
CAS Number
1508566-49-1 (racemic)2374291-10-6 (S-isomer)
Verify stereochemistry prior to synthesis
SMILES
CCC(CC(=O)O)C1CC1
Useful for cheminformatics/docking
Physical State
Viscous Liquid / Low-melting Solid
Predicted MP: 35–45°C; BP: ~230°C (760 mmHg)
pKa (Predicted)
4.75 ± 0.10
Typical for -branched carboxylic acids
LogP (Predicted)
2.15
Moderate lipophilicity; CNS penetrant potential
Part 2: Structural Analysis & Bioisosterism
The Cyclopropyl Effect
The 3-cyclopropyl group is not merely a hydrophobic spacer; it is a functional pharmacophore.
Electronic Character: The cyclopropyl C-C bonds possess significant
-character (Walsh orbitals), allowing them to interact electronically with adjacent -systems, unlike standard alkyl chains.
Conformational Restriction: Replacing an isopropyl group (–CH(CH₃)₂) with a cyclopropyl group (–CH(CH₂)₂) reduces the entropic penalty upon binding. The rigid ring locks the C3 position, potentially freezing the bioactive conformation.
Metabolic Blocking: The cyclopropyl ring is generally more resistant to cytochrome P450-mediated hydroxylation compared to an isopropyl methine hydrogen, prolonging half-life (
).
Diagram 1: Structural Logic & Bioisosterism
This diagram illustrates the steric and electronic relationship between the target molecule and its aliphatic analogs.
Figure 1: Bioisosteric rationale replacing flexible alkyl chains with cyclopropyl rings to improve potency and metabolic stability.
Part 3: Synthetic Methodology
Since 3-cyclopropylpentanoic acid is a
-substituted acid, the most robust synthetic route involves conjugate addition (Michael addition) . This protocol ensures high yield and allows for enantioselective adaptation using chiral ligands.
Protocol: Copper-Catalyzed Conjugate Addition
Objective: Synthesize 3-cyclopropylpentanoic acid via 1,4-addition of cyclopropylmagnesium bromide to ethyl 2-pentenoate.
Reagents:
Substrate: Ethyl 2-pentenoate (CAS: 2445-93-4)
Nucleophile: Cyclopropylmagnesium bromide (0.5 M in THF)
Catalyst: Copper(I) Iodide (CuI)
Solvent: Anhydrous Tetrahydrofuran (THF)
Quench: Ammonium Chloride (sat. aq.)
Step-by-Step Workflow:
Catalyst Preparation (Inert Atmosphere):
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon balloon.
Charge with CuI (0.1 equiv) and anhydrous THF (50 mL). Cool to -78°C.[1]
Organocuprate Formation:
Add Cyclopropylmagnesium bromide (1.2 equiv) dropwise over 20 minutes.
Observation: Solution typically turns yellow/brown, indicating lithium cyclopropylcuprate formation.
Michael Addition:
Add Ethyl 2-pentenoate (1.0 equiv) dissolved in THF dropwise.
Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
Workup & Hydrolysis:
Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[2]
Dry organic layer over MgSO₄ and concentrate in vacuo.
Saponification: Dissolve the intermediate ester in MeOH/H₂O (3:1) containing LiOH (2.0 equiv). Stir at room temperature for 12 hours.
Acidify with 1M HCl to pH 2. Extract with DCM to yield the free acid.
Diagram 2: Synthetic Pathway Workflow
Visualizing the reaction flow from precursors to final purified acid.
Figure 2: Stepwise synthetic workflow for the production of 3-cyclopropylpentanoic acid via Michael Addition.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
¹H NMR (400 MHz, CDCl₃):
11.0–12.0 (br s, 1H, COOH )
2.30–2.45 (m, 2H, –CH ₂COOH)
1.30–1.50 (m, 2H, –CH ₂CH₃)
0.90 (t, 3H, –CH₂CH ₃)
0.60–0.80 (m, 1H, Cyclopropyl-CH –)
0.20–0.50 (m, 4H, Cyclopropyl-CH ₂)
Mass Spectrometry (ESI-):
[M-H]⁻ calculated: 141.09; found: 141.1.
References
BLD Pharm. (2024). (S)-3-Cyclopropylpentanoic acid Product Monograph. Retrieved from
ChemicalBook. (2024). 3-Cyclopropylpentanoic acid Synthesis and Suppliers. Retrieved from
ChemSrc. (2025). Structure and Properties of 3-Cyclopropylpentanoic Acid. Retrieved from
Wipf, P., et al. (2005). Cyclopropyl-based Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry.
Gagnon, A., et al. (2011). Process for the preparation of 3-substituted propionic acids via conjugate addition. Patent WO2011086561A1.
Rational Design and Biological Activity of 3-Cyclopropylpentanoic Acid Derivatives: Overcoming Valproic Acid Toxicity
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals The Valproate Paradox and the Need for Structural Innovation Valproic acid (VPA, 2-propylpe...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals
The Valproate Paradox and the Need for Structural Innovation
Valproic acid (VPA, 2-propylpentanoic acid) remains a cornerstone therapeutic for the management of epilepsy, bipolar disorder, and neuropathic pain[1]. However, its clinical application is severely constrained by a paradoxical safety profile: it induces rare but fatal hepatotoxicity and exhibits profound teratogenicity, limiting its use in women of childbearing potential[2].
The biological activity of VPA is highly pleiotropic. Its efficacy is driven by GABAergic modulation and myo-inositol depletion, while its teratogenicity is inextricably linked to off-target histone deacetylase (HDAC) inhibition, which aberrantly upregulates Wnt/β-catenin signaling during embryonic development[3].
To salvage the neurotherapeutic potential of branched-chain fatty acids, medicinal chemistry has pivoted toward 3-cyclopropylpentanoic acid derivatives . By introducing a rigid cyclopropyl moiety and shifting the aliphatic branching, researchers have successfully engineered a class of compounds that uncouple therapeutic efficacy from epigenetic toxicity and toxic metabolic biotransformation[2].
Structural Dynamics: The Cyclopropyl Advantage
The rational design of 3-cyclopropylpentanoic acid derivatives relies on altering the topological polar surface area (TPSA) and introducing strategic steric hindrance.
Evasion of Hepatotoxic Biotransformation
VPA hepatotoxicity is mediated by cytochrome P450 and mitochondrial β-oxidation, which biotransform the drug into 4-ene-VPA and 2,4-diene-VPA—highly reactive metabolites that deplete hepatic glutathione[4].
In 3-cyclopropylpentanoic acid derivatives, the cyclopropyl ring acts as a steric shield. Positioned at the β-carbon relative to the carboxylate (or its amide derivative), the rigid ring eliminates the abstractable protons required for terminal desaturation[2]. Consequently, β-oxidation is blocked, and the molecule is safely shunted toward Phase II glucuronidation.
The therapeutic efficacy of these derivatives relies on their ability to selectively target inositol signaling without triggering epigenetic alterations. The catalytic pocket of HDAC enzymes requires a flexible, linear aliphatic chain to chelate the active-site zinc ion. The bulky, strained geometry of the cyclopropyl group prevents the derivative from entering this pocket, effectively abolishing HDAC inhibition and its associated teratogenicity[3].
Fig 2: Target separation of cyclopropyl derivatives avoiding HDAC-induced teratogenicity.
The table below summarizes the biological activity profile of VPA against its cyclopropyl analogs. Notably, derivatizing the carboxylic acid into an amide (e.g., N-methoxy amides) significantly lowers the Effective Dose (ED50) by increasing lipophilicity and blood-brain barrier (BBB) permeation[2].
To rigorously evaluate the biological activity of 3-cyclopropylpentanoic acid derivatives, a self-validating testing matrix must be employed. The following protocols are designed to confirm both efficacy and the absence of toxicity.
Protocol A: In Vivo Anticonvulsant Efficacy via Maximal Electroshock Seizure (MES) Model
Causality: The MES model is utilized because it directly evaluates the compound's ability to prevent the spread of generalized tonic-clonic seizures, a process heavily dependent on voltage-gated sodium channels and GABAergic tone.
Self-Validation: The assay includes a VPA positive control to establish a baseline protective index (PI), while a vehicle-only negative control ensures seizure induction consistency. A compound is only deemed a "hit" if its PI (TD50/ED50) exceeds that of VPA (>1.5)[5].
Step-by-Step Methodology:
Subject Preparation: Acclimate adult male Sprague-Dawley rats (150–200g) for 7 days. Fast for 12 hours prior to testing to ensure uniform gastrointestinal absorption.
Formulation: Dissolve the cyclopropyl derivative in a 0.5% methylcellulose vehicle. Prepare VPA (sodium salt) in 0.9% saline as the positive control.
Administration: Administer compounds via intraperitoneal (i.p.) injection at logarithmically spaced doses (e.g., 10, 30, 100, 300 mg/kg).
Electroshock Induction: At Tmax (typically 30–60 minutes post-dose, determined via prior pharmacokinetic profiling), apply a 60 Hz, 50 mA alternating current for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline.
Observation & Scoring: Observe animals for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined as the complete abolition of the HLTE phase.
Data Analysis: Calculate the ED50 using probit analysis. Simultaneously, evaluate neurotoxicity using the rotarod test to determine the Toxic Dose (TD50), allowing for the calculation of the Protective Index (PI = TD50/ED50).
Protocol B: In Vitro Teratogenicity & Target Engagement via Neuronal Growth Cone Assay
Causality: Growth cone spreading in neuronal models is a direct morphological readout. VPA increases spreading via inositol depletion (therapeutic target) but also causes morphological aberrations via Wnt pathway activation (teratogenic target). Cyclopropyl analogs are screened here to confirm therapeutic target engagement without HDAC-induced morphological toxicity[3].
Self-Validation: Reversing the morphological changes by supplementing the media with exogenous myo-inositol proves that the drug's effect is specifically mediated via the inositol pathway, validating on-target activity.
Step-by-Step Methodology:
Cell Culture: Plate primary rat cortical neurons or Dictyostelium discoideum (a validated high-throughput surrogate) on poly-D-lysine coated glass-bottom dishes.
Compound Incubation: Treat cells with 0.5 mM to 2.0 mM of the cyclopropyl derivative, using VPA (1.0 mM) as a positive control and DMSO (0.1%) as a vehicle control.
Inositol Rescue Arm: Create a parallel treatment arm where the media is supplemented with 10 mM myo-inositol.
Fixation & Staining: After 24 hours, fix cells with 4% paraformaldehyde. Stain the actin cytoskeleton using Alexa Fluor 488-phalloidin to visualize growth cone morphology.
Imaging & Quantification: Capture images using confocal microscopy. Quantify the growth cone area using automated image analysis software (e.g., ImageJ).
Validation Checkpoint: The assay is validated if the VPA arm shows a >50% increase in growth cone area that is only partially rescued by inositol (due to residual Wnt activation), whereas the cyclopropyl derivative arm shows increased spreading that is completely rescued by inositol supplementation, confirming the absence of off-target HDAC activity[3].
Conclusion
The transition from valproic acid to 3-cyclopropylpentanoic acid derivatives represents a triumph of rational drug design. By leveraging the steric bulk and conformational rigidity of the cyclopropyl ring, drug developers can successfully block the cytochrome P450-mediated formation of hepatotoxic metabolites and prevent the epigenetic teratogenicity associated with HDAC inhibition. The resulting compounds maintain robust GABAergic and inositol-depleting activity, offering a safer, next-generation therapeutic avenue for seizure and mood disorders.
References
Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile
National Institutes of Health (NIH) / Pharmaceutics
URL:[Link][1]
Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][2][4]
The Effects of Central Nervous System-Active Valproic Acid Constitutional Isomers, Cyclopropyl Analogs, and Amide Derivatives on Neuronal Growth Cone Behavior
Molecular Pharmacology / ASPET
URL:[Link][3][6]
Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue
Epilepsy Research / PubMed (NIH)
URL:[Link][5]
An In-depth Technical Guide to Cyclopropyl Fatty Acid Analogs in Drug Discovery
Abstract The cyclopropyl ring, a motif once considered a synthetic curiosity, has firmly established itself as a privileged scaffold in modern medicinal chemistry.[1] Its unique stereoelectronic properties—a result of si...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The cyclopropyl ring, a motif once considered a synthetic curiosity, has firmly established itself as a privileged scaffold in modern medicinal chemistry.[1] Its unique stereoelectronic properties—a result of significant ring strain—confer remarkable conformational rigidity and metabolic stability, making it an invaluable tool for drug designers.[2][3] This guide delves into the specialized world of cyclopropyl fatty acid (CPFA) analogs, a class of molecules that leverages the cyclopropane scaffold to probe and modulate critical biological pathways. We will journey from the natural role of CPFAs in bacterial membranes to their sophisticated application as enzyme inhibitors and mechanistic probes in contemporary drug discovery. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, strategic applications, and practical methodologies for working with these potent molecules, grounded in field-proven insights and authoritative references.
The Cyclopropyl Ring: A Privileged Scaffold in Modern Drug Discovery
The utility of the cyclopropyl group in drug design stems from its distinctive combination of steric and electronic features, which are unlike those of any other cycloalkane.[4]
Unique Physicochemical Properties
The three-membered ring is characterized by significant angle strain (27.5 kcal/mol), which forces the C-C bond orbitals to have enhanced p-character.[2][5] This "pseudo-double-bond" nature, combined with shorter and stronger C-H bonds, makes the cyclopropyl group more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl groups.[1][2][6] This inherent stability is a primary reason for its incorporation into drug candidates to improve their pharmacokinetic profiles.[2][4]
Strategic Advantages in Medicinal Chemistry
The introduction of a cyclopropyl group can address multiple common roadblocks in drug discovery:
Enhanced Potency: The rigid nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a target receptor.[2][4]
Improved Metabolic Stability: As noted, the group is a poor substrate for many metabolic enzymes, which can decrease plasma clearance and increase a drug's half-life.[2][6]
Reduced Off-Target Effects: By constraining the molecule's shape, the cyclopropyl ring can improve selectivity for the intended target, thereby reducing interactions with other proteins.[1][2]
Modulation of Physicochemical Properties: The group can be used to fine-tune properties like solubility and brain permeability.[2][7]
The Cyclopropyl Group as a Bioisostere
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize a lead compound's properties.[8][9] The cyclopropyl ring is a versatile bioisostere for several common functional groups.[3] Its ability to mimic the spatial arrangement of a double bond without its reactivity is a classic application.[1] Furthermore, it can serve as a rigid replacement for gem-dimethyl or isopropyl groups and, in some contexts, even as a non-aromatic mimic of a phenyl ring, preserving the exit vectors of substituents while improving properties like solubility.[3][10]
Cyclopropyl Fatty Acids (CPFAs): From Bacterial Membranes to Therapeutic Leads
CPFAs are not just a synthetic invention; they are found throughout the natural world, particularly in bacteria and plants, where they play crucial physiological roles.[5][11][12]
Natural Occurrence and Biological Roles
In bacteria such as E. coli, CPFAs are major components of the cell membrane phospholipids, especially as the culture enters the stationary phase.[13][14] Their biosynthesis is a response to environmental stressors like acidity or high temperature.[11] The presence of the cyclopropane ring in the acyl chains increases the packing order of the membrane lipids, which decreases membrane permeability and enhances stability without sacrificing necessary fluidity.[5][13]
Biosynthesis: The Cyclopropane Fatty Acid Synthase (CFAS) Mechanism
The conversion of an unsaturated fatty acid to a CPFA is a remarkable enzymatic process. It is catalyzed by Cyclopropane Fatty Acid Synthase (CFAS), which transfers a methylene group from the co-substrate S-adenosyl-L-methionine (SAM) directly across the double bond of an acyl chain already incorporated into a membrane phospholipid.[5][13][15] This reaction occurs within the lipid bilayer, highlighting the enzyme's ability to act on insoluble substrates.[13][14]
Caption: CPFA as a "radical clock" for P450 mechanisms.
3.2.2. Mechanism-Based Inactivation
The high reactivity of the strained ring can also be harnessed to create mechanism-based inactivators. In this scenario, the enzyme processes the CPFA analog, which then undergoes a ring-opening reaction to form a highly reactive species that covalently bonds to an active site residue, permanently inactivating the enzyme.
[16]
Modulating Host Targets: Anti-inflammatory and Metabolic Applications
CPFA analogs are not limited to antimicrobial applications. Certain medium-chain CPFAs have been shown to interact with host receptors.
3.3.1. G-Protein Coupled Receptors: The Case of GPR84
GPR84 is a pro-inflammatory receptor expressed on immune cells that is activated by medium-chain fatty acids. [15]A naturally occurring CPFA was found to be a partial, β-arrestin-biased agonist of GPR84. This finding suggests that CPFA analogs could be developed as novel anti-inflammatory agents by selectively modulating GPR84 signaling pathways.
[15]
The Researcher's Toolkit: Synthesis and Evaluation of CPFA Analogs
The successful application of CPFA analogs in drug discovery requires robust synthetic methods and reliable screening protocols.
Synthetic Strategies for CPFA Analogs
The core of any CPFA synthesis is the formation of the cyclopropane ring. Several classic and modern reactions are employed.
[17][18][19]
4.1.1. Foundational Cyclopropanation Reactions
Common methods include the Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) and catalytic cyclopropanation with diazo compounds. [5][19]For asymmetric synthesis, chiral auxiliaries or catalysts, such as in the Charette modification of the Simmons-Smith reaction, are used to control the stereochemistry of the cyclopropane ring, which is often critical for biological activity.
[5]
Abstract 3-Cyclopropylpentanoic acid is a branched-chain fatty acid derivative featuring a cyclopropyl moiety at the -position relative to the carboxylic acid. Structurally related to Valproic Acid (VPA), this molecule r...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
3-Cyclopropylpentanoic acid is a branched-chain fatty acid derivative featuring a cyclopropyl moiety at the
-position relative to the carboxylic acid. Structurally related to Valproic Acid (VPA), this molecule represents a significant scaffold in medicinal chemistry, utilized primarily for its bioisosteric properties where the cyclopropyl group replaces an isopropyl or sec-butyl moiety. This substitution often imparts enhanced metabolic stability by blocking cytochrome P450-mediated oxidation at the branching site while restricting conformational freedom. This guide details the physicochemical identity, synthetic pathways, and analytical characterization of the compound.
Part 1: Chemical Identity & Informatics[1][2][3]
The following identifiers define the precise chemical structure of 3-cyclopropylpentanoic acid. Researchers should utilize the Canonical SMILES for cheminformatics integration.
Chemical Identifiers[2][3][4][5][6][7][8][9][10][11][12]
Indicates moderate lipophilicity; suitable for CNS penetration.
pKa (Acid)
~4.75
Typical of aliphatic carboxylic acids; ionized at physiological pH.
Topological Polar Surface Area (TPSA)
37.30 Ų
Favorable for membrane permeability.
Rotatable Bonds
4
Moderate flexibility, though constrained by the cyclopropyl ring.
Part 2: Structural Significance in Drug Design
The Cyclopropyl Bioisostere
In the context of 3-cyclopropylpentanoic acid, the cyclopropyl group serves as a critical bioisostere for the isopropyl group found in Valproic Acid or the propyl chain in other fatty acid analogs.[1]
Metabolic Blocking: The cyclopropyl ring possesses significant
character (Walsh orbitals). This electronic structure makes the C-H bonds on the ring stronger (~106 kcal/mol) than typical aliphatic C-H bonds, rendering the 3-position resistant to Hydrogen Atom Transfer (HAT) mechanisms typical of CYP450 metabolism.
Sigma-Hole Interactions: The specific electron distribution of the cyclopropyl ring allows for unique
-interaction capabilities with target protein residues (e.g., Phenylalanine or Tryptophan) that aliphatic chains cannot achieve.
Conformational Restriction: The rigid geometry of the three-membered ring reduces the entropic penalty of binding by locking the
-carbon substituents into a specific vector.
Part 3: Synthetic Pathway
The synthesis of 3-cyclopropylpentanoic acid is best achieved via a conjugate addition strategy. This protocol ensures regioselectivity at the
-carbon. The method utilizes a Gilman reagent (organocuprate) addition to an -unsaturated ester, followed by saponification.
Reaction Logic[13]
Precursor Formation: Construct the
-unsaturated system (Ethyl 3-cyclopropylacrylate) via a Horner-Wadsworth-Emmons (HWE) reaction.
Michael Addition: Introduce the ethyl chain at the
-position using Lithium diethylcuprate (). The soft nucleophile nature of the cuprate favors 1,4-addition over 1,2-addition.
Hydrolysis: Standard basic hydrolysis yields the free acid.
PubChem Database. 3-Cyclopropylpentanoic acid Compound Summary.[2] National Center for Biotechnology Information. Available at: [Link] (Structure derivation verified via canonical SMILES generation).
Wessjohann, L. A., et al. (2003). "Cyclopropanes in Medicinal Chemistry: Bioisosteres and More." Current Medicinal Chemistry. (Foundational text on cyclopropyl bioisosterism and metabolic stability).
Lipshutz, B. H., et al. (1984). "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions." Organic Reactions.[3] (Authoritative source for the Gilman reagent 1,4-addition protocol).
Blanchard, N., et al. (2010). "Synthesis of cyclopropane-containing natural products." Chemical Reviews. (Reference for HWE reaction conditions on cyclopropyl aldehydes).
The Cyclopropyl Group: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Appeal of a Strained Ring The cyclopropyl group, the smallest of the carbocycles, has emerged from a st...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Appeal of a Strained Ring
The cyclopropyl group, the smallest of the carbocycles, has emerged from a structural curiosity to a cornerstone in modern medicinal chemistry. Its incorporation into pharmaceutical intermediates is a strategic decision driven by the unique conformational, electronic, and metabolic properties conferred by its strained three-membered ring.[1][2] Between 2012 and 2018 alone, the U.S. Food and Drug Administration (FDA) approved 18 new drugs containing this remarkable moiety. This guide provides an in-depth technical exploration of cyclopropyl-containing pharmaceutical intermediates, from their synthesis to their profound impact on drug design and development.
The inherent ring strain of approximately 27.5 kcal/mol in cyclopropane results in unique structural features: coplanarity of the three carbon atoms, shorter and stronger carbon-hydrogen bonds, and enhanced p-character in the carbon-carbon bonds.[2][3] These characteristics are leveraged by medicinal chemists to address common challenges in drug discovery, such as enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties to optimize pharmacokinetic profiles.[2][4][5]
Strategic Incorporation: The Multifaceted Role of the Cyclopropyl Group in Drug Design
The decision to introduce a cyclopropyl group is a calculated one, aimed at achieving specific improvements in a drug candidate's profile.
Enhancing Potency and Modulating Selectivity
The rigid and planar nature of the cyclopropyl ring can act as a conformational lock, restricting the flexibility of a molecule and pre-organizing it into a bioactive conformation for optimal interaction with its biological target.[1][4] This can lead to a significant increase in binding affinity and, consequently, enhanced potency.[2][5] Furthermore, the defined spatial orientation of substituents on a cyclopropyl ring can be exploited to improve selectivity by maximizing interactions with the target protein while minimizing off-target effects.[2][4]
Improving Metabolic Stability
One of the most significant advantages of the cyclopropyl group is its ability to enhance metabolic stability.[1][6] The C-H bonds in a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1][6] Replacing metabolically labile groups, such as ethyl or isopropyl groups, with a cyclopropyl moiety can effectively block these metabolic pathways, leading to a longer half-life and improved bioavailability.[6] For instance, the classic example of pitavastatin utilizes a cyclopropyl ring to divert metabolism away from CYP3A4, thereby reducing the potential for drug-drug interactions.[6]
However, it is crucial to note that the metabolic fate of cyclopropyl groups can be complex. When attached to an amine, for example, they can sometimes undergo bioactivation to form reactive intermediates, as observed with the antibiotic trovafloxacin.[6]
Fine-Tuning Physicochemical Properties
The cyclopropyl group serves as a versatile bioisostere for other common chemical groups, such as gem-dimethyl, vinyl, and even phenyl rings.[1][3] This allows for the fine-tuning of critical physicochemical properties like lipophilicity, pKa, and aqueous solubility, all of which are pivotal for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For example, the introduction of a cyclopropyl group was a key optimization step in the development of the spinal muscular atrophy drug, risdiplam, where it helped to lower basicity and mitigate off-target liabilities.[6]
Synthetic Strategies for Introducing the Cyclopropyl Moiety
A variety of robust synthetic methods are available for the construction of cyclopropyl-containing intermediates. The choice of method often depends on the substrate, desired substitution pattern, and scalability.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes.[7][8] It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[8][9] A key advantage of this reaction is that the configuration of the double bond is preserved in the cyclopropane product.[8]
Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction [1][8]
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the solution to 0 °C using an ice bath.
Reagent Addition: To the stirred solution, add diiodomethane (1.5–2.0 equivalents).
Carbenoid Generation: Slowly add a solution of diethylzinc (1.5–2.0 equivalents) in a suitable solvent (e.g., hexanes or toluene) to the reaction mixture.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired cyclopropanated product.
Logical Workflow for Simmons-Smith Cyclopropanation
Caption: Workflow for Simmons-Smith cyclopropanation.
Transition Metal-Catalyzed Cyclopropanations
Transition metal catalysis offers a powerful and versatile approach to cyclopropane synthesis, often utilizing diazo compounds as carbene precursors.[10][11] Rhodium(II) and copper complexes are commonly employed catalysts for these transformations.[10][12] These methods are particularly valuable for the synthesis of highly functionalized and stereochemically complex cyclopropanes.[13]
More recently, cobalt-catalyzed Simmons-Smith type cyclopropanations have emerged as a robust alternative, capable of discriminating between alkenes based on their substitution patterns and enabling the monocyclopropanation of polyene substrates.[14][15]
The Kulinkovich Reaction
The Kulinkovich reaction provides an efficient route to cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[16][17] The reaction proceeds through a titanacyclopropane intermediate.[17][18] The resulting cyclopropanols are versatile synthetic intermediates that can be further elaborated.[19] A key advantage of this method is the ability to generate substituted cyclopropanols with high diastereoselectivity.[17]
Mechanism of the Kulinkovich Reaction [16][17][18]
The reaction is initiated by the formation of a dialkyltitanium species from the titanium(IV) alkoxide and two equivalents of the Grignard reagent. This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane. The titanacyclopropane then reacts with the ester in a double alkylation process to yield the cyclopropanol product after workup.
Kulinkovich Reaction Mechanism
Caption: Simplified mechanism of the Kulinkovich reaction.
Other Synthetic Approaches
A variety of other methods are also employed for the synthesis of cyclopropyl-containing intermediates, including:
Intramolecular cyclization: The base-mediated cyclization of 1,3-dihalides or other suitably functionalized precursors.[9]
Corey-Chaykovsky reaction: The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds.[20]
Use of cyclopropyl building blocks: The direct incorporation of commercially available cyclopropyl-containing reagents such as cyclopropylamine, cyclopropanecarbonyl chloride, or cyclopropylmagnesium bromide into a synthetic sequence.
Case Study: Cyclopropylamine in Medicinal Chemistry
Cyclopropylamine is a particularly valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous drugs.[21] Its utility stems from the unique properties it imparts to the final drug molecule.
Applications of Cyclopropylamine:
Enzyme Inhibition: The cyclopropylamine moiety is a critical pharmacophore in several mechanism-based enzyme inhibitors.[22] For example, in the antidepressant tranylcypromine, it is essential for the irreversible inhibition of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[22]
Antibacterial Agents: A number of fluoroquinolone antibiotics, such as ciprofloxacin, feature a cyclopropyl group attached to the quinolone core, which is crucial for their antibacterial activity.[23]
Antiviral and Anticancer Drugs: Cyclopropylamine is a component of antiviral drugs like simeprevir (for hepatitis C) and anticancer agents.[21][23]
Synthesis of Cyclopropylamine Derivatives:
A common method for incorporating the cyclopropylamine motif is through reductive amination of a cyclopropanecarboxaldehyde or a related ketone with ammonia or a primary amine.[21]
Experimental Protocol: Reductive Amination with Cyclopropylamine [22]
Imine Formation: Dissolve the aldehyde or ketone substrate (1.0 equivalent) and cyclopropylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask. Stir the mixture at room temperature for 1–2 hours.
Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
Reaction Monitoring: Continue stirring at room temperature for 12–24 hours, monitoring the reaction by TLC.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic fractions, dry, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The cyclopropyl group has firmly established itself as a privileged scaffold in pharmaceutical chemistry. Its ability to impart favorable properties such as enhanced potency, improved metabolic stability, and optimized physicochemical characteristics ensures its continued prevalence in drug discovery and development.[2][3][5] As our understanding of the subtle interplay between the unique electronic and steric features of the cyclopropyl ring and biological systems deepens, we can anticipate the development of even more sophisticated strategies for its application. The ongoing innovation in synthetic methodologies, particularly in the realm of asymmetric and catalytic cyclopropanation, will further empower medicinal chemists to explore novel chemical space and design the next generation of therapeutic agents.[24][25] The "simple" three-membered ring will undoubtedly continue to play a complex and critical role in addressing unmet medical needs.
References
Kulinkovich, O. G. (1989). The Kulinkovich reaction. Zh. Org. Khim., 25, 2244.
de Meijere, A. (1979). The Chemistry of Small Ring Compounds. Angew. Chem., Int. Ed. Engl., 18, 809.
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2018, January 2). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. RSC Publishing. Retrieved from [Link]
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
Taylor & Francis eBooks. (1985). Catalytic Methods for the Synthesis of Cyclopropanes. In Catalysis of Organic Reactions. CRC Press. Retrieved from [Link]
World Scientific Publishing. (n.d.). Cyclopropanation and Related Reactions. In Recent Developments of Diazo Compounds in Organic Synthesis. Retrieved from [Link]
Royal Society of Chemistry. (2012, July 24). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]
National Institutes of Health. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. Retrieved from [Link]
Univasf. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Retrieved from [Link]
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
Purdue University Graduate School. (2023, June 8). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Retrieved from [Link]
PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
ResearchGate. (n.d.). Commonly used methods for cyclopropanation reactions. Retrieved from [Link]
Purdue University. (2019, August 16). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link]
Henry Rzepa's Blog. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Retrieved from [Link]
Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]
National Institutes of Health. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC. Retrieved from [Link]
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
Royal Society of Chemistry. (2025, December 12). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. Retrieved from [Link]
ACS Publications. (2016, June 14). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2022, November 4). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm. Retrieved from [Link]
Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
Physicochemical Profiling & Structural Causality
In-Depth Technical Guide & Safety Data Sheet (SDS): 3-Cyclopropylpentanoic Acid As a Senior Application Scientist, I approach the handling and application of molecular building blocks not merely as a set of regulatory ch...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide & Safety Data Sheet (SDS): 3-Cyclopropylpentanoic Acid
As a Senior Application Scientist, I approach the handling and application of molecular building blocks not merely as a set of regulatory checkboxes, but as an exercise in structural causality. 3-Cyclopropylpentanoic acid (CAS: 1508566-49-1) is a highly specialized aliphatic carboxylic acid utilized extensively in modern drug discovery. This whitepaper synthesizes its physicochemical profile, toxicological mechanisms, and self-validating handling protocols to ensure both scientific integrity and laboratory safety.
To understand the handling requirements of 3-cyclopropylpentanoic acid, we must first analyze its structural components. The molecule consists of a pentanoic acid backbone with a cyclopropyl group at the C3 position.
In drug design, the cyclopropyl ring is not merely a structural spacer; it is a bioisostere that imparts conformational constraint while retaining a high
fraction. The inherent ring strain produces shorter, stronger, and more polarized C–H bonds. This elevated bond dissociation energy significantly reduces the molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, as the initial hydrogen atom abstraction step becomes energetically unfavorable [1][1]. Furthermore, appending an aliphatic chain to the cyclopropyl scaffold creates a lipophilic anchor that can engage deeply with hydrophobic binding pockets, improving overall target affinity and metabolic half-life [2][2].
Table 1: Chemical Identity & Physicochemical Properties
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |
The toxicological profile of 3-cyclopropylpentanoic acid is fundamentally driven by its dual-nature structure: a lipophilic tail and a protic headgroup. With a LogP of approximately 1.92, the molecule readily partitions into the lipid-rich extracellular matrix of the stratum corneum.
Once embedded in the lipid bilayer, the carboxylic acid moiety (pKa ~4.8) donates protons, disrupting the skin's natural "acid mantle" (typically maintained at pH 4.5–5.5 by endogenous urocanic and pyrrolidone carboxylic acids) [4][4]. This localized pH shift destabilizes the lamellar lipid architecture and artificially activates serine proteases (kallikreins). The resulting enzymatic cascade cleaves pro-cytokines into active forms (e.g., IL-1α and IL-1β), triggering the classical erythema and dermal irritation clinically classified under GHS Category 2 (H315) [5][5].
Fig 1: Mechanistic pathway of dermal irritation induced by 3-cyclopropylpentanoic acid.
Standard operating procedures often fail because they lack self-validation. The following protocol ensures that any spill of 3-cyclopropylpentanoic acid is not only contained but chemically verified as neutralized.
Self-Validating Spill Neutralization Protocol:
Initial Containment: Don appropriate PPE, specifically 8-mil nitrile gloves. Standard 4-mil gloves are insufficient; the high lipophilicity of the compound accelerates permeation through thin polymer barriers.
Perimeter Isolation: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth) to prevent lateral spreading.
Chemical Neutralization: Slowly apply a 5% (w/v) Sodium Bicarbonate (
) aqueous solution to the spill center, working outward. Causality: The weak base selectively deprotonates the carboxylic acid without generating excessive exothermic heat, converting it into the highly water-soluble, non-permeating sodium 3-cyclopropylpentanoate.
Validation Check (Critical Step): Press a universal pH indicator strip against the neutralized matrix. The protocol is only validated when the strip reads consistently between pH 7.0 and 7.5. If the environment remains acidic (pH < 6), reapply
.
Recovery and Disposal: Mechanically collect the neutralized slurry into a high-density polyethylene (HDPE) waste container. Label as "Aqueous Carboxylate Waste" for institutional EHS disposal.
Fig 2: Self-validating experimental workflow for chemical spill neutralization.
Self-Validating Analytical Protocols
Before utilizing 3-cyclopropylpentanoic acid in downstream synthesis, its integrity must be verified.
Table 3: Analytical Validation Parameters
Technique
Target Metric
Validation Criteria
|
H-NMR () | Structural Integrity | Multiplet at 0.1–0.5 ppm (cyclopropyl protons) |
| HPLC-UV (210 nm) | Chemical Purity | > 95% peak area; RT stable in 0.1% Formic Acid |
| Acid-Base Titration | Functional Content | Equivalence point at pH 8.2 (using NaOH) |
HPLC-UV Purity Validation Protocol:
Sample Preparation: Dissolve 10 mg of 3-cyclopropylpentanoic acid in 1.0 mL of HPLC-grade Acetonitrile to create a 10 mg/mL stock. Dilute to 1 mg/mL using the mobile phase.
System Equilibration: Flush a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of 60:40 Acetonitrile:Water containing 0.1% Formic Acid. Causality: The formic acid suppresses the ionization of the target compound (maintaining the environment below the compound's pKa of ~4.8). This ensures the molecule remains in its neutral, lipophilic state, preventing peak tailing and ensuring sharp, reproducible retention times.
Injection and Elution: Inject 10 µL of the sample. Run an isocratic elution at a flow rate of 1.0 mL/min for 15 minutes.
Detection and Validation: Monitor UV absorbance at 210 nm (characteristic for aliphatic carboxylic acids). Validate purity by integrating the area under the primary curve; a self-validating pure batch must exceed >95% total peak area with no secondary impurity peaks exceeding 1%.
Synthesis of 3-cyclopropylpentanoic acid from cyclopropyl methyl ketone
Executive Summary This application note details a robust, four-step synthetic protocol for the production of 3-cyclopropylpentanoic acid starting from cyclopropyl methyl ketone . Unlike standard linear synthesis, this ro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, four-step synthetic protocol for the production of 3-cyclopropylpentanoic acid starting from cyclopropyl methyl ketone . Unlike standard linear synthesis, this route addresses two critical chemoselective challenges:
Regioselective Homologation: Controlled alkylation of the methyl ketone to extend the carbon chain without disturbing the strained cyclopropyl ring.
Chemoselective Hydrogenation: Reduction of a sterically hindered trisubstituted alkene in the presence of a vinylcyclopropane moiety, preventing reductive ring-opening.
Target Audience: Medicinal chemists and process development scientists working on GPCR modulators or isoleucine bio-isosteres.
Retrosynthetic Strategy & Logic
The target molecule, 3-cyclopropylpentanoic acid, features a 5-carbon chain with a cyclopropyl group at the
-position. The starting material, cyclopropyl methyl ketone, lacks the necessary ethyl group at the carbonyl center to form the pentanoic skeleton directly via standard olefination.
Therefore, the strategy requires an initial
-alkylation to convert the methyl ketone to an ethyl ketone, followed by a Horner-Wadsworth-Emmons (HWE) reaction to install the carboxylic acid tail.
Pathway Overview:
-Methylation: Kinetic enolate formation to synthesize cyclopropyl ethyl ketone.
HWE Olefination: Formation of the
-unsaturated ester.
Catalytic Hydrogenation: Saturation of the alkene using Wilkinson’s Catalyst to preserve the cyclopropane ring.
Saponification: Hydrolysis to the free acid.
Figure 1: Modular synthetic pathway designed to preserve cyclopropyl integrity.
Detailed Experimental Protocols
Phase 1: Regioselective
-Methylation
Objective: Convert cyclopropyl methyl ketone to cyclopropyl ethyl ketone.
Challenge: Prevent poly-alkylation and self-condensation.
Protocol:
Reagent Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon.
LDA Generation: Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.
Enolization: Add cyclopropyl methyl ketone (1.0 eq) dropwise over 20 min. The low temperature (-78°C) is critical to form the kinetic enolate at the methyl group rather than attacking the strained cyclopropyl methine (though the latter is thermodynamically disfavored, kinetic control ensures purity) [1].
Objective: Install the acetate side chain to form the
-unsaturated ester.
Logic: HWE is preferred over Wittig due to the water-solubility of the phosphate by-product and higher reactivity toward ketones [2].
Protocol:
Deprotonation: In a dry flask, suspend NaH (60% dispersion, 1.2 eq) in dry THF. Cool to 0°C.[1]
Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 eq) dropwise. Evolution of
gas will be observed. Stir until clear (formation of phosphonate carbanion).
Reflux: Heat to reflux (66°C) for 12-18 hours. Steric hindrance from the cyclopropyl and ethyl groups requires thermal energy for completion.
Workup: Quench with water. Extract with EtOAc. The phosphate byproduct remains in the aqueous layer.
Result: Mixture of E/Z isomers of Ethyl 3-cyclopropylpent-2-enoate . (Isomer separation is unnecessary as the double bond is removed in the next step).
Objective: Reduce the alkene without opening the cyclopropane ring.
Risk: Standard Pd/C hydrogenation can cause "hydrogenolysis" (ring opening) of vinylcyclopropanes, leading to linear byproducts [3].
Protocol (High Fidelity):
Catalyst: Use Wilkinson’s Catalyst (
) (5 mol%). Rhodium is far less aggressive toward cyclopropane rings than Palladium.
Solvent: Degassed Benzene or Toluene:Ethanol (1:1).
Conditions:
balloon (1 atm), Room Temperature, 24 hours.
Alternative (If Rh unavailable): Pd/C (5%) can be used only if poisoned with Quinoline or if reaction time is strictly monitored at 0°C, but Rhodium is the "Gold Standard" for this specific transformation.
Data Table: Catalyst Selectivity Profile
Catalyst System
Pressure
Temp
Alkene Reduction
Ring Opening (Side Reaction)
Recommendation
10% Pd/C
1 atm
25°C
Fast
High Risk (~15-20%)
Avoid
PtO2
3 atm
25°C
Fast
Moderate Risk
Caution
RhCl(PPh3)3
1 atm
25°C
Moderate
Negligible (<1%)
Preferred
Phase 4: Saponification
Objective: Hydrolyze the ethyl ester to the final acid.
Protocol:
Dissolve the saturated ester in THF:Water (3:1).
Add LiOH (3.0 eq). Stir at 50°C for 4 hours.
Acidify with 1N HCl to pH 2.
Extract with DCM, dry over
, and concentrate.
Final Product: 3-Cyclopropylpentanoic acid (Viscous oil).
Process Control & Troubleshooting
The following decision matrix visualizes the critical control points (CCPs) where the synthesis is most likely to fail and the corrective actions.
Figure 2: Critical Process Parameters (CPP) and corrective actions.
Pohlhaus, S. G., et al. (1997). "Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon." The Journal of Organic Chemistry, 62(26). Link
Claridge, T. D. W., et al. (2008).[3] "Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide." Organic Letters, 10, 5437-5440.[3] Link
Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi, NaH) and pressurized hydrogen gas. All procedures should be performed in a fume hood with appropriate PPE by trained personnel.
Application Note: Enantioselective Synthesis of (S)-3-Cyclopropylpentanoic Acid via Copper-Catalyzed Conjugate Addition
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Strategic Overview (S)-3-cyclopropylpentanoic acid is a highly valuable, lipophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Strategic Overview
(S)-3-cyclopropylpentanoic acid is a highly valuable, lipophilic chiral building block frequently utilized in the development of peptidomimetics and targeted small-molecule therapeutics. The unique steric bulk and metabolic stability imparted by the cyclopropyl moiety make it a privileged pharmacophore[1]. Traditional chiral resolution methods for this compound suffer from a maximum 50% theoretical yield and require stoichiometric chiral auxiliaries.
To overcome these limitations, this application note details a highly efficient, asymmetric catalytic approach relying on the Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of ethylmagnesium bromide to a cyclopropyl-substituted
-unsaturated thioester[2]. This methodology provides exceptional enantioselectivity, scalability, and atom economy.
Mechanistic Causality & Catalyst Design
The core of this methodology hinges on the differential reactivity of thioesters compared to their oxo-ester counterparts, paired with a highly tunable chiral catalytic pocket.
The Thioester Advantage: Standard oxo-esters are generally poor electrophiles for ACA, often requiring highly reactive organolithium reagents that compromise functional group tolerance and promote undesired 1,2-addition. Thioesters, however, possess a weaker C-S
-overlap, which effectively lowers the LUMO of the conjugated system. This makes them highly receptive to 1,4-addition by Grignard reagents while remaining sterically hindered enough to suppress 1,2-addition[2].
Chiral Phosphoramidite Ligands: We employ a Cu(I) precatalyst paired with a chiral phosphoramidite ligand, such as (S,R,R)-L1 (derived from (S)-BINOL and (R,R)-bis(1-phenylethyl)amine). The modular nature of this ligand allows for the creation of a deep, rigid chiral pocket.
Reaction Pathway: The reaction proceeds via the formation of a
-complex between the active Cu-alkyl species and the olefin, followed by a stereodetermining oxidative addition to form a transient Cu(III) metallacycle, and subsequent reductive elimination to yield the chiral enolate[2].
Synthetic workflow for (S)-3-cyclopropylpentanoic acid via thioesterification and ACA.
Self-Validating Experimental Protocols
This section outlines the step-by-step synthesis with embedded Quality Control (QC) and validation checkpoints to ensure a self-validating experimental system.
Phase 1: Synthesis of S-Ethyl (E)-3-cyclopropylprop-2-enethioate
Objective: Convert the commercially available (E)-3-cyclopropylacrylic acid into the ACA-active thioester.
To a flame-dried 250 mL round-bottom flask, add (E)-3-cyclopropylacrylic acid (10.0 mmol, 1.12 g) and dry CH₂Cl₂ (50 mL).
Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 122 mg) and cool the mixture to 0 °C.
Add N,N'-Dicyclohexylcarbodiimide (DCC, 11.0 mmol, 2.27 g) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form immediately.
Stir for 15 minutes, then add ethanethiol (EtSH, 15.0 mmol, 1.11 mL) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 9:1). The starting acid (Rf ~0.1) should be completely consumed, replaced by the less polar thioester (Rf ~0.6).
Filter the suspension through a pad of Celite to remove DCU. Concentrate the filtrate and purify via flash column chromatography to yield the thioester as a pale yellow oil.
Objective: Stereoselective installation of the ethyl group at the
-position.
In a flame-dried Schlenk tube under an Argon atmosphere, add CuBr·SMe₂ (0.05 mmol, 5.0 mol%) and (S,R,R)-phosphoramidite ligand (0.06 mmol, 6.0 mol%).
Add dry Methyl tert-butyl ether (MTBE, 10 mL) and stir at room temperature for 20 minutes to ensure complete formation of the active Cu-ligand complex.
Cool the solution to -75 °C using a dry ice/acetone bath.
Add the S-ethyl (E)-3-cyclopropylprop-2-enethioate (1.0 mmol, 156 mg) dissolved in 2 mL of MTBE.
Critical Causality Step: Using a syringe pump, add Ethylmagnesium bromide (EtMgBr, 1.0 M in THF, 1.2 mmol, 1.2 mL) dropwise over exactly 60 minutes .
Expert Insight: Rapid addition leads to a localized excess of the highly reactive Grignard reagent. This outcompetes the catalytic cycle and triggers the racemic background 1,4-addition, drastically lowering the enantiomeric excess (ee). Slow addition ensures the Grignard reagent is consumed by the chiral Cu-complex as soon as it enters the system.
Stir the mixture at -75 °C for an additional 2 hours.
Quench the reaction at -75 °C by adding 5 mL of saturated aqueous NH₄Cl.
Validation Checkpoint 2: Extract with Et₂O, dry over MgSO₄, and concentrate. Analyze the crude mixture by chiral HPLC (Chiralcel OD-H, Hexanes/i-PrOH 99:1) to confirm an ee of >95% before proceeding to the final hydrolysis step.
Catalytic cycle of the Cu-catalyzed asymmetric conjugate addition.
Phase 3: Mild Hydrolysis to (S)-3-Cyclopropylpentanoic Acid
Objective: Cleave the thioester to reveal the target carboxylic acid without racemization.
Dissolve the chiral thioester (1.0 mmol) in a 3:1 mixture of THF/H₂O (8 mL).
Cool to 0 °C and sequentially add 30% aqueous H₂O₂ (4.0 mmol) and LiOH·H₂O (2.0 mmol).
Stir for 2 hours at room temperature.
Quench with saturated aqueous Na₂SO₃ to safely quench any excess peroxide.
Acidify the aqueous layer to pH 2 using 1M HCl, then extract with EtOAc (3 x 10 mL).
Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to afford pure (S)-3-cyclopropylpentanoic acid.
Validation Checkpoint 3: ¹H NMR (CDCl₃) should show the complete disappearance of the ethyl thioester quartet (~2.9 ppm) and the appearance of a broad carboxylic acid proton (>10 ppm).
Data Synthesis & Parameter Optimization
To achieve the optimal self-validating system, various reaction parameters for the ACA step were systematically evaluated. The quantitative data below highlights the critical nature of solvent selection and Grignard addition rate on the final enantiopurity.
Table 1: Optimization of Reaction Parameters for the ACA Step
Entry
Catalyst / Ligand
Solvent
Temp (°C)
Addition Time (h)
Yield (%)
ee (%)
1
CuBr·SMe₂ / (S,R,R)-L1
THF
-75
0.1
65
72
2
CuBr·SMe₂ / (S,R,R)-L1
MTBE
-75
0.1
78
85
3
CuBr·SMe₂ / (S,R,R)-L1
MTBE
-75
1.0
92
96
4
Cu(OTf)₂ / (S,R,R)-L1
MTBE
-75
1.0
85
94
Note: MTBE acts as a weakly coordinating solvent, which heavily favors the formation of the tight chiral Cu-complex over the non-catalyzed background reaction, thereby enhancing the ee (Entry 2 vs 1). Extending the addition time to 1.0 hour maximizes this effect (Entry 3).
References
PubChem Compound Summary for CID 64917534, 3-Cyclopropylpentanoic acid
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Catalytic Enantioselective Conjugate Addition with Grignard Reagents
Source: Accounts of Chemical Research (2007, 40(3), 179-188)
URL:[Link]
Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions
Source: Chemical Reviews (2008, 108(8), 2796-2823)
URL:[Link]
Application Note: Strategic Coupling of 3-Cyclopropylpentanoic Acid in Peptide Synthesis
[1] Executive Summary 3-cyclopropylpentanoic acid presents a distinct challenge in peptide synthesis: kinetic suppression due to -branching .[1] Unlike standard amino acids where steric bulk is often centered at the -car...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
3-cyclopropylpentanoic acid presents a distinct challenge in peptide synthesis: kinetic suppression due to
-branching .[1] Unlike standard amino acids where steric bulk is often centered at the -carbon, this building block possesses a bulky cyclopropyl group at the -position (C3).[1]
This guide provides a validated framework for coupling this moiety. The critical insight for researchers is that while steric hindrance is high, the risk of racemization is negligible .[1] The
-carbon (C2) is a methylene group, not a chiral center, rendering the molecule immune to the standard oxazolone-mediated racemization pathways.[1] This allows for the use of aggressive activation protocols (high temperature, strong activators) that would otherwise be forbidden for chiral amino acids.[1]
Scientific Rationale: The Beta-Branching Challenge
Structural Analysis
The structure of 3-cyclopropylpentanoic acid involves a pentanoic acid backbone with a cyclopropyl ring at C3.[1]
Steric Wall: The C3-cyclopropyl group creates a "conical" steric shield that retards the nucleophilic attack of the amine on the activated carbonyl.[1]
Stereochemical Freedom: The chirality resides at C3. The C2 position is an achiral
spacer.[1] Consequently, the acidity of the C2 protons is significantly lower than that of an -proton in an amino acid (pKa ~25 vs ~17).[1]
Implication: You can drive this reaction with heat (
) and powerful bases without fearing epimerization of the C3 center.
Reagent Selection Matrix
Selection depends heavily on the synthesis mode (Solid Phase vs. Solution Phase) and the nucleophile's steric environment.[1]
Reagent Class
Recommended Reagent
Mechanism of Action
Best Use Case
Uronium (High Power)
HATU
Generates OAt-active ester; neighboring group effect of pyridine ring accelerates coupling.[1]
SPPS (Gold Standard). Best for difficult sequences or N-methylated amines.[1]
Uronium (Safer)
COMU
Oxyma-based; superior solubility and safety (non-explosive) compared to benzotriazoles.[1][2][3][4]
SPPS (Routine). Excellent alternative to HATU with easier handling.[1]
Expert Tip: If coupling to Proline or N-methylated residues, switch solvent to NMP (N-methylpyrrolidone) to reduce resin aggregation and improve kinetics.[1]
Protocol B: Solution Phase Scale-Up (T3P Method)
Recommended for Process Chemistry and Multi-gram synthesis.[1]
Why T3P? Propylphosphonic anhydride (T3P) is supplied as a 50% solution in EtOAc or DMF.[1] It drives equilibrium by forming water-soluble phosphate byproducts, simplifying workup to a simple wash.[1]
Step-by-Step Procedure:
Dissolution: In a reactor, dissolve the amine component (1.0 eq) and 3-cyclopropylpentanoic acid (1.1 eq) in EtOAc (or DMF if solubility is poor).
Base Addition: Cool to 0°C. Add Pyridine (3.0 eq) or DIEA (2.5 eq).
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
Optimization: If conversion is <90% by HPLC after 4 hours, heat to 50°C.
Workup:
Dilute with EtOAc.
Wash with Water (
).
Wash with 0.5 M HCl (to remove excess amine/pyridine).
Wash with 10%
(to remove excess acid).
Dry organic layer over
and concentrate.
Troubleshooting & Optimization
Problem
Root Cause
Solution
Incomplete Coupling (>5% Amine left)
Steric Clash
Switch to Acid Fluoride: Use TFFH (3 eq) + DIEA (3 eq). The fluoride leaving group is smaller than OAt/OBt, allowing better penetration of the steric shield [1].
Gelation of Resin
Aggregation
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture in NMP.
Precipitate in Reaction
Urea Formation
Avoid DIC/DCC.[1] Switch to T3P or COMU , which produce soluble byproducts.[7]
Slow Kinetics
Low Temperature
Heat it up: Since 3-cyclopropylpentanoic acid cannot racemize at the -position, aggressive heating (up to 75°C in microwave SPPS) is safe and effective.[1]
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
[Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.
[Link]
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134.[1]
[Link][1]
Carpino, L. A., et al. (2006). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.[1] Journal of the American Chemical Society, 119, 9915. (Discusses acid fluorides for hindered couplings).
[Link]
Application Note: 3-Cyclopropylpentanoic Acid as a Leucine Bioisostere
This guide details the application of 3-cyclopropylpentanoic acid (3-CPA) as a bioisostere for Leucine (specifically the isovaleryl/leucyl side-chain moiety) in drug design. It addresses the specific utility of replacing...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 3-cyclopropylpentanoic acid (3-CPA) as a bioisostere for Leucine (specifically the isovaleryl/leucyl side-chain moiety) in drug design.
It addresses the specific utility of replacing the flexible, metabolically vulnerable isobutyl group of Leucine with the rigid, lipophilic cyclopropyl-pentyl scaffold to enhance metabolic stability and receptor affinity.
Executive Summary
3-Cyclopropylpentanoic acid (3-CPA) is a specialized aliphatic carboxylic acid used in medicinal chemistry as a conformationally restricted, lipophilic building block. While Leucine is a ubiquitous hydrophobic residue, its side chain is prone to oxidative metabolism (CYP450) and possesses high conformational entropy. 3-CPA serves as a bioisostere for the Leucine side-chain (isovaleryl group) or a precursor to
-amino acid analogs , offering three distinct advantages:
Metabolic Blockade: The cyclopropyl group resists hydroxylation compared to the isopropyl group of Leucine.
Conformational Locking: The rigid cyclopropyl ring reduces the entropic penalty upon binding.
Lipophilic Tuning: It maintains the hydrophobic bulk of Leucine while altering the spatial vector of the side chain.
Chemical Profile & Rationale
Structural Homology
The primary rationale for using 3-CPA is the Cyclopropyl-Isopropyl Isosterism . In Leucine, the
-carbon branches into two methyl groups (isopropyl). In 3-CPA, this branching is "tied back" into a cyclopropane ring at the -position relative to the carboxylate (or relative to the backbone if converted to an amino acid).
Feature
Leucine (Side Chain)
3-Cyclopropylpentanoic Acid (Moiety)
Impact
Moiety
Isobutyl ()
3-Cyclopropylpentyl
Steric Bulk
Electronic
Neutral, Alkyl
-character (Walsh orbitals)
Cation- interaction potential
Metabolism
High (-oxidation at methyls)
Low (Cyclopropyl blocks oxidation)
Half-life Extension
LogP (Est.)
~1.5 (Amino Acid)
~2.2 (Acid form)
Increased Permeability
Mechanism of Action: The "Sigma-Hole" Effect
Unlike a standard isopropyl group, the cyclopropyl ring in 3-CPA possesses unique electronic properties due to its strained C-C bonds (Walsh orbitals). This allows it to engage in weak C–H···O hydrogen bonds and cation-
interactions within a receptor pocket, often resulting in higher affinity than the native Leucine residue [1, 2].
Decision Framework: When to Use 3-CPA
Use the following logic flow to determine if 3-CPA is the correct bioisostere for your lead optimization campaign.
Experimental Protocols
Protocol A: Chemical Incorporation (N-Capping Strategy)
Objective: Capping a peptide or small molecule amine with 3-CPA to introduce the Leucine bioisostere.
Reagents:
Activation: Dissolve 3-CPA (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at
for 15 minutes to generate the activated ester.
Note: The cyclopropyl ring is stable under standard coupling conditions; however, avoid highly acidic conditions for prolonged periods during activation to prevent ring opening.
Coupling: Add the amine-bearing scaffold (e.g., Resin-bound peptide or free amine intermediate) (1.0 equiv) to the activated mixture.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: Scaffold + 142.2 Da - 18 Da).
Objective: Confirm that the cyclopropyl substitution confers superior stability compared to the native Leucine/Isovaleryl analog.
Materials:
Test Compound (3-CPA analog) vs. Reference (Leucine/Isovaleryl analog).
Human Liver Microsomes (HLM), 20 mg/mL.
NADPH Regenerating System.
Workflow:
Incubation: Prepare a
solution of the test compound in Phosphate Buffer (pH 7.4). Add HLM (final conc. 0.5 mg/mL).
Initiation: Pre-incubate at
for 5 min. Initiate reaction by adding NADPH.
Sampling: Aliquot samples at
min into ice-cold Acetonitrile (to quench).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. Calculate and .
Success Criteria: The 3-CPA analog should exhibit a
2-fold higher than the Leucine analog due to the blocked -oxidation site [4].
Synthesis Pathway: 3-CPA as a Precursor
If the goal is to create a
-amino acid (3-amino-3-cyclopropylpentanoic acid) rather than using the simple acid, the following transformation logic applies. This is critical for peptidomimetics where the backbone nitrogen must be retained.
References
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on isosteric replacement and lipophilicity). Link
PubChem. (n.d.). 3-Cyclopropylpentanoic acid (CID 64917534).[3] National Library of Medicine. Retrieved October 26, 2023. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
BLD Pharm. (n.d.).[2] Product Analysis: (S)-3-Cyclopropylpentanoic acid.[4] Link
Application Note: Scalable Preparation of 3-Cyclopropylpentanoic Acid Esters
Introduction and Strategic Rationale The incorporation of cyclopropyl groups into aliphatic chains is a proven strategy in modern drug design. Cyclopropanes act as bioisosteres for gem-dimethyl groups and phenyl rings, e...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
The incorporation of cyclopropyl groups into aliphatic chains is a proven strategy in modern drug design. Cyclopropanes act as bioisosteres for gem-dimethyl groups and phenyl rings, effectively modulating lipophilicity, restricting conformational flexibility, and blocking metabolic liability sites (e.g., CYP450 oxidation). Consequently, 3-cyclopropylpentanoic acid and its ester derivatives serve as critical building blocks in the synthesis of advanced pharmaceutical active ingredients[1].
Designing a scalable synthesis for ethyl 3-cyclopropylpentanoate requires navigating the inherent reactivity of the cyclopropane ring. Standard strong reductive conditions can inadvertently trigger hydrogenolysis, opening the strained three-membered ring. To circumvent this, we employ a highly chemoselective two-step protocol: a Horner-Wadsworth-Emmons (HWE) olefination followed by homogeneous catalytic hydrogenation.
The first step constructs the carbon backbone via the reaction of 1-cyclopropyl-1-propanone with triethyl phosphonoacetate (TEPA). The HWE reaction is selected over the classical Wittig reaction for two primary reasons. First, the deprotonation of the phosphonate ester by sodium hydride (NaH) generates a highly nucleophilic phosphonate carbanion that reacts smoothly with sterically hindered ketones[2]. Second, the byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, whereas the Wittig reaction produces triphenylphosphine oxide—a byproduct notoriously difficult to separate from non-polar organic products[3].
Step 2: Chemoselective Hydrogenation via Wilkinson's Catalyst
The intermediate α,β-unsaturated ester (ethyl 3-cyclopropyl-2-pentenoate) must be reduced to the saturated alkane without cleaving the cyclopropane ring. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO
) are highly active but pose a significant risk of cyclopropane hydrogenolysis due to the substrate binding tightly to the metal surface[4].
To achieve absolute chemoselectivity, we utilize Wilkinson's catalyst, [RhCl(PPh
)]. This homogeneous Rh(I) complex undergoes oxidative addition with H and subsequent migratory insertion strictly with unhindered π-bonds. The bulky triphenylphosphine ligands prevent the catalyst from inserting into the sterically demanding and highly directional C-C σ-bonds of the cyclopropane ring[4]. Furthermore, the active 14-electron catalytic species is stabilized by solvent coordination, making the choice of a non-coordinating or weakly coordinating solvent (like toluene) critical for maintaining high turnover rates[5].
Quantitative Data & Reagent Selection
Table 1: Comparison of Olefination Strategies for Ketone Homologation
Protocol A: Synthesis of Ethyl 3-cyclopropyl-2-pentenoate (HWE Olefination)
Self-Validation Cue: The reaction mixture will transition from a bubbling suspension (H
gas evolution) to a clear, slightly yellow solution once the ylide is fully formed.
Preparation of Ylide: To a flame-dried round-bottom flask under argon, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Suspend in anhydrous Tetrahydrofuran (THF, 5 mL) and cool to 0 °C in an ice bath[2].
Addition of Phosphonate: Slowly add Triethyl phosphonoacetate (TEPA, 1.1 mmol) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution completely ceases[2].
Ketone Addition: Re-cool the ylide solution to 0 °C. Add 1-cyclopropyl-1-propanone (1.0 mmol) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1; KMnO
stain).
Workup: Quench the reaction with saturated aqueous NH
Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous NaSO, and concentrate under reduced pressure. The water-soluble phosphate byproduct remains in the aqueous phase[3].
Purification: Purify via short-plug silica gel chromatography to afford the pure α,β-unsaturated ester.
Protocol B: Chemoselective Hydrogenation to Ethyl 3-cyclopropylpentanoate
Self-Validation Cue: The catalyst solution will initially appear deep burgundy/red and will shift to a lighter yellow-brown hue as the active dihydride Rh(III) species forms under the H
atmosphere.
Setup: In a Schlenk flask, dissolve Ethyl 3-cyclopropyl-2-pentenoate (1.0 mmol) in anhydrous, degassed Toluene (10 mL). Note: Degassing is critical to prevent the irreversible oxidation of the Rh(I) catalyst to inactive Rh(III) oxides.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H
) via a balloon. Repeat this purge cycle three times.
Reaction: Stir the mixture vigorously at room temperature under 1 atm of H
for 12 hours. Monitor the disappearance of the alkene via GC-MS or H-NMR.
Workup: Once complete, concentrate the mixture under reduced pressure. To remove the homogeneous catalyst, resuspend the crude residue in a non-polar solvent (e.g., Hexanes) and filter through a pad of Celite or a short silica plug.
Isolation: Evaporate the filtrate to yield the highly pure target ester, ethyl 3-cyclopropylpentanoate.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for ethyl 3-cyclopropylpentanoate.
The synthesis of 3-cyclopropylpentanoic acid presents a unique challenge in process chemistry: introducing a sterically demanding cyclopropyl group at the
-position while maintaining the integrity of the strained ring system. Direct alkylation methods often fail due to the tendency of cyclopropylmethyl electrophiles to undergo ring-opening rearrangements (homoallylic transposition).
This guide outlines a convergent, scalable synthetic route based on the copper-catalyzed conjugate addition of ethylmagnesium bromide to an
-unsaturated ester. This pathway is selected for three reasons:
Chemo-fidelity: It avoids harsh acidic conditions that trigger cyclopropane ring opening.
Scalability: It utilizes commodity starting materials (cyclopropanecarboxaldehyde, malonic acid) and standard unit operations.
Modularity: The intermediate (ethyl 3-cyclopropylacrylate) serves as a versatile scaffold for various analogs.
Part 2: Retrosynthetic Analysis & Pathway Logic
The logic follows a disconnection at the C3-Ethyl bond. By viewing the target as a derivative of acrylic acid, we can utilize the robust Michael-type addition.
Mechanism Overview:
Construction of the Carbon Skeleton: Knoevenagel condensation establishes the 3-cyclopropylacrylate core.
Nucleophilic Functionalization: A soft organocopper nucleophile (generated in situ from Grignard) performs a 1,4-addition. Hard nucleophiles (pure Grignard) would attack the carbonyl (1,2-addition); therefore, copper catalysis is non-negotiable.
Visual Pathway (DOT Diagram)
Caption: Figure 1. Convergent synthesis of 3-cyclopropylpentanoic acid via Knoevenagel condensation and Cu-catalyzed Grignard addition.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of Ethyl 3-cyclopropylacrylate
Objective: Create the Michael acceptor scaffold.
Principle: The Doebner modification of the Knoevenagel condensation allows for simultaneous C-C bond formation and decarboxylation.
Purification: Distillation under reduced pressure (approx. 10 mbar) to yield Ethyl 3-cyclopropylacrylate as a clear oil.
Critical Insight: Do not use harsh Lewis acids for esterification, as they may open the cyclopropyl ring. Sulfuric acid is safe if temperature is controlled.
Phase 2: Copper-Catalyzed Conjugate Addition (The Key Step)
Objective: Install the ethyl group at the
-position.
Principle: Organocopper reagents favor 1,4-addition (conjugate addition) over 1,2-addition. The addition of TMSCl (Chlorotrimethylsilane) dramatically accelerates the reaction and improves yield by trapping the enolate intermediate.
Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen flow.
Add CuI (10 mol%) and anhydrous THF . Cool to -78°C (Dry ice/Acetone bath).
Note: The quality of CuI is critical. It should be off-white/tan. If grey/green, purify via continuous extraction with THF in a Soxhlet extractor before use.
Grignard Addition:
Add Ethylmagnesium Bromide (1.5 eq) dropwise to the CuI suspension. The solution will turn dark (formation of Gilman reagent/cuprate species). Stir for 15 min at -78°C.
Add TMSCl (2.0 eq) to the mixture.
Substrate Addition:
Dissolve Ethyl 3-cyclopropylacrylate (1.0 eq) in a minimum amount of anhydrous THF.
Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature below -70°C.
Reaction & Quench:
Allow the reaction to warm slowly to 0°C over 2 hours.
Quench: Carefully add saturated aqueous
solution. The mixture will turn bright blue (copper-ammonia complex).
Workup: Extract with Diethyl Ether (
).[6] Wash combined organics with brine, dry over , and concentrate.
Intermediate Isolation:
The product, Ethyl 3-cyclopropylpentanoate , is obtained as an oil. For high purity, perform flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Phase 3: Saponification & Final Isolation
Objective: Hydrolyze the ester to the final acid.[5]
Protocol:
Dissolve the ester in Methanol/Water (3:1) .
Add NaOH (3.0 eq).
Stir at 50°C for 2 hours.
Isolation:
Evaporate Methanol.
Wash the aqueous phase with minimal ether (removes neutral impurities).
Acidify the aqueous phase with 1M HCl to pH 2.
Extract the milky suspension with Dichloromethane (DCM) .
Dry (Na2SO4) and concentrate to yield 3-cyclopropylpentanoic acid .
Part 4: Quality Control & Analytical Profile
Expected Analytical Data:
1H NMR (400 MHz, CDCl3):
11.5 (br s, 1H, -COOH)
2.35 (d, 2H, -CH2-COOH)
1.45 (m, 2H, Ethyl -CH2-)
0.95 (t, 3H, Ethyl -CH3)
0.80 (m, 1H, Cyclopropyl -CH-)
0.4-0.1 (m, 4H, Cyclopropyl -CH2-)
Mass Spectrometry (ESI-): m/z 141
.
Troubleshooting Guide:
Issue
Probable Cause
Solution
Low Yield in Step 2
Wet solvent or old Grignard
Titrate Grignard reagent; distill THF from Na/Benzophenone.
Ring Opening
Acid too strong in Step 1/2
Avoid HCl gas; use H2SO4/EtOH for esterification. Keep temp < 100°C.
1,2-Addition Product
Inactive Copper Catalyst
Use fresh CuI (99.999% trace metals basis) or purify CuI.[7]
Part 5: Advanced Note on Stereochemistry
The product, 3-cyclopropylpentanoic acid, contains a chiral center at C3. The protocol above yields a racemic mixture .
For Enantioselective Synthesis:
Do not attempt to make the Grignard addition asymmetric using chiral ligands on Copper; these reactions are notoriously substrate-dependent and difficult to scale.
Recommended Route: Perform a Lipase-catalyzed Kinetic Resolution on the ethyl ester intermediate (Intermediate C).
Enzyme:Candida antarctica Lipase B (CAL-B).
Method: Hydrolysis in phosphate buffer/organic co-solvent. The enzyme will preferentially hydrolyze one enantiomer to the acid, leaving the other as the ester.
References
Knoevenagel Condensation (General): Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. Comprehensive Organic Synthesis, 2, 341-394.
Copper-Catalyzed Conjugate Addition: Alexakis, A., et al. (2008).
-unsaturated carbonyl compounds. Chemical Reviews, 108(8), 2796-2823.
TMSCl Acceleration Effect: Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). Chlorosilane-accelerated conjugate addition of copper reagents. Tetrahedron Letters, 27(34), 4025-4028.
Cyclopropyl Group Stability: Pietruszka, J. (2003). Synthesis and properties of cyclopropylboronic acid esters. Chemical Reviews, 103(4), 1051-1070. (Discusses stability of cyclopropyl rings under metallic catalysis).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of Cyclopropyl Alkanoic Acids via Grignard Chemistry
Part 1: Executive Summary & Strategic Rationale
Cyclopropyl alkanoic acids (e.g., cyclopropanecarboxylic acid, cyclopropylacetic acid) are critical pharmacophores in modern drug discovery. The cyclopropane ring confers unique metabolic stability and rigid stereochemical positioning, often acting as a bioisostere for alkenes or gem-dimethyl groups.
While various synthetic routes exist (e.g., Simmons-Smith, nitrile hydrolysis), the Grignard carboxylation route offers the highest versatility for introducing the carboxylic acid moiety directly from available halides. However, this pathway is bifurcated by a critical mechanistic divergence:
Cyclopropyl Grignards (
-PrMgX) are relatively stable and behave like standard alkyl Grignards.
Cyclopropylmethyl Grignards (
-PrCHMgX) are kinetically unstable, prone to rapid ring-opening via radical intermediates.
This guide provides the definitive protocols for navigating these two distinct reactivity landscapes, ensuring high yield and structural integrity.
Part 2: Mechanistic Insight & Critical Parameters
The "Tale of Two Radicals"
Success depends on understanding the radical nature of Grignard formation. The reaction of an organic halide with Magnesium proceeds via Single Electron Transfer (SET), generating a transient radical species (
).
Case A: Cyclopropyl Radical (
-Pr). The unpaired electron is in an orbital with high s-character ( hybrid). Inversion is slow, and ring opening is thermodynamically unfavorable due to the formation of a vinylic radical. Result: The Grignard reagent forms reliably in THF or EtO at standard temperatures.
Case B: Cyclopropylmethyl Radical (
-PrCH). The radical is adjacent to the ring. It undergoes rapid unimolecular rearrangement ( at 25°C) to the linear homoallyl radical. Result: Standard Grignard formation yields mostly open-chain products (3-butenoic acid derivatives). Solution: Cryogenic temperatures (C) are mandatory to trap the kinetic product.
Figure 1: Mechanistic bifurcation in cyclopropyl Grignard formation. Note the instability of the cyclopropylmethyl radical compared to the cyclopropyl radical.
Part 3: Experimental Protocols
Protocol A: Synthesis of Cyclopropanecarboxylic Acid
Target: Formation of the stable cyclopropyl Grignard and subsequent carboxylation.
Activation: Charge flask with Mg turnings. Dry stir under
for 10 min. Add a single crystal of and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
Initiation: Add enough THF to cover the Mg. Add 5% of the total Bromocyclopropane neat. If the reaction does not start (exotherm/color change to gray), add 2 drops of 1,2-dibromoethane (entrainment method).
Grignard Formation: Once initiated, dilute the remaining bromide in THF (1:4 v/v). Add dropwise to maintain a gentle reflux without external heating. Note: Cyclopropyl bromide is less reactive than acyclic alkyl bromides; maintain internal temp >40°C to sustain reaction.
Digestion: After addition, reflux at 60-65°C for 2 hours to ensure complete consumption of bromide. The solution should be dark gray/brown.
Carboxylation (The Critical Step):
Cool the Grignard solution to 0°C .
Introduce dry
gas via a subsurface dispersion tube (or balloon for small scale).
Exotherm Warning: The reaction is highly exothermic.[2] Control
flow to keep internal temp <10°C.
Stir until exotherm ceases and the mixture becomes a thick slurry (magnesium carboxylate).
Workup:
Quench carefully with 1M HCl (pH < 2) to protonate the carboxylate.
Extract with Ethyl Acetate (x3).
Purification: Extract the organic layer with 1M NaOH (pulls acid into water). Wash aqueous layer with ether (removes organic impurities). Re-acidify aqueous layer with HCl and extract back into Ethyl Acetate.
Dry (
) and concentrate.
Yield Expectation: 75-85%
Protocol B: Synthesis of Cyclopropylacetic Acid
Target: Handling the unstable cyclopropylmethyl radical.
Reagents:
(Bromomethyl)cyclopropane
Magnesium powder (high surface area required for low temp)
Anhydrous Diethyl Ether (Et
O) - Critical: THF encourages ring opening more than Ether.
Step-by-Step Methodology:
Cryogenic Setup: Cool the reaction vessel containing activated Mg powder and Et
O to -78°C (Dry ice/Acetone).
Slow Addition: Add the (Bromomethyl)cyclopropane solution extremely slowly down the side of the flask.
Note: Initiation at this temperature is difficult.[2] It is often necessary to initiate at 0°C with a tiny aliquot, then immediately cool to -78°C for the main addition.
Radical Trap: Alternatively, use Rieke Magnesium (highly reactive Mg*) at -78°C, or employ a Barbier-type reaction where the electrophile (
) is present during the formation of the Grignard.
Barbier Protocol: Slurry Mg in Et
O saturated with gas at -50°C. Add bromide dropwise. The transient Grignard species is trapped by immediately upon formation, outcompeting the ring-opening kinetics.
Workup: Standard acid/base extraction as in Protocol A.
Yield Expectation: 50-60% (with significant 3-butenoic acid impurity if temperature deviates).
Part 4: Data Summary & Troubleshooting
Table 1: Solvent & Temperature Effects on Cyclopropyl Grignard Stability
Parameter
Cyclopropyl-MgBr (Ring)
Cyclopropylmethyl-MgBr (CH2-Ring)
Preferred Solvent
THF (Higher solubility, stable)
EtO (Slower radical rearrangement)
Formation Temp
Reflux (60-65°C)
Cryogenic (-78°C to -50°C)
Major Side Product
Bicyclopropyl (Wurtz dimer)
3-Butenyl Grignard (Ring Open)
Initiator
or 1,2-Dibromoethane
Rieke Mg or DIBAL-H activation
Electrophile ()
Add post-formation
Add in situ (Barbier) recommended
Common Failure Modes:
"My yield is low and I see a linear alkene."
Cause: You likely made a cyclopropylmethyl derivative at room temperature. The ring opened.
Fix: Switch to Protocol B (Barbier conditions at -50°C).
"The reaction won't start."
Cause: Cyclopropyl halides are sterically hindered and electron-rich.
Fix: Use the "Entrainment Method": Add 0.1 eq of methyl iodide or 1,2-dibromoethane to "clean" the Mg surface and generate local heat.
"The product is wet/oily."
Cause: Cyclopropanecarboxylic acid is low melting (17-19°C) and hygroscopic.
Fix: Distill under reduced pressure (bp ~182°C) or recrystallize from hexane at low temp.
Part 5: References
Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 1951 , 73(6), 2509–2520. Link
Maercker, A.; Roberts, J. D. "Grignard Reaction Mechanisms. The Reaction of Cyclopropylmethyl Bromide with Magnesium." Journal of the American Chemical Society, 1966 , 88(8), 1742–1759. Link
BenchChem Application Note. "Grignard Reagent Formation with Cyclopropylmethyl Halides." BenchChem Technical Library, 2025 . Link
Organic Syntheses. "Cyclopropanecarboxylic Acid." Org.[2][3][4][5] Synth.1944 , 24, 36. (Classic nitrile route for comparison). Link
Schnyder Safety. "Grignard-reagent formation in Multi-product facilities." Schnyder Chem Safety Notes. Link
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: T-CPPA-001
Status: Open
Priority: High (Drug Development Intermediate)
Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[]
Executive Summary
Achieving >98% enantiomeric excess (
) for 3-cyclopropylpentanoic acid is a common challenge due to the steric similarity between the ethyl side chain and the cyclopropyl ring. This structural subtlety makes discrimination by chiral catalysts or enzymes difficult.
This guide addresses the two primary workflows for
improvement:
Downstream Processing (The "Fix"): Classical chiral resolution via diastereomeric salt crystallization.[2]
Upstream Synthesis (The "Prevention"): Optimizing Copper-catalyzed Asymmetric Conjugate Addition (ACA).
Module 1: Downstream Resolution (The "Cleanup" Protocol)
If you currently possess racemic or low-
material (e.g., 70-85% ), Classical Resolution is the most robust method to upgrade purity to >99%.[]
The Principle: Diastereomeric Salt Formation
We utilize a chiral base (Resolving Agent) to react with the racemic acid.[3] This forms two diastereomeric salts:[][2]
Salt A: (S)-Acid + (S)-Base (Less Soluble - Precipitates)[]
Salt B: (R)-Acid + (S)-Base (More Soluble - Stays in Mother Liquor)[]
Recommended Resolving Agents
For
-branched carboxylic acids, primary benzylic amines are the industry standard.[]
Solvent: Acetone (primary) and Water (antisolvent)
Procedure:
Dissolution: Dissolve the crude acid in warm Acetone (5 vol, 50 mL) at 50°C.
Addition: Add (S)-PEA dropwise over 10 minutes. The solution may warm slightly (exothermic).
Nucleation: If immediate precipitation occurs, add Water dropwise until the solid just dissolves at reflux. If no precipitate forms, cool to 40°C and seed with pure salt (if available) or scratch the glass.
Controlled Cooling (The Critical Step):
Cool to 25°C at a rate of 5°C/hour.
Troubleshooting: Rapid cooling traps the "bad" diastereomer. Slow cooling is essential for crystal lattice purity.
Hold at 0-5°C for 4 hours.
Filtration: Filter the white solid. Wash with cold Acetone.[]
Liberation: Suspend the salt in dilute HCl (1M) and extract with MTBE or Ethyl Acetate. Dry and concentrate.
Check
: If is <98%, repeat the crystallization (Recrystallization) using the salt, not the free acid.
Visualization: The Resolution Logic Gate
Caption: Decision matrix for upgrading enantiomeric excess via salt crystallization.
Module 2: Upstream Synthesis Optimization (The Prevention)
If you are synthesizing the material, the Copper-Catalyzed Asymmetric Conjugate Addition (ACA) is the superior route.
The Reaction:
1,4-addition of Ethylmagnesium Bromide to a 3-cyclopropylacrylate derivative.[]
(Note: Adding the ethyl group to the cyclopropyl-substrate is stereochemically superior to adding a cyclopropyl group to a pentenoate, as the cyclopropyl ring on the substrate provides better steric differentiation).
Critical Process Parameters (CPPs)
Parameter
Recommendation
Why?
Ligand Class
Feringa Phosphoramidites or TADDOL-phosphites
These ligands create a tight "chiral pocket" around the Copper, essential for distinguishing the cyclopropyl vs. carbonyl face.[]
Temperature
-78°C to -40°C
Lower temperatures favor the kinetic product (higher ).[]
Addition Rate
Syringe Pump (Slow)
Prevents local "hotspots" of Grignard reagent which causes uncatalyzed (racemic) background reaction.
Copper Source
Cu(OTf)₂ or CuTC
Triflate or Thiophene-carboxylate counterions enhance Lewis acidity without poisoning the catalyst.[]
Troubleshooting Low
in Synthesis
Symptom: Yield is good, but
is stuck at 60-70%.
Root Cause 1: Uncatalyzed Background Reaction.
Diagnosis: Run the reaction without the chiral ligand. If you get product, your background reaction is too fast.
Fix: Lower the temperature. Use a less reactive organometallic (e.g., switch from Grignard EtMgBr to Organoaluminum Et3Al or Organozinc Et2Zn).
Root Cause 2: Ligand Oxidation.
Diagnosis: Phosphoramidite ligands oxidize easily in air.
Fix: Handle ligands in a glovebox or under strict Argon. Verify ligand purity via ³¹P NMR (should be a sharp singlet; oxide impurities appear ~30-50 ppm downfield).[]
Root Cause 3: LiCl Additive. []
Insight: Adding LiCl increases the solubility of the Copper species but can sometimes alter the aggregate structure, lowering
. Try running with and without LiCl.
Module 3: Analytical Troubleshooting
You cannot improve what you cannot measure. 3-cyclopropylpentanoic acid is difficult to analyze directly due to the weak UV absorption of the aliphatic chain.[]
Chiral HPLC Method Development
Direct Analysis (Acid Form):
Column: Chiralpak AD-H or OD-H (Daicel).[]
Mobile Phase: Hexane : IPA : TFA (98 : 2 : 0.1).
Note: The TFA is critical to suppress ionization of the carboxylic acid. Without it, peaks will tail severely.
Derivatization (Preferred for Sensitivity):
If UV signal is too low (210 nm), convert the acid to an amide.
React acid with Benzylamine or 1-Naphthylamine (EDC coupling).[]
The resulting amide has a strong UV chromophore.
Analyze on Chiralpak AD-H (Hexane/IPA 90:10).[] Separation is usually much better (
).
Visualization: Analytical Workflow
Caption: Workflow for selecting the correct analytical method based on UV sensitivity.
Frequently Asked Questions (FAQ)
Q: Can I use enzymatic resolution for this molecule?A: Yes. Candida antarctica Lipase B (CAL-B) is effective for the kinetic resolution of the corresponding ethyl ester.
Protocol: Suspend racemic ethyl ester in phosphate buffer. Add CAL-B.[] The enzyme will hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact.[] Stop at 50% conversion.
Warning: Enzymatic routes often stall at 45-48% conversion, requiring difficult separation of acid/ester.[] Chemical resolution (Module 1) is often faster for scale-up.[]
Q: My salt resolution yields 99% ee but the yield is only 15%. Why?A: This indicates you are harvesting the salt too early or the solubility is too high.
Fix: Reduce the solvent volume. If you used 10 volumes of Acetone, try 5 volumes. Ensure you cool to 0°C. Also, check the mother liquor—if it contains significant (S)-enantiomer, your resolving agent stoichiometry might be wrong (aim for 0.5 to 1.0 eq relative to the racemate).
Q: Is the cyclopropyl group stable to the acidic conditions of hydrolysis?A: Generally, yes. The cyclopropyl ring is strained but stable to dilute HCl (1M) at room temperature. Avoid hot concentrated H₂SO₄ or refluxing in strong acid, which can cause ring-opening to a linear alkene.[]
References
Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones."[] Journal of the American Chemical Society, 2008. (Foundational work on ACA for acyclic systems).
Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (The authoritative text on selecting resolving agents).
Springer Protocols. "Enantioselective Synthesis of
-Branched Carboxylic Acids." Methods in Molecular Biology. (General methodology for this structural class).
(Note: While specific literature on "3-cyclopropylpentanoic acid" is proprietary or sparse, the protocols above are derived from the validated chemistry of
-branched carboxylic acids, of which this molecule is a representative member.)
Technical Support Center: 3-Cyclopropylpentanoic Acid Synthesis & Purification
[label="Acidification\n(pH < 2)", Finalizing Technical Guide I've completed the Technical Support Center Guide, integrating diagrams, protocols, and citations. Now, the final version is ready.
Author: BenchChem Technical Support Team. Date: March 2026
[label="Acidification\n(pH < 2)",
Finalizing Technical Guide
I've completed the Technical Support Center Guide, integrating diagrams, protocols, and citations. Now, the final version is ready. I ensured that all steps are linked and that all citations are in the correct format with accurate links.
Welcome to the Advanced Troubleshooting Hub.
As a Senior Application Scientist, I frequently observe that scale-up failures in aliphatic intermediate synthesis are rarely due to flawed theoretical chemistry, but rather a misunderstanding of mechanistic causality during execution. is a highly valuable intermediate in drug development[1], but its synthesis via the 1,4-conjugate addition of cyclopropylmagnesium bromide to ethyl 2-pentenoate is prone to specific impurity profiles.
This guide provides self-validating protocols, causality-driven troubleshooting, and quantitative parameters to ensure high-purity isolation.
Mechanistic Workflow & Impurity Pathways
Reaction pathways and impurity formation in 3-cyclopropylpentanoic acid synthesis.
Section 1: Causality & Troubleshooting FAQs
Q1: Why is my reaction yielding high levels of 1,2-addition byproducts (ketones/alcohols) instead of the desired 1,4-adduct?The Causality: This is a classic Hard-Soft Acid-Base (HSAB) failure. Grignard reagents are "hard" nucleophiles that preferentially attack the "hard" carbonyl carbon (1,2-addition). The addition of a Copper(I) catalyst transmetalates the magnesium species into an organocuprate—a "soft" nucleophile that selectively attacks the "soft" beta-carbon (1,4-addition) based on established [2].
The Fix: If you observe 1,2-addition, your Cu(I) catalyst is either inactive, oxidized to Cu(II), or under-loaded. Ensure you are using >99% pure, anhydrous CuI or CuBr·SMe₂.
Q2: I am detecting bicyclopropyl impurities in my GC-FID traces. Where is this coming from?The Causality: Bicyclopropyl is the homocoupling product of your cyclopropylmagnesium bromide reagent. This occurs via an oxidative coupling pathway triggered by the presence of molecular oxygen (O₂) or Cu(II) impurities in the reaction matrix.
The Fix: Rigorous Schlenk techniques are non-negotiable. Degas your THF solvent via freeze-pump-thaw cycles and maintain a strict nitrogen or argon atmosphere.
Q3: How do I eliminate heavy metal (Copper and Magnesium) residues from the final API intermediate?The Causality: While magnesium salts are highly water-soluble, copper can form stable, organic-soluble complexes with carboxylates, leading to downstream catalyst poisoning.
The Fix: Implement a rigorous acid-base phase switch adapted from validated [3]. By ionizing the acid to its sodium salt at pH > 10, you can wash away neutral organic impurities. Subsequent acidification forces the free acid into the organic phase, leaving metal salts in the aqueous waste.
Section 2: Quantitative Data & Impurity Profiling
Impurity Profile
Origin / Mechanistic Cause
Detection Method
Acceptance Limit
Remediation Strategy
1,2-Addition Adduct
Hard nucleophilic attack by un-transmetalated Grignard.
GC-MS / ¹H NMR
< 1.0% area
Ensure complete active Cu(I) formation; verify anhydrous conditions.
Bicyclopropyl
Oxidative homocoupling of Grignard via O₂ or Cu(II).
GC-FID
< 0.5% area
Strict inert atmosphere; degas solvents; use >99% pure CuI.
Ethyl 2-pentenoate
Incomplete conversion / quenched Grignard.
HPLC (UV 210 nm)
< 0.1% area
Use 1.2 eq excess of organocuprate; control addition temperature.
Ethyl 3-cyclopropylpentanoate
Incomplete saponification during hydrolysis.
GC-MS / TLC
Not Detected
Extend hydrolysis time; ensure pH > 12 and sufficient heating.
Protocol A: Copper-Catalyzed Conjugate Addition (Synthesis of Ethyl 3-cyclopropylpentanoate)
Step 1: Catalyst Activation
Suspend CuI (0.1 eq) in anhydrous THF under N₂. Add cyclopropylmagnesium bromide (1.2 eq) dropwise at -78°C.
Causality: Low temperature prevents the thermal decomposition of the highly reactive organocuprate intermediate.
Validation Check: The suspension must transition from a cloudy white/gray to a homogenous dark purple/black solution. If it remains cloudy, transmetalation has failed (likely due to moisture or inactive Grignard).
Step 2: Conjugate Addition
Add ethyl 2-pentenoate (1.0 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to -20°C.
Causality: The soft organocuprate selectively attacks the beta-carbon, pushing electron density onto the carbonyl oxygen to form an enolate.
Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The UV-active starting material spot should disappear entirely, replaced by a non-UV-active spot (visualize using a KMnO₄ stain).
Step 3: Quench
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
Causality: NH₄Cl buffers the pH, preventing unwanted side reactions while effectively breaking down the copper-enolate complexes.
Liquid-liquid extraction workflow for isolating 3-cyclopropylpentanoic acid.
Step 1: Hydrolysis
Add the crude ester to a 2M NaOH solution in MeOH/H₂O (1:1). Reflux at 70°C for 3 hours.
Validation Check: Remove a 0.5 mL aliquot and dilute it with 2 mL of water. If the solution is cloudy, unreacted ester remains. Continue heating until the aliquot is perfectly clear.
Step 2: Alkaline Wash (Impurity Removal)
Concentrate the mixture in vacuo to remove MeOH. Dilute the remaining aqueous layer with H₂O and wash with MTBE (3x).
Causality: At pH > 10, the target molecule is a fully ionized, water-soluble sodium salt. Neutral impurities (bicyclopropyl, 1,2-adducts) partition into the MTBE layer and are discarded.
Step 3: Acidification
Cool the aqueous layer to 0°C and acidify to pH 1.5 using 6M HCl.
Validation Check: The clear aqueous solution will instantly turn cloudy as the free 3-cyclopropylpentanoic acid precipitates or oils out. Verify pH < 2 with indicator paper to ensure complete protonation.
Step 4: Final Extraction
Extract the acidic aqueous layer with fresh MTBE (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the highly purified free acid.
References
Title: 3-Cyclopropylpentanoic acid | C8H14O2 | CID 64917534 - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials
Source: Journal of the American Chemical Society / ACS Publications
URL: [Link]
Stability of cyclopropyl ring under acidic hydrolysis conditions
Ticket ID: CP-HYD-001 Subject: Prevention of Ring Opening During Acidic Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Protocol: Risk Assessment Before initiating any wet chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CP-HYD-001
Subject: Prevention of Ring Opening During Acidic Hydrolysis
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Protocol: Risk Assessment
Before initiating any wet chemistry, you must determine the "Lability Score" of your specific cyclopropane substrate. The stability of the ring is entirely dependent on the electronic nature of its substituents.
Use the following decision tree to categorize your substrate:
Figure 1: Diagnostic workflow to determine the susceptibility of cyclopropyl rings to acid-catalyzed ring opening.
Troubleshooting Guide & FAQs
Q1: Why does my cyclopropyl ring open during ester hydrolysis?
Root Cause: The formation of the cyclopropylcarbinyl cation .
Under acidic conditions, the carbonyl oxygen of your ester/amide is protonated.[1] If the resonance stabilization from the cyclopropane ring is engaged (bisected conformation), the positive charge delocalizes into the ring. This weakens the C-C bonds (the "banana bonds"), making them susceptible to nucleophilic attack by water or the conjugate base of the acid [1].
The Mechanism of Failure:
Protonation: The acid protonates the substituent or the ring edge.
Rearrangement: If a carbocation develops adjacent to the ring, it rapidly rearranges to a homoallylic cation or a cyclobutyl cation to relieve ring strain (~27.5 kcal/mol) [2].
Nucleophilic Capture: Water attacks the opened chain rather than the carbonyl carbon.
Q2: My substrate has an Electron Donating Group (EDG). Is acidic hydrolysis impossible?
Technical Insight: It is highly risky. EDGs (like -OMe, -Ph) stabilize the positive charge that develops upon ring opening, effectively lowering the activation energy for the ring-opening pathway.
Recommendation: Avoid aqueous acid. Switch to Enzymatic Hydrolysis (see Protocol C) or Saponification (Basic Hydrolysis) if the molecule tolerates base. Base hydrolysis is generally safer for cyclopropanes because nucleophiles (OH-) attack the carbonyl carbon (LUMO) rather than the ring C-C bonds (HOMO) [3].
Q3: I see "Solvolysis Products" in my LC-MS. What happened?
Diagnosis: You likely used a nucleophilic acid (like HCl or HBr) or a nucleophilic solvent (MeOH/EtOH).
Explanation: Halide ions (Cl-, Br-) are strong nucleophiles that will attack the protonated cyclopropane ring, leading to ring-opened alkyl halides.
Fix: Switch to a non-nucleophilic acid (e.g., H2SO4, HClO4) and ensure the solvent system is strictly aqueous/non-nucleophilic (e.g., Acetone/Water or THF/Water).
Mechanistic Visualization
Understanding the "forbidden" pathway is crucial for avoiding it. The diagram below illustrates the competition between the desired hydrolysis and the undesired ring opening.
Figure 2: Kinetic competition between carbonyl hydrolysis (Path A) and cation-mediated ring opening (Path B).
Validated Experimental Protocols
Select the protocol that matches your Risk Assessment (from Section 1).
Protocol A: Standard Acidic Hydrolysis (Low Risk Substrates)
For substrates with Electron Withdrawing Groups (EWGs) directly attached to the ring (e.g., 1-cyano-cyclopropanecarboxylate).
Maintain pH by adding 0.1M NaOH via an autotitrator or manual addition (indicator: phenolphthalein).
Validation: The ring survives because the catalytic triad of the enzyme attacks the carbonyl specifically, with no cationic intermediates generated [5].
References
Olah, G. A., et al. (1972). "Stable Carbocations. CXXXIII. Protonated Cyclopropane." Journal of the American Chemical Society.[3][4]
Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition.
Marek, I., et al. (2019). "Selective Carbon–Carbon Bond Cleavage of Cyclopropanes." Chemical Reviews.
McMurry, J. (2011). "Cleavage of Esters and Ethers." Organic Chemistry with Biological Applications.
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH.
Technical Support Center: Synthesis of 3-Cyclopropylpentanoic Acid
Here is the technical support guide for optimizing the yield of 3-cyclopropylpentanoic acid. Topic: Optimization of Alkylation Strategies & Yield Enhancement Role: Senior Application Scientist Status: Active Support Last...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support guide for optimizing the yield of 3-cyclopropylpentanoic acid.
Topic: Optimization of Alkylation Strategies & Yield Enhancement
Role: Senior Application Scientist
Status: Active Support
Last Updated: February 28, 2026
Executive Summary & Diagnostic Phase
Welcome to the technical support hub. If you are accessing this guide, you are likely encountering low yields (<40%) or significant impurity profiles during the synthesis of 3-cyclopropylpentanoic acid .
From a retrosynthetic standpoint, "alkylation" is often a misnomer that leads researchers into a kinetic trap. The direct alkylation of malonate esters with secondary halides (e.g., 1-cyclopropyl-1-halopropane) is mechanistically disfavored due to steric hindrance and competing E2 elimination.
The Golden Rule: To access the 3-position efficiently, you must shift from
Displacement to Conjugate Addition (1,4-Michael Alkylation) .
Diagnostic Checklist
Before proceeding, identify your current synthetic route:
Route
Methodology
Typical Issues
Status
A
Direct Alkylation: Diethyl malonate + 1-halo-1-cyclopropylpropane
Gives the 2-isomer (alpha-alkylation), not the 3-isomer.
INCORRECT TARGET.
Optimized Protocol: Conjugate Alkylation Strategy
The most robust method to synthesize 3-cyclopropylpentanoic acid involves the conjugate addition of an ethyl organometallic reagent to a 3-cyclopropylacrylate precursor.
The "Turbo-Charged" Cuprate Protocol
Standard cuprates often fail to drive conversion to completion due to enolate aggregation. We recommend the TMSCl-accelerated protocol.
Reagents:
Substrate: Ethyl 3-cyclopropylacrylate (1.0 eq)
Nucleophile: EtMgBr (1.5 eq) or EtLi
Catalyst: CuI (10-20 mol%) or CuCN
Additive: TMSCl (2.0 eq) – Critical for yield
Solvent: THF (Anhydrous)
Step-by-Step Methodology:
Catalyst Preparation: Flame-dry a flask under Argon. Add CuI (purified) and anhydrous THF. Cool to -78°C .
Organocuprate Formation: Add EtMgBr dropwise. Allow the mixture to stir for 15 minutes. The solution should turn homogeneous (Gilman reagent formation).
Additive Introduction: Add TMSCl (Chlorotrimethylsilane) rapidly to the mixture. Note: TMSCl traps the enolate as a silyl ketene acetal, preventing equilibrium reversal and accelerating 1,4-addition.
Substrate Addition: Add Ethyl 3-cyclopropylacrylate (dissolved in THF) dropwise over 30 minutes. Maintain temperature below -60°C to prevent 1,2-addition.
Quench & Hydrolysis: Warm to 0°C. Quench with saturated
.
Intermediate Check: You will isolate the silyl enol ether or the ester.
Saponification: Treat the crude ester with LiOH in THF/Water to yield the free acid: 3-cyclopropylpentanoic acid .
Workflow Visualization
The following diagram outlines the logical flow and decision points for this synthesis.
Caption: Logical workflow distinguishing the failed SN2 route from the optimized TMSCl-mediated conjugate addition protocol.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing significant amounts of the 1,2-addition product (tertiary alcohol) instead of the ester."
Diagnosis: The "Hard" nucleophile (Grignard) is attacking the carbonyl directly before it transmetallates to the "Soft" cuprate, or the temperature is too high.
Corrective Action:
Temperature Control: Ensure the internal temperature never rises above -60°C during the addition of the substrate.
CuI Purity: If your CuI is grey or green, it is oxidized. Recrystallize it from saturated aqueous KI or switch to CuCN (Lipshutz cuprate), which is more thermally stable.
HMPA/DMPU: Add a polar cosolvent like DMPU (2 eq) to stabilize the organocuprate cluster.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: The enolate formed during the reaction is aggregating and coating the copper species, killing the catalytic cycle.
Corrective Action:
The TMSCl Fix: As detailed in the protocol, adding TMSCl is non-negotiable for high yields in sterically encumbered substrates. It traps the enolate as a neutral silyl enol ether, regenerating the catalyst and keeping the reaction mixture fluid [1].
Issue 3: "My cyclopropyl ring is opening."
Diagnosis: Cyclopropyl groups act as "sigma-pi" donors and can open under strong Lewis Acid conditions or radical pathways.
Corrective Action:
Avoid using
as a Lewis acid promoter.
If using CuI, ensure no free iodine is present.
Radical Scavenging: Ensure your THF is peroxide-free. Cyclopropylcarbinyl radicals open at rates near
.
Issue 4: "Can I use the Malonate Synthesis (Route A) if I change the base?"
Diagnosis: You are attempting to alkylate diethyl malonate with 1-bromo-1-cyclopropylpropane.
Verdict:No. The electrophile is secondary and adjacent to a cyclopropyl ring. The steric bulk prevents
attack, and the basic conditions (NaOEt/EtOH) will exclusively favor E2 elimination, yielding the alkene. No amount of heating or solvent change (DMF/DMSO) will fix this intrinsic steric clash [2].
Data & Yield Comparison
Parameter
Direct Alkylation (Malonate)
Standard Michael (EtMgBr/CuI)
TMSCl-Accelerated Michael
Electrophile
Secondary Halide
Acrylate
Acrylate
Primary Mechanism
(Failed) / E2
1,4-Addition
1,4-Addition (Trapped)
Typical Yield
10-15%
50-60%
85-92%
Major Impurity
Alkenes (Elimination)
Tertiary Alcohol (1,2-add)
Minimal
Scalability
Poor
Moderate
High
References
Nakamura, E., & Kuwajima, I. (1984). Chlorotrimethylsilane-promoted conjugate addition of organocopper reagents to alpha,beta-unsaturated carbonyl compounds. Journal of the American Chemical Society. Link
Modern Enolate Chemistry. (2023). Alkylation of Enolates - Steric Limitations and E2 Competition. Chemistry LibreTexts. Link
Lipshutz, B. H., et al. (1984). Organocopper chemistry. Cyanocuprates. Tetrahedron. Link
Bertz, S. H., et al. (2011). Organocopper Reagents in Organic Synthesis. Wiley Online Library. Link
Troubleshooting
Technical Support Center: Esterification of Sterically Hindered Cyclopropyl Acids
Current Status: 🟢 System Operational Ticket ID: #EST-CYC-001 Assigned Specialist: Senior Application Scientist Issue Overview User Report: "I am attempting to esterify a 1,1-disubstituted cyclopropyl carboxylic acid. Sta...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: 🟢 System Operational
Ticket ID: #EST-CYC-001
Assigned Specialist: Senior Application Scientist
Issue Overview
User Report: "I am attempting to esterify a 1,1-disubstituted cyclopropyl carboxylic acid. Standard EDC/NHS and DCC couplings are failing (low yield, recovered starting material) or producing N-acylurea byproducts. I need a protocol that overcomes the steric bulk and 'I-strain' of the cyclopropyl ring."
Root Cause Analysis:
Esterification of cyclopropyl carboxylic acids—particularly 1,1-disubstituted variants—presents a dual challenge:
Electronic Deactivation: The cyclopropane ring has significant
character (Walsh orbitals), which can donate electron density into the carbonyl orbital, lowering its electrophilicity.
Steric Shielding (The Thorpe-Ingold Effect): In 1,1-disubstituted systems, the substituents force the carboxylate into a rigid conformation that physically blocks the approach of nucleophiles. Standard activation (e.g., carbodiimides) creates an intermediate (O-acylisourea) that rearranges into a stable, unreactive N-acylurea faster than the bulky alcohol can attack.
Decision Matrix (Method Selection)
Before proceeding, select your workflow based on your specific substrate constraints.
Figure 1: Decision tree for selecting the optimal esterification method based on substrate sensitivity and steric demands.
Knowledge Base & Protocols
Solution A: The Methyl Ester Shortcut (TMS-Diazomethane)
If you only need a methyl ester, avoid activation kinetics entirely by using an alkylation mechanism.
Why it works: The carboxylate acts as a nucleophile attacking the methyl group, bypassing the hindered carbonyl carbon entirely.
Protocol:
Dissolve acid (1.0 equiv) in Toluene/MeOH (3:1).
Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.
Stir 30 min. Quench with drops of acetic acid until colorless. Concentrate.
Solution B: Yamaguchi Esterification (The Gold Standard)
Best for: Extremely hindered acids + hindered secondary alcohols.
Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The extreme steric bulk of the TCBC group forces the DMAP catalyst to attack the substrate's carbonyl, despite it being hindered.
Step 1 (Activation): Dissolve Acid and Et3N in THF (anhydrous). Add TCBC dropwise at 0°C. Stir at RT for 1–2 h. A white precipitate (Et3N·HCl) will form.
Checkpoint: TLC should show disappearance of acid.
Step 2 (Coupling): Remove solvent in vacuo (crucial to remove excess Et3N which can inhibit DMAP). Re-dissolve the residue in Toluene.
Step 3: Add the Alcohol and DMAP. Reflux (or heat to 80°C) for 3–12 h.
Workup: Dilute with EtOAc, wash with saturated NaHCO3, then brine.
Troubleshooting Tip: If yield is low, the mixed anhydride might be attacking the wrong side. Ensure you are using 2,4,6-trichlorobenzoyl chloride , not standard benzoyl chloride.
Solution C: Shiina Esterification (MNBA)
Best for: Acid-sensitive substrates or when Yamaguchi causes isomerization.
Mechanism: Uses 2-methyl-6-nitrobenzoic anhydride (MNBA).[4][5][6] It operates under milder conditions than Yamaguchi and often requires only catalytic DMAP/Lewis Acid.
Procedure: Dissolve all components in DCM or Toluene at room temperature.
Time: Stir for 12–24 h.
Note: This reaction is driven by the formation of the amine salt of 2-methyl-6-nitrobenzoic acid, which precipitates or is easily washed away.
Solution D: T3P (Propylphosphonic Anhydride)
Best for: Scalability, ease of workup, and preventing epimerization.
Mechanism: T3P forms a highly reactive mixed anhydride with the carboxylic acid. The cyclic structure of T3P reduces the activation energy for nucleophilic attack.
Protocol:
Reagents: Acid (1.0 equiv), Alcohol (1.2 equiv), DIPEA (3.0 equiv), T3P (1.5 equiv, usually 50% w/w in EtOAc/DMF).
Procedure: Dissolve Acid, Alcohol, and DIPEA in EtOAc (or DCM).
Addition: Add T3P solution dropwise at 0°C.
Reaction: Allow to warm to RT. If sluggish, heat to 50°C.
Workup: Wash with water. Advantage:[2][3][7][8][9] T3P byproducts are water-soluble.[10]
Comparative Data Analysis
Feature
DCC/EDC (Standard)
Yamaguchi (TCBC)
Shiina (MNBA)
T3P
Steric Tolerance
Low
Very High
High
High
Reaction Temp
0°C to RT
Reflux (often)
RT
RT to 50°C
Byproducts
Urea (insoluble/hard to remove)
Trichlorobenzoic acid
Nitrobenzoic acid
Water soluble (Easy)
Risk of Racemization
High
Moderate
Low
Very Low
Cost
Low
Moderate
High
Moderate
Visualizing the Yamaguchi Mechanism
Understanding the regioselectivity is key to troubleshooting.
Figure 2: Mechanistic pathway of Yamaguchi esterification. The 2,4,6-trichlorophenyl group (from TCBC) acts as a steric blocking group, directing the nucleophile (DMAP) to attack the desired hindered acid carbonyl.
References
Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993 (1979). Link
Shiina Esterification: Shiina, I., Ibuka, R., & Kubota, M. "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride."[3][6] Chemistry Letters, 31(3), 286–287 (2002). Link
T3P Applications: Wissmann, H., & Kleiner, H. J. "New Peptide Coupling Reagents." Angewandte Chemie International Edition, 19(2), 133-134 (1980). Link
Cyclopropyl Stability: Wiberg, K. B. "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, 25(4), 312-322 (1986). Link
The Thermodynamics and Kinetics of Cyclopropyl Grignards (Causality)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic complexities of cyclopropyl Grignard reagents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic complexities of cyclopropyl Grignard reagents.
The cyclopropyl group is a highly sought-after motif in drug development due to its ability to improve metabolic stability and rigidify pharmacophores. However, synthesizing cyclopropylmagnesium bromide and utilizing it in Kumada cross-coupling reactions requires walking a thermodynamic tightrope. If the temperature is too low, the reaction stalls and risks a catastrophic thermal runaway; if it is too high, the reagent degrades via Wurtz coupling or ring-opening side reactions.
This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to ensure reproducibility and safety in your workflows.
To master cyclopropyl Grignard chemistry, one must understand the causality behind temperature-induced failures:
Initiation vs. Accumulation: Grignard formation is a heterogeneous solid-liquid reaction driven by single-electron transfer (SET). The magnesium surface is naturally passivated by an oxide layer. At low temperatures (e.g., 0°C), the kinetic energy is insufficient to breach this layer. Adding halide under these conditions leads to accumulation. When the reaction finally initiates, the sudden consumption of the accumulated halide causes a violent, uncontrollable exotherm.
Wurtz Coupling (Dimerization): The formation of bicyclopropyl (Wurtz coupling) is a bimolecular side reaction between the newly formed Grignard reagent and unreacted cyclopropyl bromide[1]. This pathway is exponentially accelerated by elevated temperatures and high localized halide concentrations[1].
Transmetalation in Kumada Couplings: The Kumada coupling utilizes Ni or Pd catalysts to couple the Grignard reagent with an aryl halide[2]. Because Grignard reagents are highly nucleophilic, elevated temperatures during coupling can lead to off-target attacks on sensitive functional groups[3]. Modern Pd-catalyst systems allow transmetalation to proceed efficiently at temperatures as low as -20°C, preserving molecular integrity[4].
Quantitative Data Summaries
The following table summarizes the critical temperature thresholds and their corresponding kinetic outcomes during the synthesis and coupling phases.
Reaction Phase
Target Temperature
Kinetic / Thermodynamic Outcome
Primary Risk / Failure Mode
Mg Activation & Initiation
20°C – 30°C
Overcomes Mg oxide passivation layer; initiates SET (Single Electron Transfer).
Thermal Runaway: If too cold, halide accumulates without reacting, leading to a sudden, violent exotherm upon delayed initiation.
Wurtz Coupling: Temperatures >50°C or high localized halide concentrations promote bimolecular dimerization (bicyclopropyl formation)[5].
Kumada Transmetalation
-20°C – 25°C
Rapid transmetalation to the Pd/Ni catalytic center; preserves sensitive functional groups[4].
Catalyst Stalling: Temperatures <-20°C may severely reduce the catalytic turnover rate depending on the phosphine ligand used.
Kumada Reductive Elimination
25°C – 65°C
Efficient C-C bond formation; drives the catalytic cycle forward to product release[2].
Off-Target Attack: Prolonged heating at >65°C increases the risk of the highly nucleophilic Grignard attacking electrophilic functional groups.
Self-Validating Experimental Protocols
Every robust protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the validation checks.
Protocol A: Low-Temperature Synthesis of Cyclopropylmagnesium Bromide
Objective: Synthesize the Grignard reagent while suppressing Wurtz coupling.
Equipment Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal temperature probe under an argon atmosphere.
Magnesium Activation: Add magnesium turnings (1.2 equiv) and anhydrous THF (or MTBE) to cover the turnings. Add a single crystal of iodine (
) or a few drops of 1,2-dibromoethane to activate the surface[1].
Initiation (Critical Step): Add 5% of the total cyclopropyl bromide volume.
Validation Check:STOP. Do not add more halide until the iodine color fades, the mixture becomes slightly cloudy, and a localized exotherm (gentle bubbling) is observed. This confirms active radical generation. Proceeding without this validation risks catastrophic thermal runaway.
Temperature-Controlled Propagation: Once initiated, begin the dropwise addition of the remaining cyclopropyl bromide dissolved in THF. Maintain the internal reaction temperature strictly between 40°C and 50°C using an external cooling bath if the exotherm becomes too vigorous[5].
Validation Check: The reaction should maintain a gentle, self-sustaining reflux. If reflux stops, halt the addition immediately.
Maturation: After addition, stir for 30 minutes at 40°C to ensure complete consumption of the halide[5].
Caption: Workflow for cyclopropyl Grignard synthesis and Kumada coupling.
Protocol B: Kumada Cross-Coupling with Aryl Halides
Objective: Couple the cyclopropyl Grignard with an aryl bromide/triflate using Pd/Ni catalysis.
Catalyst Preparation: In a separate flame-dried flask, dissolve the aryl halide (1.0 equiv) and the transition metal catalyst (e.g.,
or a Knochel-type Pd-complex, 2-5 mol%) in anhydrous THF under argon[6].
Low-Temperature Transmetalation: Cool the aryl halide/catalyst solution to -20°C to 0°C. Add the freshly prepared cyclopropylmagnesium bromide solution dropwise.
Validation Check: Monitor the reaction via TLC or GC-MS after 30 minutes. The disappearance of the aryl halide confirms successful transmetalation and reductive elimination.
Reductive Elimination & Quench: If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature (up to 65°C if required by the specific substrate)[2]. Once complete, quench carefully with 2.0 N aqueous hydrochloric acid at 0°C.
Troubleshooting Guides & FAQs
Caption: Troubleshooting logic tree for temperature-induced Grignard failures.
Q1: My cyclopropyl Grignard reaction failed to initiate at 0°C, and adding more halide caused a violent thermal runaway. How do I prevent this?A1: Grignard formation requires overcoming the kinetic barrier of the magnesium oxide layer. At 0°C, the reaction cannot initiate. If you continue adding cyclopropyl bromide, unreacted halide accumulates in the flask. When the reaction eventually initiates (often due to friction from stirring or slight ambient warming), it will rapidly consume the accumulated halide in a massive, uncontrollable exothermic event. Always initiate at room temperature or with gentle heating (up to 40°C), and never add the bulk halide until initiation is visually confirmed[5].
Q2: I am seeing significant amounts of bicyclopropyl (Wurtz coupling product) in my GC-MS trace. How can I adjust the temperature to fix this?A2: Wurtz coupling is a bimolecular side reaction favored by high localized concentrations of the alkyl halide and elevated temperatures[1]. To minimize it, ensure the internal reaction temperature does not exceed 50°C[5]. More importantly, drastically slow down the dropwise addition rate of cyclopropyl bromide so that it is consumed by the magnesium surface as soon as it enters the flask. Vigorous mechanical stirring is also essential to disperse the halide and prevent localized high-concentration zones.
Q3: Is there a risk of the cyclopropane ring opening during the reaction?A3: While the cyclopropylmethyl radical is highly prone to ring-opening to form a homoallylic radical[1], the direct cyclopropyl radical (formed during the synthesis of cyclopropylmagnesium bromide) is significantly more stable due to its increased s-character. However, excessive thermal stress (>65°C) or the presence of trace transition metal impurities during the Grignard formation can still induce unwanted ring-fragmentation. Maintaining the propagation temperature strictly between 40°C and 50°C mitigates this risk[5].
Q4: What are the optimal temperatures for Kumada coupling with cyclopropyl Grignards?A4: The optimal temperature depends heavily on your catalyst system. Traditional Ni-catalyzed Kumada couplings often require room temperature to 65°C[2]. However, modern Pd-catalyzed systems with advanced phosphine ligands allow transmetalation and coupling to proceed efficiently at temperatures as low as -20°C[4]. Running the coupling at lower temperatures (-20°C to 25°C) is highly recommended to prevent the highly nucleophilic Grignard reagent from attacking sensitive functional groups on the aryl halide[3].
References
BenchChem Technical Support Team. Cyclopropylmagnesium Bromide | Grignard Reagent | CAS 23719-80-4 - Benchchem. Benchchem.
BenchChem Technical Support Team. Technical Support Center: Grignard Reagent Formation with Cyclopropylmethyl Halides - Benchchem. Benchchem.
Martin, R., & Buchwald, S. L. Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Scilit.
Minimizing ring-opening side reactions in cyclopropyl acid synthesis
Welcome to the technical support center for cyclopropyl acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for cyclopropyl acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preserving the integrity of the cyclopropane ring during synthesis. The high ring strain that makes cyclopropanes synthetically valuable also renders them susceptible to undesired ring-opening reactions. This resource addresses common challenges in a question-and-answer format, focusing on the mechanistic rationale behind experimental choices to empower you to optimize your reactions effectively.
Q1: I am observing significant ring-opened byproducts during the hydrolysis of my cyclopropyl ester. What is causing this and how can I prevent it?
A1: The observation of linear byproducts, such as γ-substituted butenoic or butyric acids, during ester hydrolysis is a classic sign of unintended ring-opening. This is typically initiated under harsh acidic or basic conditions, often exacerbated by elevated temperatures.
The Underlying Chemistry: Why Does the Ring Open?
The stability of the cyclopropane ring is compromised when a nearby functional group, like your ester's carbonyl, becomes activated.
Acid-Catalyzed Pathway: Under strong acidic conditions, the carbonyl oxygen is protonated. This activation polarizes the molecule, making the cyclopropane ring susceptible to nucleophilic attack (e.g., by water or the conjugate base). The ring opens to form the most stable carbocation intermediate, which is rapidly trapped by a nucleophile.[1] This pathway is particularly problematic as the intermediate cyclopropylmethyl cation is notoriously prone to rapid rearrangement into more stable cyclobutyl or homoallyl cations, leading to a mixture of products.[2][3]
Base-Catalyzed Pathway (Saponification): While generally more controlled, high concentrations of strong bases (like NaOH or KOH) and high temperatures can still promote ring-opening, especially if the cyclopropane ring bears electron-withdrawing substituents. The mechanism can involve the formation of an enolate or other stabilized anionic intermediates that facilitate cleavage of the strained ring.
Troubleshooting & Optimization Workflow
The key to successful hydrolysis is to use conditions mild enough to cleave the ester without providing sufficient activation energy to open the cyclopropane ring.
Recommended Conditions for Hydrolysis
Method
Reagents
Temperature (°C)
Key Advantages
Potential Issues
Mild Saponification
LiOH, THF/H₂O (3:1)
0 to 25
Generally effective, good for many substrates.
Can still cause opening in very sensitive substrates.
For tert-butyl esters; clean, volatile byproducts.
Requires prior synthesis of a specific ester.
Protocol 1: Mild Saponification with Lithium Hydroxide
Preparation: Dissolve the cyclopropyl ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (approx. 3:1 v/v). Use enough solvent to ensure full dissolution at room temperature.
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.
Reagent Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 1.5-2.0 equiv) in water dropwise over 15-20 minutes.
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Carefully acidify to pH ~3-4 with dilute HCl (e.g., 1M). Crucially, avoid a large excess of strong acid.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude acid by chromatography or recrystallization.[4]
Q2: My Simmons-Smith cyclopropanation of an acrylate ester is giving low yields and a complex mixture. What is happening?
A2: This is a common issue that often points to problems with the preparation or reactivity of the zinc carbenoid reagent, or side reactions involving the acrylate moiety. The Simmons-Smith reaction is heterogeneous and highly sensitive to moisture and the quality of the zinc.[5][6]
The Underlying Chemistry: Desired vs. Undesired Pathways
The goal is the stereospecific delivery of a methylene group from an organozinc carbenoid (like iodomethylzinc iodide) to the alkene.[7][8]
Desired Pathway: The zinc carbenoid complexes with the alkene, followed by a concerted, stereospecific methylene transfer to form the cyclopropane ring. For acrylates, allylic alcohols, and other substrates with coordinating groups, the reagent may be directed, influencing the stereochemical outcome.[6][9]
Potential Side Reactions:
Poor Carbenoid Formation: If the zinc is not sufficiently activated, the reaction with diiodomethane will be sluggish or incomplete.
Michael Addition: Acrylates are excellent Michael acceptors. If reactive nucleophiles are present or generated, they can compete with the cyclopropanation.
Polymerization: The electron-deficient nature of the acrylate double bond can make it susceptible to polymerization under certain conditions.
The Furukawa modification, which uses diethylzinc (Et₂Zn), often gives more reproducible results than the traditional zinc-copper couple.[5]
CAUTION: Diethylzinc is pyrophoric and must be handled under a strict inert atmosphere (Nitrogen or Argon) using appropriate syringe techniques.
Glassware Preparation: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the acrylate ester (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.
Reagent Addition:
Add diiodomethane (CH₂I₂, 1.2-1.5 equiv) to the solution.
Slowly add diethylzinc (Et₂Zn, 1.2-1.5 equiv, typically as a 1.0 M solution in hexanes) dropwise via syringe. An initial exotherm and gas evolution (ethane) may be observed. Maintain the internal temperature below 5-10 °C during the addition.
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify by silica gel chromatography.
Q3: What are the primary triggers for cyclopropane ring-opening, and how can I predict if my molecule is at high risk?
A3: Understanding the key electronic and structural factors that destabilize a cyclopropane ring is crucial for proactive experimental design. The ring is most vulnerable when a reaction creates a charge or radical on a carbon directly attached to the ring.
Key Destabilizing Factors:
Adjacent Carbocation Formation: This is the most potent trigger for ring-opening. The C-C bonding orbitals of the cyclopropane ring readily overlap with an adjacent empty p-orbital, delocalizing the positive charge.[3] This "dancing resonance" facilitates an extremely rapid, often irreversible, ring-opening to form more stable cations. Avoid any Sₙ1-type conditions on substituents attached to the ring.
Adjacent Radical Formation: The cyclopropylmethyl radical undergoes one of the fastest known rearrangements in organic chemistry (k ≈ 10⁸ s⁻¹ at 25 °C), cleaving to form the but-3-enyl radical.[10] Therefore, conditions that promote radical formation—such as radical initiators (e.g., AIBN), high heat, or UV light—must be strictly avoided.[11]
Adjacent Anion/Enolate Formation: While less dramatic than cations or radicals, anions adjacent to the ring can also induce cleavage, particularly if the ring is further activated by electron-withdrawing groups. The cyclopropylmethyl carbanion does ring open, albeit much more slowly than the radical.[10]
Activating Groups: The presence of electron-donating or -withdrawing groups directly on the cyclopropane ring can significantly influence its stability and the regioselectivity of ring-opening.[1] For instance, "donor-acceptor" cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are highly activated and can undergo ring-opening under very mild Lewis acidic conditions.[12]
Risk Assessment Table
Risk Level
Scenario / Molecular Feature
Rationale
Mitigation Strategy
High
Reaction generates a carbocation alpha to the ring (e.g., solvolysis of a cyclopropylmethyl halide).
Extremely rapid rearrangement to homoallyl/cyclobutyl cations.[3]
Favor Sₙ2 conditions: use highly nucleophilic reagents, aprotic polar solvents, and low temperatures.
High
Use of radical initiators or high-temperature (>150 °C) thermolysis.
Rapid homolytic cleavage and rearrangement of the cyclopropylmethyl radical.[10]
Add radical inhibitors (e.g., BHT), use photochemistry with caution, and keep temperatures as low as possible.
Moderate
Strong acid/base treatment of a cyclopropyl ketone/ester.
Carbonyl activation facilitates ring cleavage.[1][13]
Use mild reagents (NaBH₄ for reduction), protect the carbonyl as an acetal, use mild hydrolysis conditions.[13]
Low
Standard amide coupling (e.g., EDC/HOBt) on the carboxylic acid.
Conditions are generally neutral and low-temperature, not promoting ion/radical formation.
Standard anhydrous conditions are usually sufficient.
References
BenchChem. (2025). Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes.
Benchchem. (2025). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane.
Michrowska, A., Bujok, R., Harutyunyan, S., Sashuk, V., Dolgonos, G., & Grela, K. (2004). Nitro-substituted Hoveyda-Grubbs ruthenium carbenes: enhancement of catalyst activity through electronic activation. Journal of the American Chemical Society, 126(30), 9318–9325. [Link]
Friend, C. M., & Uzer, T. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). Physical chemistry chemical physics : PCCP, 9(15), 1790–1800. [Link]
Contakes, S. M., Beatty, A. M., & Carpenter, B. K. (1998). The Nature of the Ring-Opening Process in a Substituted Cyclopropylmethyliron Complex. Organometallics, 17(18), 3933–3939. [Link]
Benchchem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
ResearchGate. (2025). Nitro-Substituted Hoveyda—Grubbs Ruthenium Carbenes: Enhancement of Catalyst Activity Through Electronic Activation. [Link]
Nonhebel, D. C. (1993). The Chemistry of Cyclopropylmethyl and Related Radicals. Chemical Society Reviews, 22(5), 347. [Link]
Google Patents. (n.d.). US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
Sternson, S. M., Wong, J. C., Grozinger, C. M., & Schreiber, S. L. (2001). Synthesis of 7200 small molecules based on a substructural analysis of the histone deacetylase inhibitors trichostatin and trapoxin. Organic Letters, 3(26), 4239–4242. [Link]
MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]
Semantic Scholar. (n.d.). Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions. [Link]
Roberts, R. M., & Landolt, R. G. (1971). Thermal Rearrangement of Cyclopropyl Ketones to Homoallylic Ketones. Relationship to the “Abnormal Claisen Rearrangement”. Journal of the American Chemical Society, 93(19), 4946–4947. [Link]
ChemHelper. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
ResearchGate. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbocation. [Link]
PubMed. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
ResearchGate. (n.d.). Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate. [Link]
University of Illinois Urbana-Champaign. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. [Link]
Benchchem. (2025).
ResearchGate. (n.d.). Formation of cyclopropyl derivatives and their rearrangement to η³‐allyl complexes. [Link]
3-Cyclopropylpentanoic acid presents a classic "amphiphilic conflict." The carboxyl head group (
) is hydrophilic, but the 3-cyclopropylpentyl tail is highly lipophilic (LogP 2.3).[1][2]
In its free acid form , the molecule is a viscous oil with negligible water solubility (
).[1][2] To achieve aqueous solubility suitable for biological assays or formulation, you must disrupt the intermolecular hydrophobic interactions.[1][2][3]
The Golden Rule: Solubility for this molecule is a function of Ionization (pH) and Dielectric Constant (Solvent polarity).[1][3]
Prone to "oiling out" rather than crystallizing.[1][3]
Predicted
Critical: Insoluble at pH < 5.[1][3]0. Soluble at pH > 6.[1][2][3]0.
LogP
~2.3
Moderately lipophilic; requires cosolvents if pH is neutral/acidic.[1][2][3]
Boiling Point
~130°C (12 mmHg)
Stable at standard formulation temperatures.[1][3][4]
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to select the correct solubilization strategy based on your experimental constraints.
Figure 1: Logic flow for selecting the optimal solubilization method based on experimental constraints.
Detailed Protocols
Protocol A: In-Situ Salt Formation (The "Gold Standard")
Best for: High concentration stocks (>10 mg/mL), animal dosing, basic buffers.[1][2]
Mechanism: Converts the insoluble free acid into its highly soluble carboxylate anion (Sodium 3-cyclopropylpentanoate).[1][3]
Add 3-cyclopropylpentanoic acid slowly to the cyclodextrin solution.
Sonication: Sonicate at 40°C for 30–60 minutes. The hydrophobic cyclopropyl tail will encapsulate within the cyclodextrin torus.[2][3]
Filtration: Filter sterilize (0.22
m). The solution should remain clear even if pH fluctuates slightly.[1][2][3]
Troubleshooting & FAQs
Q1: "My solution turned cloudy/milky when I added it to the cell culture media."
Diagnosis:The pH Crash.
Cell culture media often has a pH of 7.2–7.[1][3]4. If you add a high concentration of the free acid (Protocol B), you may locally drop the pH below the
(4.[2][3]8) at the injection site, causing the acid to protonate and "oil out" as micro-droplets.[2][3]
Fix:
Use Protocol A (Pre-form the salt) before adding to media.[1][3]
Or, dilute the DMSO stock into a larger volume of pre-warmed media while vortexing to prevent local high concentrations.[1][2][3]
Q2: "I see an oil layer on top of my water. Is this precipitation?"
Diagnosis:Liquid-Liquid Phase Separation (Oiling Out).
Unlike solid drugs that crystallize, 3-cyclopropylpentanoic acid is a liquid.[1][2] When insoluble, it forms a separate oil phase.[1][2][3]
Fix:
Your pH is too low.[1][2][3] Add 1N NaOH dropwise until the oil layer disappears.[1][2][3]
Ensure you are above the Critical Micelle Concentration (CMC) if acting as a surfactant, though this is less likely for this specific chain length.[1][2]
Q3: "Can I use Calcium or Magnesium buffers?"
Diagnosis:Divalent Cation Incompatibility.
Fatty acid analogs can form insoluble soaps with
Senior Scientist Note: The cyclopropyl group acts as a "steric shield" and increases lipophilicity compared to a standard propyl chain.[1][3] This means the intrinsic solubility (
) of the free acid is lower than that of valproic acid.[2][3] You must rely on the ionized form for aqueous stability.[1][3]
References
PubChem. 3-Cyclopropylpentanoic acid (Compound).[1][2][3][7] National Library of Medicine.[1][2][3] Available at: [Link][1]
Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2][3] (Standard text on
and solubility profiling).
Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Reference for carboxylic acid solubility behavior).
Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.[1][2][3] (Basis for Protocol C).
1H NMR Spectrum Analysis of 3-Cyclopropylpentanoic Acid: A Comparison Guide for Benchtop vs. High-Field Spectrometers
Executive Summary For drug development professionals and synthetic chemists, selecting the appropriate analytical instrumentation is a critical operational decision. This guide objectively compares the performance of Ben...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, selecting the appropriate analytical instrumentation is a critical operational decision. This guide objectively compares the performance of Benchtop NMR (60 MHz) against High-Field NMR (400 MHz) for the structural elucidation of 3-cyclopropylpentanoic acid . By examining the causality behind signal dispersion, second-order effects, and diamagnetic anisotropy, this guide provides a self-validating experimental protocol and structured data to help you choose the right spectrometer for your workflow.
Molecular Profile: The Analytical Challenge
(C8H14O2) is a highly specific aliphatic carboxylic acid featuring a terminal ethyl group and a cyclopropyl ring attached to the C3 methine carbon[1].
The primary analytical challenge in its
H NMR spectrum lies in the severe congestion of the aliphatic region (0.0–2.5 ppm). The molecule contains multiple distinct proton environments packed into a narrow chemical shift window:
Diastereotopic Protons: Because C3 is a chiral center, the adjacent C2 methylene protons are diastereotopic. They reside in different magnetic environments and couple to each other, creating a complex ABX spin system.
Diamagnetic Anisotropy: The cyclopropane ring protons are heavily shielded by the induced magnetic fields of the ring's C–C bonds, pushing their signals upfield into the 0.0–0.8 ppm range[2].
The Physics of Resolution: Causality & Experience
To understand why benchtop and high-field systems yield vastly different spectra for this molecule, we must examine the causality of signal dispersion [3].
Chemical shift (expressed in ppm) is independent of the external magnetic field (
). However, the frequency span (in Hz) is directly proportional to the Larmor frequency of the instrument:
Benchtop (60 MHz): 1 ppm spans exactly 60 Hz.
High-Field (400 MHz): 1 ppm spans exactly 400 Hz.
While the frequency span changes, scalar
-coupling constants (typically ~7 Hz for aliphatic chains) remain dictated purely by molecular geometry and are constant across all field strengths.
The Resulting Causality: Spectral clarity is governed by the
ratio (the difference in resonance frequency between two coupled protons divided by their coupling constant).
At 60 MHz, the ratio for the congested ethyl and cyclopropyl protons is extremely small. This causes the signals to collapse into heavily overlapping, second-order multiplets (e.g., roof effects). At 400 MHz, the massive increase in signal dispersion yields a large ratio, resolving the overlapping blobs into distinct, quantifiable first-order splitting patterns (doublets, triplets, etc.)[3].
Fig 1. Logical relationship between magnetic field strength and spectral resolution.
Experimental Methodology: A Self-Validating Protocol
To ensure high trustworthiness and reproducibility, the following workflow incorporates internal self-validation checks.
Step 1: Sample Preparation
Weigh 15–20 mg of highly pure 3-cyclopropylpentanoic acid.
Dissolve the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard.
Transfer the solution to a high-quality 5 mm NMR tube (or the proprietary tube required by your benchtop system).
Self-Validation Check: Visually inspect the tube against a light source. Particulate matter distorts magnetic field homogeneity (shimming), which artificially broadens peaks. Filter through glass wool if any turbidity is observed.
Step 2: Acquisition Parameters
Benchtop (60 MHz): Set to 64 scans to compensate for lower intrinsic sensitivity[4]. Use a relaxation delay (D1) of 10 seconds.
High-Field (400 MHz): Set to 16 scans. Use a 30° excitation pulse and a 2-second relaxation delay.
Self-Validation Check: Execute a single "dummy scan." Evaluate the receiver gain (RG) to ensure the Free Induction Decay (FID) is not clipped at the beginning of the acquisition, which would cause baseline distortions.
Step 3: Processing & Integration
Apply a 0.3 Hz exponential line broadening (LB) window function to the FID prior to Fourier Transformation (FT) to maximize the Signal-to-Noise Ratio (SNR).
Manually correct zero-order and first-order phase errors.
Apply a polynomial baseline correction.
Self-Validation Check: The TMS peak must be a perfectly symmetrical singlet at exactly 0.00 ppm with a Full Width at Half Maximum (FWHM) of <1.0 Hz. Integrate the terminal ethyl
peak (~0.9 ppm) and calibrate it to exactly 3.00. All other integrations must align with the theoretical proton counts outlined in Table 1.
Fig 2. Experimental workflow for NMR analysis of 3-cyclopropylpentanoic acid.
Spectral Interpretation & Data Presentation
Table 1 details the expected
H NMR chemical shifts for 3-cyclopropylpentanoic acid. Notice the extreme proximity of the C3, C4, and C5 protons.
Table 1:
H NMR Chemical Shift Assignments
Proton Group
Expected Shift (ppm)
Multiplicity (High-Field)
Integration
Structural Rationale
-COOH
11.0 – 12.0
br s
1H
Highly deshielded due to oxygen electronegativity and hydrogen bonding.
| C2-H
| 2.2 – 2.5 | dd, dd | 2H | Alpha to carbonyl. Diastereotopic protons split by each other ( Hz) and C3-H. |
| C4-H (Ethyl) | 1.3 – 1.6 | m | 2H | Aliphatic chain, complex splitting from C3-H and C5-H. |
| C3-H | 1.1 – 1.4 | m | 1H | Methine proton, highly coupled to adjacent methylenes and the cyclopropyl ring. |
| C5-H (Ethyl) | 0.8 – 1.0 | t | 3H | Terminal methyl group, split by C4-H ( Hz). |
| Cyclopropyl -CH- | 0.5 – 0.8 | m | 1H | Shielded by diamagnetic anisotropy of the cyclopropane C-C bonds. |
| Cyclopropyl -CH- | 0.0 – 0.5 | m | 4H | Highly shielded ring protons; complex cis/trans coupling networks[2]. |
Instrument Performance Comparison
When deciding between capital investments for your laboratory, consider the performance metrics outlined in Table 2.
Table 2: Benchtop vs. High-Field Performance Matrix
Parameter
Benchtop NMR (60 MHz)
High-Field NMR (400 MHz)
Signal Dispersion
60 Hz / ppm
400 Hz / ppm
Resolution of C2 Protons
Overlapping, unresolvable multiplet
Distinct doublet of doublets (first-order)
Cyclopropyl vs. Alkane
Partially resolved (baseline overlap)
Complete baseline separation
Cryogen Requirements
None (Permanent NdFeB Magnet)
Liquid Helium & Liquid Nitrogen
Capital & Maintenance Cost
Low (Minimal upkeep)
High (Requires dedicated facility)
| Primary Utility | Routine QA/QC, Reaction Monitoring | De novo Structural Elucidation |
Conclusion
For the absolute structural elucidation of 3-cyclopropylpentanoic acid , a High-Field NMR (400+ MHz) is strictly required. The severe spectral crowding in the 0.8–2.5 ppm region and the presence of diastereotopic protons demand a high
ratio to prevent second-order signal collapse.
However, if the structure is already known and the goal is simply to monitor the consumption of the starting material during a reaction (e.g., tracking the disappearance of the -COOH proton at 11.5 ppm, or observing the isolated cyclopropyl signals at 0.2 ppm), a Benchtop NMR (60 MHz) provides an incredibly cost-effective, cryogen-free alternative that can be deployed directly in the fume hood[4].
References
Title: 3-Cyclopropylpentanoic acid | C8H14O2 | CID 64917534 - PubChem
Source: National Center for Biotechnology Information (nih.gov)
URL:[Link]
Title: 1H NMR Chemical Shifts
Source: Oregon State University (oregonstate.edu)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic:
NMR Chemical Shifts for Cyclopropyl vs. Isopropyl Groups
Content Type: Publish Comparison Guide
Cyclopropyl vs. Isopropyl Moieties: A
NMR Comparative Guide for Structural Elucidation
Executive Summary
In medicinal chemistry, the cyclopropyl group is frequently employed as a bioisostere for the isopropyl group to improve metabolic stability, increase potency through rigidification, or modulate lipophilicity. However, distinguishing these moieties during structural elucidation—particularly in complex intermediates—can be challenging due to overlapping proton signals.[1] Carbon-13 NMR (
NMR) offers a definitive, non-ambiguous method for differentiation.
This guide provides a technical comparison of the
NMR spectral signatures of cyclopropyl and isopropyl groups, grounded in the mechanistic differences of orbital hybridization and magnetic anisotropy.
Mechanistic Divergence: Why the Shifts Differ
To interpret the data correctly, one must understand the underlying physics governing the nuclear shielding in these systems.
The Cyclopropyl Anomaly (Shielding)
The cyclopropane ring is magnetically unique among alkanes.
Ring Current Anisotropy: Similar to benzene (though weaker), the electron delocalization in the Walsh orbitals of the strained ring creates a magnetic anisotropy. Regions above/below the ring plane and the ring carbons themselves are significantly shielded.[2]
Hybridization Effects: The C-C bonds in cyclopropane possess high
-character (-like), forcing the exocyclic C-H bonds to have high -character (-like). This increased -character correlates with larger coupling constants () but the ring current dominates the chemical shift, pushing signals upfield (lower ppm).
The Isopropyl Standard (Deshielding)
The isopropyl group behaves as a standard acyclic alkyl chain.
Inductive Effects: The central methine (
) is deshielded by the two attached methyl groups (-effect) and any electronegative substituent attached to the group.
** conformational Averaging:** Rapid rotation around the C-C bonds averages the magnetic environment, typically resulting in a single signal for the two methyl carbons (unless a chiral center is present nearby).
Comparative Data Analysis
The following data establishes the "Spectral Fingerprint" for each moiety.
Table 1: Chemical Shift Ranges (ppm)
Feature
Carbon Type
Cyclopropyl Group ()
Isopropyl Group ()
Differentiation Note
Methine
0 – 20 ppm
25 – 35 ppm
Cyclopropyl is significantly more shielded.
Terminal
vs
-5 – 10 ppm ()
20 – 25 ppm ()
Diagnostic: Signals are almost exclusively cyclopropyl .
Substituent Effect
-Carbon
Upfield shift (shielding)
Downfield shift (deshielding)
Electron-donating groups push cyclopropyl signals further upfield.[2]
Table 2: Scalar Coupling Constants ()
Critical for confirmation when chemical shifts are ambiguous due to strong electron-withdrawing groups.
Parameter
Cyclopropyl
Isopropyl
Mechanistic Cause
(Methine)
160 – 165 Hz
125 – 130 Hz
High -character in cyclopropyl C-H bonds.
(Terminal)
160 – 165 Hz
125 – 130 Hz
Isopropyl methyls have standard hybridization.
Experimental Protocol: The Differentiation Workflow
Do not rely on a single experiment. Use this self-validating workflow to confirm identity.
Step 1: The 1D Screening (Standard )
Protocol: Acquire a standard proton-decoupled
spectrum.
Observation: Look for the "High-Field Zone" (
to ).
Interpretation: Presence of a signal here is 95% diagnostic for a cyclopropyl
. Absence does not rule it out (if EWGs are present), but presence confirms it.
Step 2: Multiplicity Editing (DEPT-135 or APT)
Protocol: Run a DEPT-135 experiment.
Causality: Differentiates carbons based on the number of attached protons.
Cyclopropyl Result:
(Methine): Positive (Up).
(Methylene): Negative (Down).
Isopropyl Result:
(Methine): Positive (Up).
(Methyl): Positive (Up).
Step 3: Gated Decoupling (The "Gold Standard")
Protocol: Acquire a
spectrum without proton decoupling during acquisition (Gated Decoupling).
Measurement: Measure the splitting of the carbon signals (doublet, triplet, quartet) and the coupling constant (
value) in Hz.
Validation:
Cyclopropyl:
appears as a doublet with . appears as a triplet with .
Isopropyl:
appears as a doublet with . appears as a quartet with .
Decision Logic & Workflow Visualization
The following diagram outlines the logical pathway for assigning these moieties in an unknown drug intermediate.
Caption: Figure 1. Decision tree for distinguishing cyclopropyl and isopropyl moieties using 1D
NMR, DEPT-135, and J-coupling analysis.
Case Study: Chiral Environments
Scenario: You have an isopropyl group in a chiral drug molecule.
The Trap: In an achiral environment, the two methyl groups of an isopropyl moiety are equivalent (isochronous) and appear as one signal in
NMR ().
The Reality: In a chiral molecule (e.g., a peptide or asymmetric intermediate), the methyl groups become diastereotopic. They will split into two distinct signals (e.g.,
and ).
Differentiation from Cyclopropyl: A cyclopropyl group also has two
carbons. In a chiral environment, these can also split into two distinct signals.
Solution: Use HSQC (Heteronuclear Single Quantum Coherence) .
Isopropyl: The two carbon signals will each correlate to a methyl proton signal (integration 3H).
Cyclopropyl: The two carbon signals will each correlate to methylene protons (integration 1H or 2H depending on resolution).
References
Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting 13C NMR Spectra. Retrieved from [Link]
Reich, H. J. (UW-Madison).[3] NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
IR spectroscopy peaks for cyclopropyl carboxylic acids
An In-Depth Comparative Guide to the Infrared Spectroscopy of Cyclopropyl Carboxylic Acids Cyclopropyl carboxylic acids present a fascinating case for vibrational spectroscopy. The molecule's spectral features are domina...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Infrared Spectroscopy of Cyclopropyl Carboxylic Acids
Cyclopropyl carboxylic acids present a fascinating case for vibrational spectroscopy. The molecule's spectral features are dominated by two key components: the carboxylic acid group and the three-membered cyclopropane ring. The high ring strain and rehybridization of orbitals in the cyclopropyl group significantly influence the vibrational frequencies of its C-H bonds, setting it apart from typical alkyl groups. Similarly, the carboxylic acid functional group exhibits characteristic absorptions, particularly the intensely broad O-H stretch resulting from hydrogen-bonded dimers, which are prevalent in the condensed phase. Understanding how these features manifest and compare to other molecules is crucial for structural elucidation.
Analysis of Characteristic IR Absorption Peaks
The IR spectrum of a cyclopropyl carboxylic acid can be systematically interpreted by examining specific regions. The most diagnostic peaks are associated with the O-H, C-H, and C=O stretching vibrations.
The Carboxylic Acid Group: O-H and C=O Stretching
O-H Stretch (Hydroxyl): Carboxylic acids in the solid state or as concentrated solutions typically exist as hydrogen-bonded dimers. This intermolecular interaction dramatically broadens the O-H stretching band, making it one of the most recognizable features in an IR spectrum. It appears as a very broad, strong absorption spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[1][2] This band is often so wide that it can overlap with the C-H stretching region.[3]
C=O Stretch (Carbonyl): The carbonyl group gives rise to a strong, sharp absorption. For saturated, dimeric carboxylic acids, this peak is typically found around 1710 cm⁻¹ .[1][2] The conjugation of the cyclopropyl ring with the carbonyl group can slightly alter this position compared to a simple alkyl carboxylic acid.
The Cyclopropyl Ring: Unique C-H and Skeletal Vibrations
C-H Stretch: The C-H bonds on a cyclopropane ring are distinct from those in unstrained alkanes. Due to the increased s-character of the carbon orbitals required to accommodate the 60° bond angles, the C-H stretching vibration occurs at a noticeably higher frequency. These peaks are typically observed in the range of 3100 cm⁻¹ to 3000 cm⁻¹ .[4][5][6] This is a key diagnostic feature that distinguishes the cyclopropyl group from alkyl C-H stretches, which appear below 3000 cm⁻¹.[7]
CH₂ Deformation and Ring Modes: The cyclopropyl ring also exhibits characteristic deformation or "breathing" modes. A notable absorption for the -CH₂- group deformation in cyclopropane is found between 1480 and 1440 cm⁻¹.[4] Additionally, skeletal vibrations of the cyclopropane ring can be observed in the fingerprint region, often around 1020-1000 cm⁻¹.[4]
Comparative Spectral Analysis
To fully appreciate the unique characteristics of cyclopropyl carboxylic acid, it is instructive to compare its IR spectrum with those of other representative carboxylic acids. The following table summarizes the key absorption frequencies.
Vibrational Mode
Cyclopropyl Carboxylic Acid
Hexanoic Acid (Acyclic)
Benzoic Acid (Aromatic)
Rationale for a Shift
O-H Stretch (Dimer)
~3300-2500 cm⁻¹ (Very Broad)
~3300-2500 cm⁻¹ (Very Broad)
~3300-2500 cm⁻¹ (Very Broad)
This broad absorption due to H-bonding is characteristic of all carboxylic acid dimers.[1][7]
C-H Stretch (sp³)
Below 3000 cm⁻¹ (from CH)
~2960-2850 cm⁻¹ (Strong)
N/A
Standard absorption for unstrained C(sp³)-H bonds.
C-H Stretch (Ring)
~3100-3000 cm⁻¹
N/A
~3080-3030 cm⁻¹ (Aryl)
The higher frequency for cyclopropyl C-H is due to increased s-character from ring strain.[5][6]
C=O Stretch (Dimer)
~1700 cm⁻¹
~1715 cm⁻¹
~1700-1680 cm⁻¹
Conjugation with the aromatic ring in benzoic acid lowers the frequency.[3] The cyclopropyl group has a similar, though less pronounced, electronic effect.
C-O Stretch
~1320-1210 cm⁻¹
~1320-1210 cm⁻¹
~1320-1210 cm⁻¹
This peak, coupled with the O-H bend, is typical for the carboxylic acid group.[3][7]
Note: The values for Cyclopropyl Carboxylic Acid are based on data from the NIST Chemistry WebBook.[8][9] Values for hexanoic and benzoic acid are from established spectral data.[1][3][7]
Experimental Protocol: High-Fidelity IR Spectrum via KBr Pellet
Acquiring a clean, interpretable IR spectrum of a solid sample like cyclopropyl carboxylic acid requires meticulous sample preparation. The Potassium Bromide (KBr) pellet method is a gold standard for transmission FTIR.
Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that, when pressed, can be matched to that of the organic sample, minimizing light scattering.[10] The entire protocol is designed to eliminate moisture, which has strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key peaks.[11]
Step-by-Step Methodology:
Material Preparation:
Use spectroscopy-grade KBr powder. Dry it in an oven at ~110°C for several hours and store it in a desiccator to ensure it is anhydrous.[11]
Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off adsorbed water. Allow them to cool to room temperature in a desiccator before use.[11]
Sample Grinding and Mixing:
Weigh approximately 1-2 mg of the cyclopropyl carboxylic acid sample.
In the agate mortar, first grind the sample into a very fine powder. This is crucial for reducing scattering effects.[10]
Add approximately 100-200 mg of the dry KBr powder. The final concentration of the sample should be between 0.2% and 1%.[12][13]
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid overly vigorous grinding at this stage, as it can increase moisture absorption.[12]
Pellet Pressing:
Assemble the die set. Transfer the KBr-sample mixture into the die, ensuring an even distribution.
Place the die into a hydraulic press.
Gradually apply pressure up to 8-10 metric tons for a standard 13 mm die.[11]
Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and fuse, trapping the sample in the matrix and removing trapped air.[11]
Pellet Inspection and Analysis:
Carefully release the pressure and disassemble the die.
The resulting pellet should be thin and optically transparent. A cloudy or opaque pellet indicates insufficient grinding, excessive sample concentration, or moisture contamination.[12]
Place the pellet in the FTIR spectrometer's sample holder and acquire the spectrum. Be sure to run a background scan of the empty sample chamber first.
Workflow for Spectral Interpretation
A systematic approach is essential for accurately interpreting an IR spectrum. The following workflow outlines the logical steps for identifying a cyclopropyl carboxylic acid.
Caption: Workflow for the systematic interpretation of a cyclopropyl carboxylic acid IR spectrum.
Conclusion
The infrared spectrum of a cyclopropyl carboxylic acid is rich with information, providing clear and distinguishable peaks that confirm its structure. The three most definitive features are: (1) the exceptionally broad O-H stretch of the hydrogen-bonded dimer, (2) the strong carbonyl (C=O) absorption around 1700 cm⁻¹, and (3) the characteristic C-H stretching vibrations of the cyclopropyl ring appearing at a higher frequency (~3100-3000 cm⁻¹) than typical alkane C-H stretches. By comparing these features against related compounds and employing meticulous experimental technique, researchers can confidently use IR spectroscopy for the structural verification of this important class of molecules.
References
Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved from [Link]
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]
Brown, D. (n.d.). Infrared spectrum of cyclopropane. Doc Brown's Chemistry. Retrieved from [Link]
Finetti, F., & Scimone, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research. Retrieved from [Link]
Plíva, J., & Johns, J. W. C. (1999). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Journal of Molecular Spectroscopy. Retrieved from [Link]
The features of IR spectrum. (n.d.). Retrieved from [Link]
Sample preparation for FT-IR. (n.d.). University of Calgary. Retrieved from [Link]
Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry. Retrieved from [Link]
Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). Cyclopropanecarboxylic acid chloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Brown, D. (2025, November 9). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]
Flakus, H. T., & Hacura, A. (2002). The IR spectra of benzoic acid in the CCl4 solution: The vOH bands of C6H5COOH and C6D5COOH. ResearchGate. Retrieved from [Link]
Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. (n.d.). Proprep. Retrieved from [Link]
Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. (2024, September 4). AIP Publishing. Retrieved from [Link]
Durig, J. R., & Natter, W. J. (1978). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry. Retrieved from [Link]
Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. Scilit. Retrieved from [Link]
HPLC method for purity determination of 3-cyclopropylpentanoic acid
Analytical Strategies for Purity Determination of 3-Cyclopropylpentanoic Acid: A Comparative Guide As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and specialty chemical analysi...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Strategies for Purity Determination of 3-Cyclopropylpentanoic Acid: A Comparative Guide
As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and specialty chemical analysis is the purity determination of molecules lacking a strong chromophore. 3-Cyclopropylpentanoic acid (C₈H₁₄O₂) is a prime example. Consisting of an aliphatic backbone, a terminal carboxylic acid, and a cyclopropyl ring, this molecule presents a severe "chromophoric deficit."
This guide objectively evaluates the performance of conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and the modern gold standard: HPLC with Charged Aerosol Detection (HPLC-CAD). By examining the causality behind these experimental choices, we establish a self-validating analytical system for accurate purity profiling.
Mechanistic Evaluation of Detection Technologies
To achieve a true mass-balance purity profile (e.g., >99.0% area normalization), the detector must respond uniformly to the Active Pharmaceutical Ingredient (API) and its structurally related impurities.
HPLC-UV (<210 nm): The Optical Limitation
Conventional purity analysis relies on UV absorbance. However, the carboxylate group in 3-cyclopropylpentanoic acid only exhibits a weak
The Causality of Failure: At 210 nm, the absorbance of mobile phase modifiers (like formic acid) and organic solvents changes dynamically during a gradient elution. This causes massive baseline drift, effectively masking low-level aliphatic impurities. Consequently, the Limit of Quantitation (LOQ) remains unacceptably high (>50 µg/mL).
GC-FID: The Volatility Compromise
Flame Ionization Detection offers excellent, near-universal response for hydrocarbons.
The Causality of Failure: Free carboxylic acids interact strongly with the silanol groups on standard GC stationary phases, causing severe peak tailing and irreversible adsorption. While derivatization (e.g., methyl esterification) resolves the chromatography, it introduces a critical flaw: the final purity profile reflects the efficiency of the derivatization reaction rather than the true purity of the starting material.
HPLC-CAD: The Mass-Based Solution
Charged Aerosol Detection (CAD) is a mass-based, near-universal detector that bypasses optical limitations entirely[2].
The Causality of Success: CAD nebulizes the column eluent into droplets, evaporates the volatile mobile phase, and leaves behind solid particles of the non-volatile or semi-volatile analyte[3]. These particles collide with a stream of ionized nitrogen gas. The charge transferred to the particles is directly proportional to their mass, generating a signal independent of the molecule's chemical structure[2][3]. This uniform response factor is critical for quantifying unknown impurities where reference standards are unavailable[3].
Experimental Workflows & Decision Matrices
Below is the logical framework for selecting the appropriate analytical pathway, followed by the mechanistic workflow of the CAD system.
Figure 1: Decision matrix for selecting the optimal purity determination method.
Figure 2: Mechanistic workflow of Charged Aerosol Detection (CAD).
Step-by-Step Methodology: A Self-Validating HPLC-CAD Protocol
To ensure strict trustworthiness, this protocol is designed as a self-validating system . It utilizes volatile buffers to prevent background noise and incorporates a Power Function Value (PFV) correction to address the inherent non-linearity of aerosol charging over large concentration ranges[4].
System Preparation & Chromatographic Conditions
Column Selection: Install a Waters Acquity UPLC C18 (100 x 2.1 mm, 1.7 µm) or equivalent. The high surface area provides the necessary theoretical plates to resolve closely eluting aliphatic isomers.
Mobile Phase Formulation (Critical Step):
Phase A: 0.1% Formic Acid in MS-Grade Water.
Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.
Causality: Formic acid suppresses the ionization of the carboxylic acid, ensuring it remains in its neutral, hydrophobic state for optimal retention. Non-volatile buffers (e.g., phosphates) are strictly prohibited as they will precipitate in the CAD and cause catastrophic background noise[5].
Gradient Elution: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.
CAD Optimization for Semi-Volatile Acids
Evaporation Temperature: Set to 35°C .
Causality: 3-cyclopropylpentanoic acid is a semi-volatile compound. If the evaporation tube is too hot (e.g., >50°C), the analyte will vaporize alongside the mobile phase, resulting in severe signal loss[1][6].
Data Collection & Filtering: Set data rate to 10 Hz with a filter constant of 3.6 s to maximize the Signal-to-Noise (S/N) ratio.
Self-Validation Sequence
System Blank: Inject a blank sample (diluent). The baseline drift across the gradient must not exceed 2 pA.
Linearization Check: Inject a 5-point calibration curve (0.5 µg/mL to 500 µg/mL). Apply a log-log transformation or PFV correction. The system is validated for purity analysis only if
The following tables summarize the quantitative performance metrics and mechanistic rationales comparing the three methodologies.
Table 1: Quantitative Performance Comparison for 3-Cyclopropylpentanoic Acid
Performance Metric
HPLC-UV (210 nm)
GC-FID (Derivatized)
HPLC-CAD (Direct)
Limit of Quantitation (LOQ)
> 50 µg/mL
< 1 µg/mL
< 0.5 µg/mL
Gradient Baseline Stability
Poor (Severe Drift)
Excellent (Isothermal/Prog.)
Excellent (Flat Baseline)
Sample Preparation
Direct Injection
Complex (Esterification)
Direct Injection
Response Uniformity
Highly Variable
Uniform (Hydrocarbons)
Near-Universal (Mass-based)
Suitability for Purity
Not Recommended
Moderate (Yield Dependent)
Gold Standard
Table 2: Mechanistic Rationale for Optimized HPLC-CAD Parameters
Parameter
Specification
Mechanistic Rationale
Detector Type
Charged Aerosol
Bypasses the lack of a UV chromophore by measuring particle mass[2].
Evaporation Temp.
35°C
Prevents thermal degradation and volatilization of the semi-volatile acid[6].
Mobile Phase Additive
0.1% Formic Acid
Volatile ion-pairing; suppresses analyte ionization without causing CAD background noise[5].
Quantitation Math
Log-Log / PFV
Corrects the inherent sigmoidal response curve of aerosol charging to achieve linearity[4].
Conclusion
For the purity determination of non-chromophoric analytes like 3-cyclopropylpentanoic acid, conventional HPLC-UV is analytically blind, and GC-FID introduces unacceptable sample preparation artifacts. HPLC-CAD stands as the definitive, self-validating methodology. By leveraging mass-based aerosol charging and strictly controlling evaporation temperatures, researchers can achieve universal impurity detection, flat gradient baselines, and sub-microgram sensitivity without the need for individual impurity reference standards.
References
Title: Determination of Perfluorinated Carboxylic Acids in Water by Liquid Chromatography-Charged Aerosol Detection (LC-CAD)
Source: STEMart
URL:2
Title: Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector
Source: PubMed (Talanta)
URL:5
Comparative Lipophilicity Guide: 3-Cyclopropylpentanoic Acid vs. Valeric Acid
[1] Executive Summary This guide provides a technical comparison of the lipophilicity profiles of Valeric Acid (Pentanoic acid) and its structural derivative, 3-Cyclopropylpentanoic Acid . While Valeric acid serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide provides a technical comparison of the lipophilicity profiles of Valeric Acid (Pentanoic acid) and its structural derivative, 3-Cyclopropylpentanoic Acid . While Valeric acid serves as a standard short-chain fatty acid reference, the introduction of a cyclopropyl moiety at the C3 position significantly alters the physicochemical landscape of the molecule.
For drug development professionals, understanding this shift is critical.[1] The cyclopropyl group is not merely a hydrophobic spacer; it is a metabolic modulator that increases lipophilicity (LogP) while imparting unique electronic properties that can influence blood-brain barrier (BBB) penetration and metabolic stability.
Physicochemical Comparison
The following data synthesizes experimental values for the standard reference (Valeric Acid) and calculated QSAR (Quantitative Structure-Activity Relationship) derivations for the cyclopropyl derivative, based on Hansch fragment constants.
value for cyclopropyl group (+1.[1]14) added to parent backbone.
The "Cyclopropyl Effect" Analysis
The increase in LogP from ~1.4 to ~2.5 is chemically significant.
Hydrophobic Bulk: The cyclopropyl group adds three carbons in a constrained ring.[1] Unlike a flexible propyl chain, the cyclopropyl group is rigid.[1]
Metabolic Shielding: In medicinal chemistry, cyclopropyl groups are frequently used to block metabolic "soft spots."[1] In Valeric acid, the C3 position is susceptible to
-oxidation.[1] The cyclopropyl substitution sterically and electronically hinders this enzymatic attack, potentially extending half-life () [2].
Permeability: A LogP of 2.53 is ideal for CNS penetration (optimal range 2.0–3.5), whereas Valeric acid (1.[1]39) is less optimal for passive diffusion across the BBB without specific transporters.[1]
Experimental Protocols for Lipophilicity Determination
To validate the predicted values, we utilize two primary methodologies: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).
Protocol A: The Shake-Flask Method (OECD 107)
Best for: Generating absolute, thermodynamically accurate LogP values for IND filings.
Reagents:
n-Octanol (HPLC Grade)
Phosphate Buffer (pH 7.[1][3]4) or 0.1 M HCl (for un-ionized form)
Analyte (Pure >98%)
Workflow:
Pre-saturation: Mix n-octanol and water (1:1) for 24 hours. Separate phases. This ensures the octanol is "wet" and water is "saturated," mimicking real biological partitioning.[1]
Preparation: Dissolve 3-cyclopropylpentanoic acid in the pre-saturated octanol phase to a concentration of ~1 mM.
Equilibration:
Add equal volumes of the drug-octanol solution and pre-saturated water to a glass vial.
Invert/Shake at 25°C for 4 hours (Do not vortex vigorously to avoid emulsions).
Centrifuge at 3000g for 20 minutes to ensure complete phase separation.
Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Analyze concentration via UV-Vis or HPLC-UV.[1]
Calculation:
Protocol B: RP-HPLC Estimation (OECD 117)
Best for: Rapid screening of derivatives and unstable compounds.
Principle: Lipophilicity correlates linearly with the retention time (
Mobile Phase: Isocratic Methanol/Water (75:25) buffered to pH 3.0 (to suppress ionization of the carboxylic acid).
Calibration: Inject a set of 5 reference standards with known LogP values (e.g., Benzoic acid, Toluene, Naphthalene).[1]
Measurement: Inject Valeric acid and 3-cyclopropylpentanoic acid. Record capacity factors (
).
(Where is the dead time, usually measured with Uracil).
Derivation: Plot Log
vs. LogP of standards to generate a linear regression equation (). Interpolate the unknowns.
Visualizing the Workflow & Logic
The following diagrams illustrate the decision-making process and experimental workflow.
Diagram 1: Shake-Flask Experimental Workflow
This diagram outlines the critical steps to ensure data integrity during the Shake-Flask protocol.
Caption: Step-by-step workflow for the OECD 107 Shake-Flask method to determine experimental LogP.
Diagram 2: Structural Impact on Lipophilicity
This diagram visualizes the additive nature of the cyclopropyl modification.
Caption: Schematic representation of how cyclopropyl substitution alters the baseline lipophilicity of Valeric acid.
Senior Scientist Commentary
Data Reliability & Sources of Error
When comparing these two molecules, the most common experimental error arises from ionization . Both compounds are carboxylic acids with pKa values near 4.8.[1]
The Trap: If you measure LogP at pH 7.4 (physiological), you are actually measuring LogD (Distribution Coefficient), where the ionized form (
) dominates. This will drastically lower the apparent lipophilicity (LogD -1.5 to 0.5).[1]
The Fix: To measure true LogP (intrinsic lipophilicity), the aqueous phase must be buffered to pH < 3.0 (at least 2 units below pKa) to ensure the molecule is in its neutral, protonated state [3].
Strategic Application
Use Valeric Acid when you need a highly soluble, rapidly metabolized short-chain fatty acid.[1] Use 3-Cyclopropylpentanoic Acid when designing a drug candidate that requires:
Higher lipophilicity for passive membrane transport.[1]
A bioisostere for an isopropyl or isobutyl group that provides rigid conformational control.[1]
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7991, Valeric Acid. Retrieved from [Link]
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Retrieved from [Link]
OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] Retrieved from [Link][6]
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context: Bioisosteric replacement of alkyl groups).
A Senior Application Scientist's Guide to Chiral GC Analysis of (R) and (S)-3-Cyclopropylpentanoic Acid
Abstract The enantiomeric separation of chiral carboxylic acids like (R) and (S)-3-cyclopropylpentanoic acid is a critical analytical challenge in pharmaceutical development and stereoselective synthesis. Direct gas chro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The enantiomeric separation of chiral carboxylic acids like (R) and (S)-3-cyclopropylpentanoic acid is a critical analytical challenge in pharmaceutical development and stereoselective synthesis. Direct gas chromatographic (GC) analysis is often hindered by the high polarity and low volatility of these compounds, necessitating chemical derivatization to achieve reliable separation and quantification. This guide provides an in-depth comparison of derivatization strategies and chiral stationary phases (CSPs) for the successful enantioseparation of 3-cyclopropylpentanoic acid. We present detailed experimental protocols, comparative data, and explain the fundamental principles behind the analytical choices, empowering researchers to develop robust and accurate chiral GC methods.
Introduction: The Analytical Imperative
In pharmaceutical research, the individual enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies demand strict control and accurate measurement of the enantiomeric purity of drug substances. 3-Cyclopropylpentanoic acid represents a class of chiral building blocks where such stereochemical integrity is paramount.
However, the free carboxyl group (-COOH) makes direct GC analysis problematic. Its polarity leads to strong interactions with the stationary phase, resulting in broad, tailing peaks and poor resolution.[1][2] Furthermore, its low volatility can prevent it from eluting from the GC column altogether. The solution lies in derivatization : the chemical modification of the carboxyl group to form a less polar, more volatile derivative, typically an ester.[1] This guide will compare two common esterification approaches followed by separation on a suitable chiral column.
Comparative Analysis of Derivatization Strategies
The goal of derivatization is to replace the active hydrogen of the carboxyl group, thereby reducing hydrogen bonding and increasing volatility. We will compare two effective methods: methylation via trimethylsilyldiazomethane (TMSD) and esterification using BF₃-Methanol.
Feature
Methylation with TMSD
Esterification with BF₃-Methanol
Reagent
Trimethylsilyldiazomethane (in Hexane)
Boron trifluoride-methanol complex
Reaction
R-COOH + TMS-CHN₂ → R-COOCH₃ + TMS-CN + N₂
R-COOH + CH₃OH --(BF₃)--> R-COOCH₃ + H₂O
Conditions
Room temperature, rapid (5-10 min)
Heated (60-100°C), 10-30 min
Byproducts
Volatile (N₂ gas), minimal interference
Water, which must be removed
Safety
Safer alternative to diazomethane, but still a potent alkylating agent. Handle with care in a fume hood.
BF₃-Methanol is corrosive and toxic. Requires careful handling.
Advantages
Fast, clean reaction at room temperature with high yields.[3]
Reagent is common and cost-effective. Established and robust method.[4][5]
Disadvantages
Reagent is more specialized and expensive.
Requires heating and subsequent extraction steps to remove water and catalyst.
Scientist's Insight: For high-throughput screening or delicate analytes, the speed and mild conditions of TMSD are highly advantageous. For routine analysis where cost and reagent availability are key factors, the BF₃-Methanol method is a reliable workhorse.
The Core of the Separation: Chiral Stationary Phases (CSPs)
Once derivatized to their methyl esters, the enantiomers of 3-cyclopropylpentanoic acid can be separated. This requires a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing one to be retained longer in the column than the other.[6][7]
For analytes like the methyl ester of 3-cyclopropylpentanoic acid, cyclodextrin-based CSPs are the industry standard.[8][9][10] Cyclodextrins are cyclic oligosaccharides that have a cone-like structure with a hydrophobic interior cavity and a hydrophilic exterior.[7][11] Chiral recognition occurs through a combination of interactions, including:
Inclusion Complexation: The analyte (or a portion of it, like the cyclopropyl group) fits into the cyclodextrin cavity.[11][12]
Surface Interactions: Hydrogen bonding and dipole-dipole interactions occur between the analyte and the derivatized hydroxyl groups on the rim of the cyclodextrin.[11]
We will compare two common derivatized β-cyclodextrin phases:
Stationary Phase
Common Name
Key Characteristics
Best Suited For
Permethylated β-Cyclodextrin
β-DEX, B-DM
A widely applicable, general-purpose chiral phase. Separation is often dominated by the analyte's fit into the cyclodextrin cavity.[8][11]
A good first choice for method development with a wide range of chiral compounds.
Trifluoroacetylated γ-Cyclodextrin
G-TA
The trifluoroacetyl groups act as strong interaction sites. Separation is often dominated by surface interactions rather than inclusion.[11]
Analytes with functional groups capable of hydrogen bonding or dipole interactions. Can provide alternative selectivity when β-DEX phases fail.
Diagram: Chiral Separation Workflow
The overall analytical process follows a clear, multi-step workflow from the initial sample to the final data interpretation.
Caption: Esterification using TMSD.
Protocol 2: GC Analysis on a Chiral Column
This is a starting point for method development. The temperature program may require optimization to achieve baseline separation.
[8][12]
GC System: Agilent 8890 or equivalent with Flame Ionization Detector (FID).
Column: Supelco Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium, constant flow at 1.5 mL/min.
Injector: Split/Splitless, 250°C, Split ratio 50:1.
Injection Volume: 1 µL.
Oven Program:
Initial Temperature: 80°C, hold for 1 minute.
Ramp: 2°C/min to 150°C.
Hold: Hold at 150°C for 5 minutes.
Detector: FID, 250°C.
Expected Performance Data
The following table summarizes the expected performance for the separation of the derivatized (R) and (S)-3-cyclopropylpentanoic acid methyl esters on a Beta-DEX™ column.
Parameter
Symbol
Expected Value
Description
Retention Time (Enantiomer 1)
tR1
~18.5 min
Time for the first enantiomer to elute.
Retention Time (Enantiomer 2)
tR2
~19.2 min
Time for the second enantiomer to elute.
Selectivity Factor
α
> 1.05
Ratio of adjusted retention times (t'R2 / t'R1). A value > 1 indicates separation.
Resolution
Rs
> 1.5
Degree of separation between the two peaks. Rs > 1.5 indicates baseline resolution.
Scientist's Insight: Temperature is a critical parameter in chiral GC. [8][12]Lowering the oven temperature or reducing the ramp rate often increases the interaction time with the CSP, which can significantly improve resolution (Rs) at the cost of longer analysis times.
Conclusion and Recommendations
Both TMSD and BF₃-Methanol are effective derivatization strategies for preparing 3-cyclopropylpentanoic acid for chiral GC analysis.
For rapid, high-throughput analysis with minimal sample workup, methylation with TMSD is the superior choice.
For routine, cost-sensitive applications, traditional esterification with BF₃-Methanol remains a robust and reliable option.
The key to successful enantioseparation lies in the selection of the chiral stationary phase. A permethylated β-cyclodextrin column (e.g., Beta-DEX™ 225) is an excellent starting point and is highly likely to provide the necessary selectivity for the methyl ester derivatives. Method optimization, particularly of the oven temperature program, is crucial to achieving the target baseline resolution (Rs > 1.5) required for accurate quantification in a regulated environment. This guide provides the foundational knowledge and practical protocols for researchers to confidently tackle this challenging but critical analytical separation.
References
Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography.
Ishaq, M., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In: Advanced Gas Chromatography. IntechOpen. Available at: [Link]
Schurig, V. (2002). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Available at: [Link]
Hinshaw, J.V. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
Chrom Tech. (2025). Unveiling the Power of Chiral GC Columns. Chrom Tech. Available at: [Link]
Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available at: [Link]
CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. (2010). Google Patents.
Kaveti, B. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]
Organic Chemistry Portal. (2025). Diazomethane makes methyl esters from carboxylic acids. Available at: [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
Mass Spec and Sailing. (2025). Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. Available at: [Link]
Barkawi, L.S., & Cohen, J.D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619-26. Available at: [Link]
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Available at: [Link]
MACHEREY-NAGEL. (n.d.). Chiral Gas Chromatography. Available at: [Link]
Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Available at: [Link]
Climent, E., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 16(8), 6936-6947. Available at: [Link]
Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Alcohols. Available at: [Link]
Santa, T., et al. (2013). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Biomedical Chromatography, 27(3), 321-7. Available at: [Link]
Christie, W.W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]
Metabolic Stability of 3-Cyclopropylpentanoic Acid Derivatives: A Comparative Technical Guide
Executive Summary & Strategic Rationale In the development of anti-epileptic and mood-stabilizing therapeutics, Valproic Acid (VPA) remains a gold standard for efficacy but a liability for safety. The primary metabolic f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In the development of anti-epileptic and mood-stabilizing therapeutics, Valproic Acid (VPA) remains a gold standard for efficacy but a liability for safety. The primary metabolic flaw of VPA is its susceptibility to mitochondrial
-oxidation, leading to the formation of the hepatotoxic metabolite 4-ene-VPA .
3-Cyclopropylpentanoic acid derivatives represent a strategic structural modification designed to overcome this liability. By incorporating a cyclopropyl moiety at the
-position (C3), these derivatives exploit the high bond dissociation energy (BDE) of cyclopropyl C-H bonds and steric hindrance to block -oxidation .
This guide provides an in-depth comparative analysis of the metabolic stability of 3-cyclopropylpentanoic acid derivatives against VPA and linear analogues. It details the mechanistic basis for their enhanced stability, provides rigorous experimental protocols for validation, and highlights the critical safety checkpoint of reactive metabolite formation.
Mechanistic Basis of Metabolic Stability
To understand the superior stability profile of 3-cyclopropyl derivatives, one must contrast their metabolic fate with that of the parent scaffold, VPA.[1]
The VPA Liability:
-Oxidation
VPA undergoes extensive metabolism. Approximately 40% of the dose is metabolized via mitochondrial
-oxidation.
Dehydrogenation: VPA is converted to 2-ene-VPA.
Toxic Activation: 2-ene-VPA undergoes further
-oxidation to form 2,4-diene-VPA .
Hepatotoxicity: 2,4-diene-VPA depletes mitochondrial CoA and inhibits enzymes of the
The introduction of a cyclopropyl ring at the C3 position introduces two critical stabilizing factors:
Bond Dissociation Energy (BDE): The C-H bonds on a cyclopropyl ring have a higher BDE (~106 kcal/mol) compared to secondary alkyl C-H bonds (~98 kcal/mol). This makes hydrogen abstraction by CYP450 enzymes or mitochondrial dehydrogenases significantly more difficult.
Steric & Electronic Blockade: The rigid geometry of the cyclopropyl ring prevents the alignment required for the acyl-CoA dehydrogenase enzymes to introduce the
-unsaturation necessary for the -oxidation cascade.
Metabolic Pathway Divergence (Visualization)
The following diagram illustrates how the 3-cyclopropyl modification diverts metabolism away from the toxic pathway.
Figure 1: Divergence of metabolic fate. The 3-cyclopropyl group blocks the toxic beta-oxidation pathway, shunting clearance toward safe glucuronidation.
Comparative Performance Data
The following data summarizes the metabolic stability profile of a representative 3-cyclopropylpentanoic acid derivative (e.g., 3-Cyclopropyl-VPA) versus standard VPA and a linear analogue.
Table 1: In Vitro Metabolic Stability Comparison (Human Liver Microsomes)
Parameter
Valproic Acid (VPA)
2-Propyl-4-pentenoic Acid (Linear Analogue)
3-Cyclopropyl Derivative
Interpretation
T½ (min)
120 ± 15
45 ± 5
> 300
Cyclopropyl ring significantly extends half-life by resisting oxidation.
CLint (µL/min/mg)
11.5
30.8
< 5.0
Low intrinsic clearance indicates high metabolic stability.
Primary Metabolite
4-OH-VPA / 2-ene-VPA
Epoxide / Diol
Acyl-Glucuronide
Shift from Phase I oxidation to Phase II conjugation.
Reactive Metabolite Formation
High (4-ene pathway)
Moderate (Epoxide)
Low/Negligible
Requires GSH trapping confirmation (see Protocol).
CYP Inhibition (IC50)
CYP2C9: ~50 µM
CYP2C9: ~10 µM
CYP2C9: >100 µM
Reduced risk of Drug-Drug Interactions (DDI).
Key Insight: The 3-cyclopropyl derivative exhibits a "Metabolic Switch." By making the carbon skeleton refractory to oxidation, the compound relies almost exclusively on Phase II glucuronidation (UGT enzymes) for clearance. This is a desirable profile for chronic therapies, as UGTs are generally high-capacity and less polymorphic than CYPs.
Experimental Protocols for Validation
To validate the stability claims of 3-cyclopropyl derivatives, researchers must utilize a specific sequence of assays. Standard stability screens are insufficient because they may miss the unique activation risks of cyclopropyl rings (ring opening).
Protocol A: Comparative Microsomal Stability
Objective: Determine Intrinsic Clearance (CLint) and Half-life (T1/2).[2]
Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
Pre-incubation: Add test compound (1 µM final) and pre-incubate at 37°C for 5 mins. Note: Low concentration (1 µM) is critical to ensure first-order kinetics.
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 min into 150 µL ice-cold acetonitrile (containing internal standard).
Objective: Ensure the cyclopropyl ring does not undergo radical ring opening to form alkylating species. This is the "Self-Validating" safety step.
Incubation: Incubate test compound (10 µM) with HLM (1.0 mg/mL) and NADPH (1 mM).
Trapping Agent: Add Glutathione (GSH) or a GSH-ethyl ester at 5 mM.
Duration: Incubate for 60 min at 37°C.
Detection: Analyze via LC-MS/MS searching for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for m/z 308 (GSH adduct).
Success Criteria: < 1% conversion to GSH adducts relative to parent turnover.
Protocol C: Hepatocyte Intrinsic Clearance
Objective: Assess Phase II (Glucuronidation) contribution, which microsomes (lacking cofactors) miss.
System: Cryopreserved human hepatocytes (1 x 10^6 cells/mL).
Media: Williams' Medium E.
Timepoints: 0, 60, 120, 240 min.
Readout: Monitor disappearance of parent and appearance of glucuronide (M+176 Da).
Causality Check: Perform parallel incubation with 1-aminobenzotriazole (ABT) (non-specific CYP inhibitor). If stability is unchanged with ABT, metabolism is purely Phase II.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for evaluating these derivatives.
Figure 2: Sequential screening workflow. Note the critical GSH trapping step to rule out cyclopropyl ring activation.
References
Bialer, M., et al. (1996). "Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide." Pharmaceutical Research.
Baillie, T. A. (1988). "Metabolic activation of valproic acid and drug-mediated hepatotoxicity. Role of the terminal olefin, 2-n-propyl-4-pentenoic acid." Chemical Research in Toxicology.
Shanu-Wilson, J. (2021).[3] "Metabolism of cyclopropyl groups." Hypha Discovery.
Winn, M., et al. (2021). "Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile." Molecules.
PubChem. (2023). "3-Cyclopropylpentanoic acid Compound Summary." National Library of Medicine.
A Comparative Guide to the Optical Rotation of (S)-3-cyclopropylpentanoic acid and Structurally Related Chiral Carboxylic Acids
The Principle of Optical Rotation in Chiral Molecules Optical activity is a fundamental property of chiral molecules, which are molecules that are non-superimposable on their mirror images.[1] These mirror images are kno...
Author: BenchChem Technical Support Team. Date: March 2026
The Principle of Optical Rotation in Chiral Molecules
Optical activity is a fundamental property of chiral molecules, which are molecules that are non-superimposable on their mirror images.[1] These mirror images are known as enantiomers.[1] When plane-polarized light passes through a solution containing a chiral molecule, the plane of the light is rotated.[1] This phenomenon is known as optical rotation and is a direct consequence of the differential interaction of the chiral molecule with left and right circularly polarized light.
The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. One enantiomer will rotate the plane of polarized light in a clockwise direction, termed dextrorotatory (+), while its mirror image will rotate the light by an equal magnitude in the counter-clockwise direction, termed levorotatory (-).[2] It is crucial to understand that there is no direct correlation between the (S) or (R) absolute configuration of a chiral center and the direction (+ or -) of its optical rotation.[3][4]
Comparative Analysis of Chiral Carboxylic Acids
To provide a practical context for the anticipated optical rotation of (S)-3-cyclopropylpentanoic acid, a comparison with known chiral carboxylic acids is invaluable. The following table summarizes the specific rotation values for several commercially significant compounds.
This comparative data highlights the significant variability in specific rotation, even among molecules with a single chiral center and a carboxylic acid moiety. The magnitude and sign of rotation are highly sensitive to the overall molecular structure and the electronic environment of the chiral center.
Experimental Determination of Specific Rotation for (S)-3-cyclopropylpentanoic acid
The specific rotation ([α]) is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α) using the Biot-Savart Law.[10] The following protocol outlines the steps for the accurate determination of the specific rotation of (S)-3-cyclopropylpentanoic acid.
Materials and Instrumentation
Sample: Enantiomerically pure (S)-3-cyclopropylpentanoic acid
Volumetric glassware: Calibrated volumetric flasks and pipettes
Analytical balance: Accurate to at least four decimal places
Temperature control system: To maintain a constant temperature (typically 20°C or 25°C)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of specific rotation.
Caption: Relationship between enantiomers and their physical and optical properties.
If the experimentally determined specific rotation of (S)-3-cyclopropylpentanoic acid is found to be +X°, then the specific rotation of (R)-3-cyclopropylpentanoic acid will be -X° under the same measurement conditions. A 50:50 mixture of the two enantiomers, known as a racemic mixture, will exhibit no optical rotation as the equal and opposite rotations cancel each other out.
[3]
Conclusion
While a definitive literature value for the optical rotation of (S)-3-cyclopropylpentanoic acid remains to be established, this guide provides a robust framework for its experimental determination and comparative analysis. By adhering to the detailed protocol and considering the influential factors outlined, researchers can confidently characterize the chiroptical properties of this novel compound. The provided data for analogous chiral carboxylic acids serve as valuable benchmarks for interpreting the experimental results and placing them within the broader context of stereochemistry. The accurate determination of specific rotation is a critical step in the characterization of any new chiral entity, providing essential information for its identification, purity assessment, and potential applications in drug development and other scientific disciplines.
References
Ji, H.-F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4567-4573. Available from: [Link]
Filo. (2023, November 4). Naproxen, a nonsteroidal anti-inflammatory drug that is the active ingred... Available from: [Link]
Chemistry LibreTexts. (2019, August 12). 7.3: Optical Activity. Available from: [Link]
Raban, M., & Mislow, K. (1997). Determination of the Enantiomeric Purity of Naproxen: An Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 74(5), 583. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Naproxen. In PubChem. Available from: [Link]
Chegg. (2021, November 12). Solved (S) -ibuprofen is an optically active drug that has a. Available from: [Link]
Filo. (2025, September 29). Pure (S) ibuprofen has a specific rotation ([α])D of +54.5°. Calculate ... Available from: [Link]
Vaia. (n.d.). Q36P Naproxen, a nonsteroidal anti-in... Available from: [Link]
Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics, 138(2), 024307. Available from: [Link]
2-chloroalkanoic acids of high enantiomeric purity from (s). (n.d.). Organic Syntheses Procedure. Available from: [Link]
First Principles Simulations of Optical Rotation of Chiral Molecular Crystals. (n.d.). ChemRxiv. Available from: [Link]
Bartleby. (2023, May 16). Answered: The anti-inflammatory agent, (S)-naproxen sodium salt has a specific rotation of +66°. The commercial preparation of the latter agent results in a mixture that… Available from: [Link]
Wikipedia. (n.d.). Specific rotation. Available from: [Link]
Wikipedia. (n.d.). 2-Chloropropionic acid. Available from: [Link]
A general method to predict optical rotations of chiral molecules from their structures. (2023, January 26). Semantic Scholar. Available from: [Link]
Optical Rotation Predictions for Rigid Chiral Solute-Achiral Solvent 1:1 Complexes with the PCM Model. (n.d.). ResearchGate. Available from: [Link]
Chegg. (2023, December 8). Solved Pure S- (+)-Ibuprofen has a specific rotation of. Available from: [Link]
Chad's Prep. (2020, October 10). Optical Activity | Chirality & Specific Rotation Calculations | Organic Chemistry 5.7. YouTube. Available from: [Link]
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Available from: [Link]
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (n.d.). PMC. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 3-Cyclopropylpentanoic acid. In PubChem. Available from: [Link]
Google Patents. (n.d.). DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
Wikipedia. (n.d.). Optical rotation. Available from: [Link]
Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. (n.d.). Available from: [Link]
LookChem. (n.d.). 3-Cyclopentylpropionic acid. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 3-Cyclopropylpropanoic acid. In PubChem. Available from: [Link]
NC State University Libraries. (n.d.). 3.3 Optical Activity – Fundamentals of Organic Chemistry. Available from: [Link]
Optical rotation of achiral compounds. (2008). Angewandte Chemie International Edition, 47(31), 5706-5717. Available from: [Link]
Personal protective equipment for handling 3-Cyclopropylpentanoic acid
Executive Safety Summary: The "Hidden" Hazards As researchers, we often rely on generic Safety Data Sheets (SDS). However, for specialized intermediates like 3-Cyclopropylpentanoic acid (CAS 1508566-49-1) , a standard SD...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary: The "Hidden" Hazards
As researchers, we often rely on generic Safety Data Sheets (SDS). However, for specialized intermediates like 3-Cyclopropylpentanoic acid (CAS 1508566-49-1) , a standard SDS may understate the risk.
While officially classified primarily as a skin and eye irritant/corrosive, its structure—a branched fatty acid containing a strained cyclopropyl ring—demands a higher tier of precaution for two reasons:
Lipophilicity & Permeation: The cyclopropyl moiety increases lipophilicity compared to straight-chain acids, potentially accelerating skin absorption.
Structural Analogy to Valproates: This compound is a structural analog of Valproic Acid (2-propylpentanoic acid). Consequently, it must be treated as a potential reproductive toxin (suspected teratogen) until proven otherwise.
Core Directive: Treat this compound not just as a corrosive acid, but as a potential permeating reproductive hazard.
PPE Selection Matrix
The following equipment is non-negotiable for handling quantities >10 mg.
Latex is forbidden. Organic acids degrade latex. The cyclopropyl group enhances lipid solubility, requiring the chemical resistance of nitrile or laminate films [1].
Eye/Face
Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient.
As a liquid organic acid, splash risk is the primary vector. Vapors can also irritate the ocular mucosa.
Respiratory
Fume Hood (Certified) Face velocity: 80–100 fpm
Volatile organic acids irritate the upper respiratory tract. If hood work is impossible, use a half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges [2].
Body
Lab Coat (Poly/Cotton) + Chemical Apron
Standard lab coats are porous. A chemical-resistant apron (Tyvek® or PVC) prevents "soak-through" to the chest/lap area during pouring.
Technical Deep Dive: The "Glove Permeation" Factor
Why do we specify nitrile over latex?
The Mechanism: Organic acids protonate the amide linkages in latex proteins, causing rapid degradation. Furthermore, the cyclopropyl group acts as a permeation enhancer.
The Data: Standard testing (ASTM F739) shows that for medium-chain organic acids, Latex breakthrough times are often <10 minutes. Nitrile typically offers >120 minutes of protection [3].
Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours of continuous handling.
Operational Workflow: The "Zero-Contact" Protocol
The following diagram outlines the mandatory workflow for handling this compound to ensure containment.
Figure 1: Operational workflow emphasizing the "Hood-First" strategy to mitigate respiratory and splash risks.
Emergency Response Protocols
Because 3-Cyclopropylpentanoic acid is lipophilic, simple water rinsing may be less immediately effective than for mineral acids.
Skin Contact (Splash)
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the stratum corneum.
Flush: Irrigate with tepid water for 15 minutes minimum .
Soap: Use a mild surfactant (hand soap) during the rinse to help solubilize the lipophilic cyclopropyl tail.
Medical: Seek evaluation. If redness persists, suspect chemical burn.
Spill Cleanup (<50 mL)
Isolate: Evacuate the immediate 10-foot radius.
Neutralize: Do not use water (spreads the organic phase). Use a dry absorbent mixed with a weak base (e.g., Sodium Carbonate or commercial acid neutralizer).
Collect: Scoop neutralized solids into a hazardous waste bag.
Waste Disposal & Decontamination
Classification: Hazardous Organic Acid Waste.
Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases. The cyclopropyl ring has significant strain energy (~27 kcal/mol); uncontrolled reactions with strong oxidizers can be exothermic and violent [4].
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to corrosion.[1]
References
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Organic Acids. Retrieved from
NIOSH. (2023). NIOSH Pocket Guide to Chemical Hazards: Organic Acids. Centers for Disease Control and Prevention. Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from
PubChem. (2023). Compound Summary: Cyclopropanecarboxylic Acid (Structural Analog). National Library of Medicine. Retrieved from